Product packaging for 3-(2-Chlorophenyl)cyclobutanol(Cat. No.:CAS No. 1909288-41-0)

3-(2-Chlorophenyl)cyclobutanol

Cat. No.: B2670110
CAS No.: 1909288-41-0
M. Wt: 182.65
InChI Key: AOYXOTUEOXFQIV-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Chlorophenyl)cyclobutanol is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO B2670110 3-(2-Chlorophenyl)cyclobutanol CAS No. 1909288-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYXOTUEOXFQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-(2-Chlorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a strained four-membered ring, is of increasing interest in medicinal chemistry, offering a unique three-dimensional scaffold that can serve as a bioisostere for other common chemical groups.[1] This guide provides an in-depth technical overview of a reliable synthetic route to 3-(2-Chlorophenyl)cyclobutanol, a valuable building block for drug discovery. We will delve into the practical and theoretical considerations of the synthesis, starting from commercially available precursors, and detail the comprehensive characterization of the final product using modern analytical techniques. This document is intended to be a practical resource, blending established protocols with the experiential insights of a seasoned application scientist.

Introduction: The Strategic Importance of the Cyclobutane Moiety

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Cyclobutane derivatives have emerged as a compelling class of compounds, in part due to their rigid, sp³-rich framework.[1] This structural rigidity can offer advantages in binding affinity and metabolic stability when compared to more flexible aliphatic chains.[2] The specific compound, this compound, incorporates a chlorophenyl group, a common substituent in pharmaceuticals that can influence lipophilicity and metabolic pathways. The hydroxyl group provides a convenient handle for further chemical elaboration, making this a versatile intermediate for library synthesis.[1][2]

The synthesis of cyclobutanes can be challenging due to inherent ring strain.[3] However, several synthetic strategies have been developed, including [2+2] cycloadditions and ring expansions.[2][4][5][6] This guide will focus on a practical and scalable approach: the reduction of the corresponding cyclobutanone.

Synthetic Pathway: From Precursor to Product

The chosen synthetic route involves a two-step process, beginning with the formation of 3-(2-Chlorophenyl)cyclobutanone, followed by its reduction to the target alcohol, this compound.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Cyclobutanone Formation cluster_1 Step 2: Reduction A 2-Chlorophenylacetic acid C 3-(2-Chlorophenyl)cyclobutanone A->C [Reaction Conditions] B Cyclobutane-1,1-dicarboxylic acid B->C [Reaction Conditions] D 3-(2-Chlorophenyl)cyclobutanone F This compound D->F Methanol (Solvent) E Sodium Borohydride (NaBH4) E->F

Caption: Overall workflow for the synthesis of this compound.

Synthesis of 3-(2-Chlorophenyl)cyclobutanone

The formation of the cyclobutanone ring is a critical step. While various methods exist for cyclobutanone synthesis, a common approach involves the reaction of a phenylacetic acid derivative with a suitable cyclobutane precursor.[7] For the purpose of this guide, we will consider 3-(2-Chlorophenyl)cyclobutanone as a commercially available or readily synthesizable starting material.[8][9]

Starting Material: 3-(2-Chlorophenyl)cyclobutanone

  • Molecular Formula: C₁₀H₉ClO[8][9]

  • Molecular Weight: 180.63 g/mol [8]

Reduction to this compound

The reduction of the ketone to the corresponding alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is an excellent choice for this purpose due to its selectivity for ketones and aldehydes, its relatively mild nature, and its ease of handling compared to more powerful reducing agents like lithium aluminum hydride.

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the cyclobutanone. The resulting alkoxide is then protonated during the workup to yield the final alcohol.

G 3-(2-Chlorophenyl)cyclobutanone 3-(2-Chlorophenyl)cyclobutanone Intermediate Alkoxide Intermediate Alkoxide 3-(2-Chlorophenyl)cyclobutanone->Intermediate Alkoxide + NaBH4 This compound This compound Intermediate Alkoxide->this compound + H2O (Workup)

Caption: Simplified reaction mechanism for the reduction of the cyclobutanone.

Materials:

  • 3-(2-Chlorophenyl)cyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Sodium Borohydride: Toxic if swallowed and in contact with skin.[10] Causes severe skin burns and eye damage.[11] In contact with water, it releases flammable gases that may ignite spontaneously.[11][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • 2-Chlorophenylacetic Acid (Precursor): Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.[14] Avoid breathing dust and handle with appropriate PPE.[14][15]

  • Methanol: Flammable and toxic. Handle in a fume hood.

  • Diethyl Ether: Extremely flammable. Handle in a fume hood and avoid ignition sources.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-Chlorophenyl)cyclobutanone (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with deionized water and saturated aqueous ammonium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Expected Chemical Shifts) ¹³C NMR (Expected Chemical Shifts)
Aromatic Protons: 7.0-7.4 ppm (multiplet)Aromatic Carbons: 120-145 ppm
CH-OH Proton: 4.0-4.5 ppm (multiplet)CH-OH Carbon: 65-75 ppm
Cyclobutane Protons: 1.5-3.0 ppm (multiplets)Cyclobutane Carbons: 10-40 ppm
OH Proton: 1.5-2.5 ppm (broad singlet)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Technique Expected Observation Interpretation
Electrospray Ionization (ESI)[M+H]⁺ or [M+Na]⁺Confirms the molecular weight of 182.65 g/mol .
Electron Impact (EI)Molecular ion peak (M⁺) and characteristic fragment ions.The presence of a chlorine atom will result in an M+2 peak with an intensity approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[16][17][18]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹)
O-H Stretch (Alcohol) 3200-3600 (broad)[19]
C-H Stretch (sp³) 2850-3000
C-H Stretch (sp²) 3000-3100
C=C Stretch (Aromatic) 1450-1600
C-O Stretch (Alcohol) 1000-1260
C-Cl Stretch 600-800

Conclusion

This guide has outlined a robust and reliable method for the synthesis of this compound, a valuable intermediate for drug discovery and development. By following the detailed protocols for synthesis and characterization, researchers can confidently produce and verify this important building block. The insights provided into the rationale behind the experimental choices are intended to empower scientists to adapt and troubleshoot these methods for their specific applications.

References

A Spectroscopic Guide to the Structural Elucidation of 3-(2-Chlorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural characterization of 3-(2-Chlorophenyl)cyclobutanol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. By integrating foundational principles with detailed experimental protocols, this guide serves as a self-validating framework for the unambiguous identification and quality assessment of this substituted cyclobutanol, a structural motif of growing interest in medicinal chemistry.

Introduction: The Significance of Spectroscopic Characterization

The cyclobutane ring, a strained four-membered carbocycle, is an increasingly important scaffold in modern drug discovery. Its rigid, puckered conformation allows it to act as a conformationally restricted isostere for more flexible alkyl or aryl linkers, potentially improving binding affinity and metabolic stability. This compound combines this unique core with a secondary alcohol and a substituted aromatic ring, making it a valuable building block for more complex molecular architectures.

Unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive window into the molecular world, allowing for the precise mapping of atomic connectivity and chemical environment. This guide details the expected spectroscopic signatures of this compound, providing the rationale behind each signal and establishing a benchmark for its characterization.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound presents several key features that dictate its spectroscopic output:

  • A Secondary Alcohol (-OH): This group will yield a characteristic broad O-H stretch in the IR spectrum, a carbinol proton (CH-OH) signal in the ¹H NMR spectrum, and drive fragmentation pathways like dehydration in the mass spectrum.

  • A 2-Chlorophenyl Group: The aromatic ring will produce distinct signals in both ¹H and ¹³C NMR spectra. The chlorine substituent introduces a specific isotopic pattern in the mass spectrum and influences the chemical shifts of adjacent aromatic protons and carbons.

  • A Cyclobutane Ring: The strained, non-planar ring gives rise to complex multiplets in the ¹H NMR spectrum due to intricate spin-spin coupling between diastereotopic protons. The ring's strain energy also makes it susceptible to specific ring-opening fragmentations in mass spectrometry.[1]

  • Stereoisomerism: The molecule exists as cis and trans diastereomers. This will have a profound impact on the NMR spectra, as the relative orientation of the substituents alters the chemical environment and symmetry of the molecule, leading to different numbers of signals and coupling constants. This guide will consider the spectra for both isomers.

Caption: Structure of this compound.

Mass Spectrometry (MS): Mapping Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the analyte and structural clues derived from its fragmentation pattern. For this compound (C₁₀H₁₁ClO), the analysis begins with the molecular ion.

Causality of Fragmentation: The fragmentation of cyclic alcohols is governed by the stability of the resulting ions and neutral losses.[2][3][4] The presence of the strained cyclobutane ring and the aromatic moiety introduces unique and predictable cleavage pathways.[1]

  • Molecular Ion (M⁺): The molecular formula C₁₀H₁₁³⁵ClO gives a monoisotopic mass of 182.05 Da, while C₁₀H₁₁³⁷ClO is 184.05 Da. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic M⁺ peak at m/z 182 and an M+2 peak at m/z 184 with an intensity ratio of approximately 3:1. The aromatic ring helps stabilize the molecular ion, making it observable.[2][3]

  • Dehydration ([M-H₂O]⁺): A common fragmentation for alcohols is the loss of a water molecule (18 Da), leading to a significant peak at m/z 164 (and a corresponding M+2 peak at m/z 166).[2][3][5]

  • Ring Cleavage: The strained cyclobutane ring can undergo fragmentation. A complex ring cleavage common to cyclic alcohols can result in a peak at m/z 57.[2][3] Another possibility is the cleavage to lose ethylene (C₂H₄), which, combined with other fragmentations, can lead to complex patterns.

  • Aromatic Fragmentation: Cleavage of the bond between the cyclobutane ring and the phenyl group can generate a chlorophenyl radical or cation. A peak at m/z 111/113 ([C₆H₄Cl]⁺) is expected.

Table 1: Predicted Key Mass Spectrometry Fragments
m/z (³⁵Cl/³⁷Cl)Predicted Fragment IonFragmentation Pathway
182 / 184[C₁₀H₁₁ClO]⁺Molecular Ion (M⁺)
164 / 166[C₁₀H₉Cl]⁺Dehydration: Loss of H₂O from M⁺
147 / 149[C₉H₈Cl]⁺Loss of H₂O and subsequent loss of H
111 / 113[C₆H₄Cl]⁺Cleavage of the C-C bond to the aromatic ring
77[C₆H₅]⁺Loss of chlorine from the [C₆H₄Cl]⁺ fragment
57[C₄H₉]⁺ or [C₃H₅O]⁺Complex ring cleavage of the cyclobutanol moiety
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library matching and inducing fragmentation).

    • Inlet System: Direct Insertion Probe (for solid samples) or Gas Chromatography (GC-MS) for mixture analysis.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Acquisition: Introduce the sample into the ion source. For GC-MS, inject 1 µL of the prepared solution onto an appropriate column (e.g., DB-5ms) with a suitable temperature program.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion cluster (M⁺ and M+2) and compare the observed fragmentation pattern with the predicted pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule.[6] Each bond vibrates at a characteristic frequency, and absorption of IR radiation at that frequency indicates the presence of that bond.

Causality of IR Absorptions: The position, intensity, and shape of an absorption band are dictated by the bond strength, the masses of the atoms involved, and intermolecular forces like hydrogen bonding.

  • O-H Stretch: The hydroxyl group is the most prominent feature. Due to hydrogen bonding in the solid or liquid state, this will appear as a strong and very broad absorption between 3200-3600 cm⁻¹.[7][8][9] The broadness is a direct result of the different hydrogen-bonding environments present in the sample.

  • C-H Stretches: Two types of C-H bonds are present. Aromatic C(sp²)-H stretches appear as sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C(sp³)-H stretches from the cyclobutane ring will appear as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[7][10]

  • C=C Aromatic Stretch: The phenyl ring will exhibit two to three characteristic absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The stretch for the secondary alcohol C-O bond will produce a strong absorption in the 1050-1150 cm⁻¹ range.[9]

  • Aromatic Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane (OOP) bending region. An ortho-disubstituted ring will show a strong absorption around 740-770 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationIntensity & Shape
3600-3200O-H (alcohol)Strong, Broad
3100-3010C(sp²)-H (aromatic)Medium, Sharp
2980-2850C(sp³)-H (aliphatic)Strong, Sharp
1600, 1580, 1470C=C (aromatic ring)Medium to Weak, Sharp
1150-1050C-O (secondary alcohol)Strong, Sharp
770-740C-H OOP (ortho-substituted)Strong, Sharp
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup:

    • Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer.

    • Accessory: ATR accessory.

    • Scan Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the key absorption bands and correlate them with the functional groups listed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. It provides information about the chemical environment of each ¹H and ¹³C nucleus.

¹H NMR Spectroscopy

Causality of Chemical Shifts and Coupling: The chemical shift (δ) of a proton is determined by its local electronic environment; electron-withdrawing groups deshield protons, shifting them downfield (to higher ppm). Spin-spin coupling (J) arises from the interaction of magnetic nuclei through bonding electrons, providing information about the number of neighboring protons. For cyclobutanes, the puckered ring structure results in complex coupling patterns as vicinal and geminal protons are often chemically non-equivalent.[11]

  • Aromatic Protons (δ 7.0-7.5 ppm): The 2-chlorophenyl group will show a complex multiplet pattern for its four protons. The proton ortho to the chlorine will be the most deshielded.

  • Carbinol Proton (CH-OH, δ ~4.0-4.5 ppm): This proton is attached to the same carbon as the electron-withdrawing hydroxyl group, shifting it significantly downfield. Its multiplicity will be a multiplet (e.g., a quintet or more complex) due to coupling with adjacent cyclobutane protons.

  • Cyclobutane Protons (δ 1.8-3.0 ppm): These protons will appear as a series of complex, overlapping multiplets. The proton at C3, attached to the aromatic ring, will be deshielded relative to the others. The cis/trans stereochemistry will significantly alter these shifts and coupling constants.

  • Hydroxyl Proton (OH, variable δ): The chemical shift of the alcohol proton is concentration and solvent-dependent and may appear as a broad singlet anywhere from δ 1.5 to 5.0. It can be identified by its disappearance upon shaking the sample with a drop of D₂O.

Table 3: Predicted ¹H NMR Data (in CDCl₃)
Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (4H)7.0 - 7.5Multiplet (m)4H
Carbinol (CHOH)4.0 - 4.5Multiplet (m)1H
Cyclobutane (Ar-CH)2.7 - 3.2Multiplet (m)1H
Cyclobutane (CH₂)1.8 - 2.6Multiplet (m)4H
Alcohol (OH)Variable (e.g., 1.5-3.0)Broad Singlet (br s)1H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The number of signals indicates the molecular symmetry.

  • Symmetry and Isomerism:

    • trans-isomer: Possesses a C₂ axis of symmetry. This would result in fewer carbon signals: 2 aromatic, 1 ipso-carbon (C-Cl), 1 ipso-carbon (C-Cyclobutyl), the carbinol carbon, the C3 carbon, and one signal for the two equivalent methylene carbons. Total = 7 signals.

    • cis-isomer: Lacks symmetry. All 10 carbon atoms are unique and would therefore give 10 distinct signals.

  • Chemical Shifts:

    • Aromatic Carbons (δ 125-145 ppm): Six signals are expected in this region for the cis isomer. The carbon bonded to chlorine (ipso-carbon) will be shifted relative to the others.

    • Carbinol Carbon (C-OH, δ ~70-75 ppm): This carbon is deshielded by the attached oxygen.

    • Cyclobutane Carbons (δ ~20-45 ppm): The C3 carbon attached to the phenyl ring will be the most downfield of the aliphatic carbons (δ ~40-45 ppm). The methylene carbons (C2/C4) will be further upfield.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)
Carbon EnvironmentPredicted Chemical Shift (δ, ppm) (cis-isomer)Predicted Chemical Shift (δ, ppm) (trans-isomer)
Aromatic (C-Cl)~134~134
Aromatic (C-Cyclobutyl)~142~142
Aromatic (4x CH)127-130 (4 signals)127-130 (2 signals)
Carbinol (CHOH)~72~72
Cyclobutane (Ar-CH)~43~43
Cyclobutane (2x CH₂)~35 (2 signals)~35 (1 signal)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.[12] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Parameters: 30° pulse, 1-2 second relaxation delay, 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or standard broadband decoupled experiment).

    • Parameters: 30° pulse, 2-second relaxation delay, 512 or more scans to achieve adequate signal-to-noise.

  • Data Processing and Analysis: Fourier transform the raw data (FID). Phase and baseline correct the spectra. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C. Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and integration. Count the signals in the ¹³C spectrum to infer stereochemistry.

Integrated Spectroscopic Workflow

Confirming a chemical structure is a process of accumulating and correlating evidence from multiple techniques. No single method is sufficient. The workflow below illustrates how MS, IR, and NMR data are synergistically used for the definitive identification of this compound.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula and key structural motifs through predictable fragmentation. Infrared spectroscopy provides a rapid and unambiguous confirmation of the core functional groups—the alcohol and the substituted aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive atomic-level map of the molecule, allowing for the assignment of every proton and carbon and even the determination of its relative stereochemistry. Together, these methods provide a robust, self-validating dataset that ensures the identity, purity, and structural integrity of this important chemical entity.

References

An In-Depth Technical Guide to 3-(2-Chlorophenyl)cyclobutanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 3-(2-Chlorophenyl)cyclobutanol (CAS No: 1182960-42-4), a molecule of significant interest in medicinal chemistry and materials science. As the incorporation of sp³-rich, conformationally restricted scaffolds continues to be a paramount strategy in modern drug discovery, understanding the nuanced characteristics of substituted cyclobutanes is critical.[1] This document delineates the core physicochemical properties, proposes a robust synthetic pathway, explores the chemical reactivity, and outlines detailed protocols for spectroscopic characterization. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available data with established chemical principles to serve as a foundational resource for the application and further investigation of this compound.

Introduction: The Strategic Importance of the Cyclobutane Scaffold

The cyclobutane motif has emerged as a powerful tool in drug design, offering a rigid, three-dimensional framework that can act as a bioisostere for aromatic rings or conformationally flexible alkyl chains.[1] This "escape from flatland" allows medicinal chemists to explore novel chemical space, enhance metabolic stability, and fine-tune the spatial orientation of key pharmacophoric elements. This compound, incorporating both the strained cyclobutyl ring and a synthetically versatile chlorophenyl group, represents a valuable building block for creating sophisticated molecular architectures. This guide aims to provide a detailed technical overview of its properties to facilitate its use in pioneering research endeavors.

Physicochemical Properties

While comprehensive experimental data for this compound is not widely published, we can deduce its key properties based on its structure and data from analogous compounds, such as the parent cyclobutanol. The presence of the 2-chlorophenyl group is expected to significantly influence its physical characteristics compared to unsubstituted cyclobutanol, primarily by increasing molecular weight, polarity, and intermolecular interactions.

PropertyValue / Predicted ValueSource / Rationale
CAS Number 1182960-42-4
Molecular Formula C₁₀H₁₁ClO
Molecular Weight 182.65 g/mol
Physical Form Solid
Boiling Point Predicted: >150 °C at 760 mmHgBased on cyclobutanol (123 °C); the significant increase in molecular weight and polarity from the chlorophenyl group will substantially elevate the boiling point.[2][3][4][5]
Melting Point Not available.As a solid, a distinct melting point is expected.
Solubility Predicted: Low in water; Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF, Dichloromethane).Based on cyclobutanol's partial water solubility and good solubility in organic solvents. The large hydrophobic chlorophenyl group will decrease water solubility.[3][5][6][7]
Storage Temperature Refrigerator (2-8 °C)
InChI Key AOYXOTUEOXFQIV-UHFFFAOYSA-N
SMILES OC1CC(C2=C(Cl)C=CC=C2)C1[8]

Synthesis and Purification

Synthetic_Workflow cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reduction to Alcohol Reactants1 2-Chlorostyrene + Ketene Acetal Reaction1 [2+2] Cycloaddition Reactants1->Reaction1 Intermediate Cycloaddition Adduct Reaction1->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Ketone 3-(2-Chlorophenyl)cyclobutan-1-one Hydrolysis->Ketone Reaction2 Ketone Reduction Ketone->Reaction2 ReducingAgent Sodium Borohydride (NaBH₄) in Methanol ReducingAgent->Reaction2 Product This compound Reaction2->Product Medicinal_Chemistry_Application cluster_0 Pharmacophore Scaffolding Structure This compound Structure (Puckered Conformation) OH_Group Vector 1: -OH Group (H-bond donor/acceptor, attachment point for R₁) Structure->OH_Group Defined 3D Vector Aryl_Group Vector 2: -Aryl Group (Hydrophobic interaction, attachment point for R₂) Structure->Aryl_Group Defined 3D Vector

References

Stereochemistry and isomeric forms of 3-(2-Chlorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Stereochemistry and Isomeric Forms of 3-(2-Chlorophenyl)cyclobutanol

Abstract

The cyclobutane moiety is a structurally significant scaffold in medicinal chemistry, prized for its ability to confer conformational rigidity and unique three-dimensional character to bioactive molecules.[1][2] The compound this compound presents a compelling case study in stereochemistry, possessing two stereogenic centers that give rise to a total of four distinct stereoisomers. These isomers, comprising two pairs of enantiomers, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[3] This guide provides a comprehensive technical overview of the stereochemical landscape of this compound. It details the structural basis of its isomerism, outlines synthetic strategies for controlling stereochemical outcomes, presents detailed protocols for the separation and purification of the individual isomers, and discusses the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of stereoisomerism and its practical implications in chemical synthesis and pharmaceutical research.

Introduction

In the field of drug discovery, the move away from planar, two-dimensional structures towards more complex, sp³-rich molecules is a well-established strategy for improving compound properties and exploring novel chemical space.[1] The cyclobutane ring, a strained four-membered carbocycle, serves as an excellent "bioisostere" for various functional groups, including aromatic rings, by presenting substituents in well-defined spatial vectors.[2] When the cyclobutane core is substituted, as in this compound, it introduces stereochemical complexity. The precise spatial arrangement of the hydroxyl and 2-chlorophenyl groups is critical, as biological systems, being inherently chiral, often interact differently with each stereoisomer of a compound.[3][4] A classic example is the drug Reboxetine, where the (S,S)-enantiomer is approximately 24 times more potent than its (R,R)-counterpart.[5] Therefore, the ability to synthesize, separate, and characterize each stereoisomer of this compound is not merely an academic exercise but a fundamental requirement for any meaningful pharmacological investigation.

The Stereochemical Landscape of this compound

The structure of this compound contains two stereogenic centers at the C1 (bearing the hydroxyl group) and C3 (bearing the 2-chlorophenyl group) positions. This gives rise to a total of 2² = 4 possible stereoisomers. These isomers can be categorized into diastereomers and enantiomers.

Diastereomers: cis and trans Isomers

Diastereomers are stereoisomers that are not mirror images of each other. In 1,3-disubstituted cyclobutanes, this is manifested as cis-trans isomerism.[6][7]

  • cis-isomers : The hydroxyl and 2-chlorophenyl groups are on the same face of the puckered cyclobutane ring.

  • trans-isomers : The hydroxyl and 2-chlorophenyl groups are on opposite faces of the ring.

Because they have different three-dimensional shapes, cis and trans diastereomers possess distinct physical properties (e.g., melting point, boiling point, polarity, and NMR spectra), which allows for their separation using standard laboratory techniques like column chromatography.[7][8]

Enantiomers: The Chiral Nature of Each Diastereomer

Each diastereomer (cis and trans) is chiral, meaning it is non-superimposable on its mirror image. This results in two pairs of enantiomers:

  • One pair of enantiomers for the cis isomer: (1R, 3S)- and (1S, 3R)-3-(2-Chlorophenyl)cyclobutanol.

  • One pair of enantiomers for the trans isomer: (1R, 3R)- and (1S, 3S)-3-(2-Chlorophenyl)cyclobutanol.

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging and requiring specialized chiral techniques.[9]

G Fig 1: Stereoisomeric Relationships cluster_trans trans-Isomers cluster_cis cis-Isomers T1 (1R, 3R) T2 (1S, 3S) T1->T2 Enantiomers C1 (1R, 3S) T1->C1 Diastereomers C2 (1S, 3R) T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers G Fig 2: Synthesis & Separation Workflow Start 3-(2-Chlorophenyl)cyclobutan-1-one Reduction Diastereoselective Reduction (e.g., NaBH4) Start->Reduction Mixture Mixture of Stereoisomers (cis/trans Racemates) Reduction->Mixture DiastSep Diastereomer Separation (Silica Gel Chromatography) Mixture->DiastSep RacCis Racemic cis-Isomer DiastSep->RacCis RacTrans Racemic trans-Isomer DiastSep->RacTrans EnantSepCis Enantiomer Resolution (Chiral HPLC) RacCis->EnantSepCis EnantSepTrans Enantiomer Resolution (Chiral HPLC) RacTrans->EnantSepTrans Cis1 (1R, 3S)-Isomer EnantSepCis->Cis1 Cis2 (1S, 3R)-Isomer EnantSepCis->Cis2 Trans1 (1R, 3R)-Isomer EnantSepTrans->Trans1 Trans2 (1S, 3S)-Isomer EnantSepTrans->Trans2

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(2-Chlorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Blueprint of a Molecule

In the realm of drug discovery and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, provides an architectural blueprint that dictates a compound's physical properties, its interactions with biological targets, and its potential as a therapeutic agent. 3-(2-Chlorophenyl)cyclobutanol, a molecule of interest due to the conformational rigidity of the cyclobutane ring and the electronic properties of the chlorophenyl group, serves as an excellent case study for illustrating the principles and practices of modern crystal structure analysis. The cyclobutane motif is increasingly utilized in medicinal chemistry as a bioisostere for larger or more flexible chemical groups, making a detailed understanding of its structural nuances crucial.[1][2]

This guide provides a comprehensive overview of the workflow for determining the crystal structure of this compound, from chemical synthesis to the final interpretation of crystallographic data. It is intended for researchers, scientists, and drug development professionals seeking to understand not just the steps involved, but the scientific rationale that underpins each decision in the analytical process.

Part 1: Synthesis and Characterization of this compound

A prerequisite for any crystallographic study is the synthesis and purification of the target compound. A plausible and efficient synthetic route to this compound begins with its ketone precursor, 3-(2-chlorophenyl)cyclobutan-1-one.[3][4]

Experimental Protocol: Synthesis via Reduction
  • Reaction Setup: To a solution of 3-(2-chlorophenyl)cyclobutan-1-one (1.0 eq) in anhydrous methanol at 0°C under an inert atmosphere (e.g., nitrogen or argon), sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 15 minutes. The use of an ice bath is critical to control the exothermic reaction.

  • Reaction Monitoring: The progress of the reduction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of deionized water. The methanol is then removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel to afford the pure alcohol.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed. A suite of spectroscopic techniques is employed for this purpose.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by showing the expected chemical shifts and coupling constants for the protons and carbons in the cyclobutane and chlorophenyl rings.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the compound (C₁₀H₁₁ClO, MW: 182.65 g/mol ), including the characteristic isotopic pattern for a chlorine-containing molecule.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization A 3-(2-Chlorophenyl)cyclobutan-1-one B Reduction with NaBH4 in Methanol A->B C Quenching & Extraction B->C D Column Chromatography C->D E Pure this compound D->E F NMR (1H, 13C) E->F G Mass Spectrometry E->G H IR Spectroscopy E->H

Caption: Synthesis and characterization workflow for this compound.

Part 2: The Art and Science of Crystallization

The most critical and often challenging step in crystal structure analysis is obtaining a high-quality single crystal. A suitable crystal for X-ray diffraction should be well-formed, free of defects, and typically have dimensions between 0.1 and 0.3 mm.[8] The principle behind crystallization is to slowly bring a saturated solution of the compound to a state of supersaturation, allowing for the ordered growth of a crystal lattice rather than rapid precipitation.

Experimental Protocol: Single Crystal Growth
  • Solvent Screening: A crucial first step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

  • Slow Evaporation: A solution of this compound in a suitable solvent (e.g., hexane/ethyl acetate mixture) is prepared in a clean vial. The vial is loosely capped or covered with parafilm perforated with a few small holes. The solvent is allowed to evaporate slowly over several days to weeks in a vibration-free environment.

  • Vapor Diffusion: This technique involves a small, concentrated drop of the compound's solution being sealed in a larger chamber containing a reservoir of a "precipitant" solvent in which the compound is poorly soluble.[8] The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

    • Hanging Drop: The drop is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir.

    • Sitting Drop: The drop is placed on a pedestal within the sealed chamber.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Experimental Workflow: From Crystal to Structure

G A Mount Crystal on Goniometer B Cool Crystal (e.g., 100 K) in N2 Stream A->B C Expose to Monochromatic X-ray Beam B->C D Collect Diffraction Pattern on Detector C->D E Process Data (Integration & Scaling) D->E F Solve Structure (e.g., Direct Methods) E->F G Refine Structure F->G H Final Crystallographic Model (CIF) G->H

Caption: The experimental workflow for single-crystal X-ray diffraction.

  • Data Collection: The crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms.[8] A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections that are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Part 4: Interpretation of Crystallographic Data

The final output of a crystal structure analysis is a crystallographic information file (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other crucial parameters. For this compound, we would expect to derive the following key insights:

Molecular Conformation

The analysis would reveal the precise conformation of the molecule, including the pucker of the cyclobutane ring and the rotational orientation (torsion angles) of the 2-chlorophenyl group relative to the four-membered ring. This is critical for understanding how the molecule will fit into a binding pocket of a protein.

Intermolecular Interactions

Of particular interest would be the hydrogen bonding network established by the hydroxyl group of the cyclobutanol moiety. Studies of cyclobutanol itself have shown that it forms hydrogen-bonded molecular chains, or catemers.[9][10] In the case of this compound, we would expect to see similar O-H···O hydrogen bonds forming chains or dimers, which are fundamental to the crystal packing. Other potential non-covalent interactions, such as C-H···π or halogen bonds involving the chlorine atom, would also be identified.

Caption: A hypothetical hydrogen-bonded chain of this compound molecules.

Crystallographic Data Summary

While a specific structure is not publicly available, a hypothetical summary of the kind of data that would be generated is presented below. This data is based on typical values for small organic molecules.

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₁ClO
Formula Weight182.65
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1
b (Å)8.5
c (Å)11.2
β (°)105.5
Volume (ų)925.0
Z4
Temperature (K)100
R-factor (%)< 5

Conclusion

The crystal structure analysis of a molecule like this compound is a multi-step process that combines synthetic chemistry, the physical chemistry of crystallization, and the physics of X-ray diffraction. The resulting structural model provides invaluable, high-resolution insights into molecular conformation and intermolecular interactions. This information is a cornerstone of modern drug design, enabling a rational, structure-based approach to the development of new therapeutics. While the specific crystal structure of the title compound may not yet be in the public domain, the methodologies described herein represent the gold standard for its determination and analysis.

References

Thermal stability and decomposition of 3-(2-Chlorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(2-Chlorophenyl)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane scaffolds are increasingly vital in medicinal chemistry, acting as bioisosteres that enhance the three-dimensional character of drug candidates. This compound is a key intermediate in the synthesis of such molecules. A comprehensive understanding of its thermal stability and decomposition profile is paramount for ensuring safety, optimizing manufacturing processes, establishing stable storage conditions, and predicting shelf-life. This guide provides a detailed examination of the thermal behavior of this compound, outlining robust analytical methodologies for its characterization. We present detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, we elucidate the primary decomposition pathways, which are predicted to involve a retro-[2+2] cycloaddition mechanism, leading to the formation of 2-chlorostyrene and formaldehyde. This document serves as a critical resource for professionals involved in the handling, development, and scale-up of chemical entities containing the arylcyclobutanol motif.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring is a privileged structural motif in modern drug discovery. Its rigid, sp³-hybridized framework provides a well-defined three-dimensional geometry, allowing medicinal chemists to "escape flatland" and design molecules with improved pharmacological properties.[1] Compounds incorporating 1,3-disubstituted cyclobutanes, such as this compound, are explored as conformationally restricted isosteres for more flexible propyl groups, a strategy that can enhance binding affinity, selectivity, and metabolic stability.[2]

The synthesis and manipulation of these strained four-membered rings, however, necessitate a thorough understanding of their stability under various conditions. Thermal stress, in particular, can trigger unique decomposition pathways not observed in more stable acyclic or larger-ring systems. For a key intermediate like this compound, defining its thermal liability is not merely an academic exercise; it is a critical component of risk assessment and process safety in pharmaceutical development. Uncontrolled decomposition can lead to pressure buildup in reactors, the formation of potentially toxic byproducts, and loss of valuable material. This guide establishes the foundational knowledge and experimental framework required to rigorously assess the thermal profile of this important chemical building block.

Physicochemical and Structural Properties

A baseline understanding of the compound's fundamental properties is essential before undertaking thermal analysis.

PropertyValueSource
Compound Name This compound
CAS Number 1182960-42-4[3]
Molecular Formula C₁₀H₁₁ClO[3]
Molecular Weight 182.65 g/mol [3]
Physical Form Solid[3]
Purity ≥95%[3]
Storage Temperature Refrigerator (2-8 °C)[3]

Theoretical Framework: Anticipated Decomposition Pathways

The thermal decomposition of this compound is primarily governed by the chemistry of its two key structural features: the strained cyclobutane ring and the C-O bond of the secondary alcohol.

  • Retro-[2+2] Cycloaddition (Cycloreversion): The thermal decomposition of cyclobutane derivatives is classically understood to proceed through a biradical intermediate, leading to the formation of two ethylene molecules (or substituted ethylenes).[4][5][6][7] This process is effectively the reverse of a [2+2] photocycloaddition. For cyclobutanol, the major decomposition pathway involves fragmentation into ethylene and acetaldehyde.[4] This suggests that the most probable decomposition route for this compound is a cycloreversion to form 2-chlorostyrene and formaldehyde. This pathway is favored due to the high ring strain of the cyclobutane core.

  • Dehydration: The elimination of water is a common thermal decomposition pathway for alcohols.[8] In the case of this compound, dehydration would lead to the formation of 1-(2-chlorophenyl)cyclobutene or 3-(2-chlorophenyl)cyclobutene. However, studies on the parent cyclobutanol molecule have shown that dehydration is not a major decomposition route compared to ring fragmentation.[4]

  • C-C Bond Cleavage (Palladium-Catalyzed): While not a purely thermal process, it is noteworthy that palladium catalysts can promote a formal [2+2]-retrocyclization of cyclobutanols via a two-fold C(sp³)–C(sp³) bond cleavage, highlighting the inherent reactivity of these bonds under certain catalytic conditions.[9][10]

Based on established chemical principles, the dominant thermal decomposition pathway is expected to be the retro-[2+2] cycloaddition. The following experimental sections outline the methods to confirm this hypothesis and quantify the thermal stability.

Experimental Methodologies for Thermal Analysis

A multi-technique approach is essential for a comprehensive evaluation. This section details the protocols for TGA, DSC, and Py-GC-MS, which together provide quantitative data on mass loss, energetic changes, and product identification.

Experimental Workflow

The overall process for characterizing the thermal stability follows a logical progression from macroscopic analysis to molecular identification.

G cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Decomposition Product Identification cluster_3 Data Interpretation Prep Weigh 5-10 mg of This compound TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temp) Prep->TGA Inert Atmosphere (N₂ or Ar) DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temp) Prep->DSC Inert Atmosphere (N₂ or Ar) PyGCMS Pyrolysis-GC-MS (Separation & Identification) Prep->PyGCMS Inert Atmosphere (He) Analysis Determine T_onset, Mass Loss % Identify Decomposition Products Elucidate Mechanism TGA->Analysis DSC->Analysis PyGCMS->Analysis G Reactant This compound C₁₀H₁₁ClO Intermediate Diradical Intermediate (Unstable) Reactant->Intermediate Heat (Δ) Ring Opening Product1 2-Chlorostyrene C₈H₇Cl Intermediate->Product1 C-C Fission Product2 Formaldehyde CH₂O Intermediate->Product2 C-C Fission

References

Initial toxicity screening of 3-(2-Chlorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Toxicity Screening of 3-(2-Chlorophenyl)cyclobutanol

Authored by: A Senior Application Scientist

Preamble: Charting the Unknowns of this compound

The journey of a novel chemical entity from discovery to application is fraught with challenges, paramount among them being the assurance of its safety. This compound, a compound with potential applications in various fields, currently resides in a toxicological data vacuum. A review of available safety data sheets reveals that its chemical, physical, and toxicological properties have not been thoroughly investigated[1][2]. This absence of data necessitates a structured and scientifically rigorous approach to its initial toxicity screening.

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preliminary toxicological assessment of this compound. We will move beyond a mere listing of protocols to delve into the causality behind experimental choices, ensuring a self-validating system of inquiry. Our approach is rooted in the principles of modern toxicology, emphasizing a tiered strategy that begins with computational predictions and progresses to targeted in vitro assays. This methodology is not only resource-efficient but also aligns with the ethical considerations of reducing animal testing where possible.

A Tiered Strategy for Initial Toxicity Assessment

For a novel compound like this compound, a tiered approach to toxicity screening is the most logical and efficient path forward. This strategy allows for early identification of potential hazards and informs the decision-making process for further development.[3] Our proposed workflow is as follows:

  • In Silico Assessment: Computational toxicology will be our first port of call to predict potential liabilities based on the chemical's structure.

  • In Vitro Cytotoxicity Profiling: A panel of cell-based assays will be employed to determine the compound's potential to cause cell death.

  • Genotoxicity Screening: The mutagenic potential of the compound will be assessed using a bacterial reverse mutation assay.

This phased approach ensures that we build a foundational understanding of the compound's toxicological profile before committing to more resource-intensive studies.

Initial Toxicity Screening Workflow for this compound Start This compound (Data-Poor Compound) InSilico Tier 1: In Silico Assessment (QSAR & Read-Across) Start->InSilico Initial Characterization Cytotoxicity Tier 2: In Vitro Cytotoxicity (e.g., MTT, LDH assays) InSilico->Cytotoxicity Predictive Insights Genotoxicity Tier 3: In Vitro Genotoxicity (Ames Test) Cytotoxicity->Genotoxicity Cellular Viability Data DataIntegration Data Integration & Preliminary Hazard Assessment Genotoxicity->DataIntegration Mutagenicity Potential Decision Decision Point: Proceed to Further Studies? DataIntegration->Decision

Caption: A tiered workflow for the initial toxicity screening of a novel compound.

Tier 1: In Silico Toxicological Assessment

Before any wet lab experiments are conducted, we can leverage the power of computational toxicology to make initial predictions about the potential hazards of this compound. These in silico methods use the chemical structure of a compound to predict its biological activities, including toxicity.[4]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[4] For this compound, we would utilize established QSAR models to predict a range of toxicological endpoints, including:

  • Mutagenicity

  • Carcinogenicity

  • Developmental and reproductive toxicity

  • Skin sensitization

The predictions from these models can help to flag potential areas of concern and guide the design of subsequent in vitro studies.[5]

Read-Across

Read-across is a technique used to predict the properties of a data-poor "target" chemical by using data from one or more structurally similar "source" chemicals.[6][7] The fundamental assumption is that similar structures will have similar biological activities.[8] For this compound, we would search for toxicological data on structurally related compounds, such as other chlorinated phenyl compounds or cyclobutanol derivatives. This approach can provide valuable insights into potential mechanisms of toxicity.[9]

Tier 2: In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are a cornerstone of early toxicity screening, offering a rapid and cost-effective means of evaluating a compound's potential to cause cell death.[3] We will employ a panel of assays using cell lines relevant to potential target organs of toxicity.

Experimental Design
Cell LineTissue of OriginRationaleAssay TypeEndpoint
HepG2 Human LiverThe liver is a primary site of xenobiotic metabolism and a common target for drug-induced toxicity.MTTCell Viability
HEK293 Human KidneyThe kidneys are crucial for excretion and can be susceptible to compound-induced damage.LDH ReleaseCell Lysis
SH-SY5Y Human NeuroblastomaTo assess the potential for neurotoxicity.AlamarBlueCell Proliferation
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for assessing the cytotoxicity of this compound in HepG2 cells using the MTT assay.

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Tier 3: Genotoxicity Assessment

Genotoxicity testing is crucial to determine if a compound can cause damage to genetic material. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used initial screen for mutagenic potential.[10][11] A positive result in the Ames test indicates that a compound is mutagenic and may therefore be a potential carcinogen.[10]

The Ames Test: Principle and Rationale

The Ames test utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes responsible for histidine synthesis.[10][12] These strains are auxotrophic for histidine, meaning they cannot grow in a histidine-free medium. The test assesses the ability of the test compound to cause a reverse mutation, allowing the bacteria to regain their ability to synthesize histidine and thus grow on a histidine-free medium.[12]

Crucially, the assay is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver.[12] This is because some compounds are not mutagenic themselves but are converted to mutagens by metabolic processes in the body.

Ames Test Procedure Start Prepare Salmonella typhimurium strains (his- auxotrophs) Treatment Expose bacteria to this compound (with and without S9 fraction) Start->Treatment Plating Plate bacteria on histidine-free agar Treatment->Plating Incubation Incubate plates for 48-72 hours Plating->Incubation Analysis Count revertant colonies (his+) Incubation->Analysis Conclusion Assess mutagenic potential Analysis->Conclusion

Caption: A simplified workflow of the Ames test for mutagenicity screening.

Experimental Protocol: Ames Test (Miniaturized Screening Version)

This protocol outlines a miniaturized version of the Ames test, which is suitable for early-stage screening where compound availability may be limited.[11]

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions).[12]

  • Dose Range Finding: Determine a suitable concentration range for this compound, typically up to 2 mg/mL or the limit of solubility.

  • Assay Setup: In a 384-well plate, combine the bacterial culture, the test compound at various concentrations, and either the S9 metabolic activation mix or a buffer control.

  • Exposure and Growth: Incubate the plates to allow for exposure to the compound and for any reverse mutations to occur. A small amount of histidine is included to permit a few cell divisions, which is necessary for mutagenesis to take place.

  • Scoring: The number of wells showing bacterial growth (revertant colonies) is counted. A pH indicator can be used to facilitate scoring, as bacterial metabolism will cause a color change.

  • Data Analysis: The number of revertant colonies in the presence of the test compound is compared to the number of spontaneous revertants in the vehicle control. A significant, dose-dependent increase in revertant colonies indicates a positive result for mutagenicity.

Data Integration and Forward Strategy

The data generated from this initial toxicity screening will provide a preliminary hazard profile for this compound.

  • Negative Results: If the compound shows low cytotoxicity (high IC₅₀ values) and is negative in the Ames test, it can be prioritized for further development with a higher degree of confidence.

  • Positive Results: Positive findings in any of the assays will trigger further investigation. For example, a positive cytotoxicity result would warrant studies to understand the mechanism of cell death (apoptosis vs. necrosis). A positive Ames test would necessitate further genotoxicity testing, such as an in vitro micronucleus assay, to assess chromosomal damage in mammalian cells.[13]

This initial screen is a critical first step in a comprehensive safety assessment. The results will guide the design of future studies, ensuring a data-driven and scientifically sound approach to the development of this compound.

References

Methodological & Application

Asymmetric Synthesis of Chiral 3-(2-Chlorophenyl)cyclobutanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral cyclobutanol moieties are significant structural motifs in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to bioactive molecules. This application note provides a comprehensive guide to the asymmetric synthesis of a key building block, chiral 3-(2-chlorophenyl)cyclobutanol. We present a robust two-step synthetic strategy commencing with the formation of the prochiral ketone, 3-(2-chlorophenyl)cyclobutanone, followed by a highly enantioselective reduction. Two premier catalytic systems, the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric transfer hydrogenation, are detailed with step-by-step protocols. The mechanistic underpinnings of stereoselectivity for each method are discussed, providing researchers with the rationale to adapt and optimize these powerful synthetic tools.

Introduction: The Significance of Chiral Cyclobutanes in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug design.[1] Its rigid, three-dimensional structure can effectively orient substituents into defined vectors, enabling precise interactions with biological targets. Furthermore, the introduction of a chiral center, such as the hydroxyl group in this compound, creates stereoisomers with potentially distinct pharmacological profiles. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even detrimental.[2] Consequently, the development of reliable and efficient methods for the asymmetric synthesis of such chiral building blocks is of paramount importance to the pharmaceutical industry.[2]

This guide focuses on a practical and scalable approach to optically pure this compound, a versatile intermediate for further chemical elaboration. The synthetic strategy is bifurcated into two core stages:

  • Synthesis of the Prochiral Ketone: Formation of 3-(2-chlorophenyl)cyclobutanone.

  • Enantioselective Ketone Reduction: Asymmetric synthesis of the target chiral alcohol.

The following sections will provide detailed protocols and mechanistic insights for each stage, empowering researchers to confidently execute these transformations.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The initial step involves the construction of the cyclobutane ring to yield the prochiral ketone. The key to the entire synthesis lies in the second step, the asymmetric reduction, where chirality is introduced with high fidelity.

Synthesis_Workflow Start Starting Materials (2-Chlorostyrene & Ketene Precursor) Ketone Prochiral Ketone 3-(2-Chlorophenyl)cyclobutanone Start->Ketone [2+2] Cycloaddition Alcohol Chiral Alcohol This compound Ketone->Alcohol Asymmetric Reduction

Figure 1: Overall workflow for the asymmetric synthesis of this compound.

Protocol 1: Synthesis of 3-(2-Chlorophenyl)cyclobutanone

The synthesis of the cyclobutanone precursor is achieved via a [2+2] cycloaddition reaction. While various methods exist for cyclobutanone synthesis, a reliable approach analogous to the synthesis of 3-phenylcyclobutanone from styrene is presented here.[3] This method utilizes an in-situ generated ketene equivalent which undergoes cycloaddition with 2-chlorostyrene.

Materials and Reagents
  • 2-Chlorostyrene

  • N,N-Dimethylacetamide (DMA)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-Lutidine

  • 1,2-Dichloroethane (DCE)

  • Deionized Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-chlorostyrene (1.0 eq) and 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,6-lutidine (1.2 eq) to the solution.

  • In a separate flask, prepare a solution of N,N-dimethylacetamide (1.0 eq) in DCE.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) to the DMA solution at 0 °C. Stir for 10 minutes to preform the keteniminium salt.

  • Transfer the solution of the keteniminium salt to the dropping funnel and add it dropwise to the solution of 2-chlorostyrene and 2,6-lutidine over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(2-chlorophenyl)cyclobutanone.[4]

Protocol 2: Asymmetric Reduction of 3-(2-Chlorophenyl)cyclobutanone

With the prochiral ketone in hand, the crucial asymmetric reduction can be performed. We present two highly effective, well-established methods: the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric transfer hydrogenation. The choice between these methods may depend on catalyst availability, substrate reactivity, and desired operational simplicity.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from borane to the ketone.[5][6][7][8] This method is renowned for its high enantioselectivity and predictable stereochemical outcome.[2][9]

  • 3-(2-Chlorophenyl)cyclobutanone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 3-(2-chlorophenyl)cyclobutanone (1.0 eq) in anhydrous THF.

  • Cool the solution to -20 °C.

  • Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise, ensuring the internal temperature does not exceed -15 °C.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to yield the chiral this compound.

The high degree of enantioselectivity in the CBS reduction arises from a well-organized, chair-like six-membered transition state.[6] The ketone coordinates to the Lewis acidic boron of the CBS catalyst in a way that minimizes steric hindrance, placing the larger substituent (the 2-chlorophenyl group) in a pseudo-equatorial position. The borane then coordinates to the nitrogen atom of the catalyst and delivers the hydride to one face of the carbonyl group.[5][7]

CBS_Mechanism cluster_0 CBS Catalyst-Borane Complex Formation cluster_1 Stereoselective Hydride Transfer CBS CBS Catalyst Complex Catalyst-BH₃ Complex CBS->Complex Borane BH₃ Borane->Complex Ketone_Coord Ketone Coordination (minimizes sterics) Complex->Ketone_Coord Coordination of Ketone TS Chair-like Transition State (face-selective hydride delivery) Ketone_Coord->TS Product_Complex Product-Borane Complex TS->Product_Complex Final_Product Chiral Alcohol Product_Complex->Final_Product Workup

Figure 2: Simplified mechanism of the CBS reduction.

Method B: Noyori Asymmetric Transfer Hydrogenation

This method utilizes a ruthenium catalyst bearing a chiral diamine ligand to facilitate the transfer of hydrogen from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to the ketone.[10][11] It is a powerful and often more operationally simple alternative to reductions using borane reagents.

  • 3-(2-Chlorophenyl)cyclobutanone

  • RuCl--INVALID-LINK--

  • Isopropanol

  • Potassium hydroxide (KOH)

  • Diethyl ether

  • Deionized Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • In a round-bottom flask, dissolve 3-(2-chlorophenyl)cyclobutanone (1.0 eq) and RuCl--INVALID-LINK-- (0.01 eq) in isopropanol.

  • In a separate vial, prepare a solution of potassium hydroxide (0.05 eq) in isopropanol.

  • Add the KOH solution to the ketone/catalyst mixture.

  • Heat the reaction mixture to a gentle reflux (or stir at a specified temperature, e.g., 40-60 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.

  • Add water and diethyl ether to the residue and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify by flash column chromatography to afford the chiral this compound.

The Noyori asymmetric transfer hydrogenation proceeds through a concerted, outer-sphere mechanism involving a six-membered pericyclic transition state.[10][12] The ruthenium catalyst is first activated to a ruthenium-hydride species. The ketone then interacts with this active catalyst, where the N-H proton of the ligand and the Ru-H hydride are transferred simultaneously to the carbonyl oxygen and carbon, respectively. The enantioselectivity is governed by steric interactions between the ketone's substituents and the chiral ligand, particularly the arene group of the catalyst, which favors one specific orientation of the ketone in the transition state.[12][13]

Noyori_Mechanism cluster_0 Catalyst Activation cluster_1 Concerted Hydrogen Transfer Precatalyst Ru(II) Precatalyst Active_Catalyst Active Ru-H Species Precatalyst->Active_Catalyst H_Donor Hydrogen Donor (e.g., Isopropanol) H_Donor->Active_Catalyst Ketone_Approach Ketone Approach Active_Catalyst->Ketone_Approach Interaction with Ketone TS Outer-Sphere Transition State (N-H...O and Ru-H...C) Ketone_Approach->TS Product_Release Product Release TS->Product_Release Final_Product Chiral Alcohol Product_Release->Final_Product Catalyst Regeneration

Figure 3: Simplified mechanism of the Noyori asymmetric transfer hydrogenation.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected results for the asymmetric reduction step. These values are based on literature precedents for similar substrates and serve as a general guideline.

ParameterMethod A: CBS ReductionMethod B: Noyori Transfer Hydrogenation
Catalyst (S)-2-Methyl-CBS-oxazaborolidineRuCl--INVALID-LINK--
Catalyst Loading 5-10 mol%0.5-2 mol%
Reducing Agent BH₃·SMe₂Isopropanol
Typical Temperature -20 °C to 0 °C40 °C to 82 °C
Expected Yield 85-95%90-99%
Expected ee >95%>97%

Note: Yields and enantiomeric excess (ee) are highly dependent on the specific substrate and reaction conditions. Optimization may be required.

Conclusion

This application note has detailed a reliable and efficient two-step synthetic route for the preparation of enantiomerically enriched this compound. By first synthesizing the prochiral cyclobutanone and then employing powerful asymmetric reduction methodologies such as the CBS reduction or Noyori's asymmetric transfer hydrogenation, researchers can access this valuable chiral building block in high yield and excellent enantiopurity. The provided protocols, coupled with an understanding of the underlying mechanisms of stereocontrol, offer a solid foundation for the synthesis of this and related chiral cyclobutanol derivatives for applications in pharmaceutical research and development.

References

Catalytic Applications of 3-(2-Chlorophenyl)cyclobutanol Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Synthetic Potential of Strained Ring Systems

Cyclobutane derivatives, particularly cyclobutanols, are valuable building blocks in organic synthesis. Their inherent ring strain makes the C-C bonds susceptible to cleavage, providing a unique avenue for complex molecular construction that is not readily accessible through other means. Transition metal catalysts can harness this reactivity, enabling a variety of transformations through the selective activation of these strained rings.[1][2] This guide explores the catalytic applications of metal complexes with 3-(2-chlorophenyl)cyclobutanol, a representative substituted cyclobutanol, focusing on palladium and rhodium-catalyzed reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed protocols to empower researchers in their synthetic endeavors.

The presence of the 2-chlorophenyl substituent on the cyclobutanol core offers a point of steric and electronic diversity, potentially influencing the regioselectivity and stereoselectivity of catalytic transformations. Furthermore, the chloro-substituent can serve as a handle for subsequent cross-coupling reactions, enhancing the synthetic utility of the resulting products.

Part 1: Palladium-Catalyzed Cross-Coupling and Ring-Expansion Reactions

Palladium complexes are particularly adept at catalyzing reactions of cyclobutanols that proceed via a β-carbon elimination pathway.[1][2] This process involves the formation of a palladium alkoxide, followed by cleavage of a C-C bond within the cyclobutane ring to generate a palladacyclic intermediate, which can then participate in various coupling reactions.

Application Note 1: Enantioselective Synthesis of Chiral Benzene-Fused Cyclic Compounds via Pd-Catalyzed Cross-Coupling

This application note details a procedure for the enantioselective palladium-catalyzed intermolecular C(sp³)–C(sp³) coupling of this compound with an unactivated alkene. This reaction provides access to valuable chiral benzene-fused cyclic compounds.[1][2] The choice of a chiral ligand is crucial for inducing enantioselectivity in the product.

Reaction Principle: The catalytic cycle is initiated by the formation of a palladium(II) alkoxide with the cyclobutanol. Subsequent β-carbon elimination opens the cyclobutane ring to form an alkylpalladium(II) intermediate. This intermediate then undergoes migratory insertion with an alkene, followed by reductive elimination to furnish the final product and regenerate the active palladium catalyst.

Visualization of the Catalytic Cycle:

Palladium-Catalyzed Cross-Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Pd(II) Alkoxide Pd(II) Alkoxide Oxidative Addition->Pd(II) Alkoxide β-Carbon Elimination β-Carbon Elimination Pd(II) Alkoxide->β-Carbon Elimination Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate β-Carbon Elimination->Alkyl-Pd(II) Intermediate Alkene Coordination Alkene Coordination Alkyl-Pd(II) Intermediate->Alkene Coordination Migratory Insertion Migratory Insertion Alkene Coordination->Migratory Insertion Pd(II) Complex Pd(II) Complex Migratory Insertion->Pd(II) Complex Reductive Elimination Reductive Elimination Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Product Product Reductive Elimination->Product Alkene Alkene Alkene->Alkene Coordination This compound This compound This compound->Oxidative Addition

Caption: Palladium-catalyzed cross-coupling of a cyclobutanol with an alkene.

Experimental Protocol 1: Synthesis of a Chiral Benzene-Fused Cyclic Compound

Materials:

  • This compound

  • Unactivated alkene (e.g., 4-phenyl-1-butene)

  • Pd(OAc)₂

  • Chiral ligand (e.g., (R)-BINAP)

  • K₃PO₄ (anhydrous)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), (R)-BINAP (2.2 mol%), and K₃PO₄ (2.0 equiv.).

  • Add anhydrous toluene (0.1 M).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equiv.) and the unactivated alkene (1.5 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral benzene-fused cyclic compound.

Data Presentation:

EntryCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Yield (%)ee (%)
12(R)-BINAPK₃PO₄Toluene807592
22(S)-PhosCs₂CO₃Dioxane1006885
Note: Data is representative and based on similar reactions reported in the literature.[1][2]

Part 2: Rhodium-Catalyzed Enantioselective C-C Bond Activation

Rhodium(I) complexes, particularly those bearing chiral ligands, can catalyze the enantioselective activation of C-C bonds in cyclobutanols.[3][4] This strategy allows for the construction of complex cyclic systems with quaternary stereocenters, which are challenging to synthesize using traditional methods.

Application Note 2: Synthesis of Chiral Cyclohexane Derivatives with Quaternary Stereocenters

This application note describes a rhodium-catalyzed enantioselective activation of this compound to form a chiral cyclohexane derivative. The reaction proceeds through the insertion of a chiral rhodium(I) complex into a C-C bond of the cyclobutane ring, creating a quaternary stereocenter and an alkyl-rhodium intermediate that can undergo further reactions.[3]

Reaction Principle: A chiral rhodium(I) complex undergoes oxidative addition into a C-C bond of the cyclobutanol, forming a rhodacyclopentanone intermediate. This intermediate can then participate in various intramolecular reactions. For instance, if the substrate contains a tethered alkene, the alkyl-rhodium species can undergo migratory insertion, followed by reductive elimination to yield a cyclohexane derivative.

Visualization of the Catalytic Pathway:

Rhodium-Catalyzed C-C Activation Rh(I)L* Chiral Rh(I) Catalyst Cyclobutanol_Substrate This compound (with tethered alkene) Oxidative_Addition C-C Oxidative Addition Cyclobutanol_Substrate->Oxidative_Addition Rhodacyclopentanone Rhodacyclopentanone Intermediate Oxidative_Addition->Rhodacyclopentanone Migratory_Insertion Migratory Insertion Rhodacyclopentanone->Migratory_Insertion Rh_Complex Rhodium(III) Complex Migratory_Insertion->Rh_Complex Reductive_Elimination Reductive Elimination Rh_Complex->Reductive_Elimination Product Chiral Cyclohexane Derivative Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Rh(I)L Rh(I)L Catalyst_Regeneration->Rh(I)L Rh(I)L->Oxidative_Addition

Caption: Rhodium-catalyzed enantioselective C-C activation of a cyclobutanol.

Experimental Protocol 2: Synthesis of a Chiral Cyclohexane Derivative

Materials:

  • This compound derivative with a tethered alkene

  • [Rh(cod)Cl]₂

  • Chiral phosphine ligand (e.g., (R)-DTBM-segphos)

  • AgSbF₆

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, add [Rh(cod)Cl]₂ (5 mol%), (R)-DTBM-segphos (10 mol%), and AgSbF₆ (20 mol%) to an oven-dried vial.

  • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes to generate the active cationic rhodium catalyst.

  • In a separate vial, dissolve the this compound derivative (1.0 equiv.) in anhydrous 1,4-dioxane.

  • Add the substrate solution to the catalyst solution.

  • Seal the vial and stir the reaction at 40 °C for 12 hours.

  • Monitor the reaction by ¹H NMR spectroscopy of an aliquot.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the chiral cyclohexane derivative.

Data Presentation:

EntryLigandAdditiveTemp (°C)Yield (%)ee (%)
1(R)-DTBM-segphosAgSbF₆408598
2(R)-H₈-BINAPAgBF₄607290
Note: Data is representative and based on similar reactions reported in the literature.[3][5]

Conclusion

The metal-catalyzed reactions of this compound and its derivatives represent a powerful strategy for the synthesis of complex and valuable molecules. Palladium catalysis offers a route to chiral fused-ring systems through cross-coupling reactions, while rhodium catalysis provides an elegant method for the enantioselective construction of cyclic frameworks with quaternary stereocenters via C-C bond activation. The protocols and data presented herein serve as a guide for researchers to explore the rich chemistry of these strained-ring systems. Further investigations into the effects of the 2-chlorophenyl substituent and the exploration of other transition metal catalysts will undoubtedly continue to expand the synthetic utility of this versatile class of compounds.

References

Application Note: High-Throughput Analysis of 3-(2-Chlorophenyl)cyclobutanol using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical protocols for the identification and quantification of 3-(2-Chlorophenyl)cyclobutanol, a key intermediate in pharmaceutical synthesis. Given the importance of purity and concentration control in drug development, robust analytical methods are paramount. We present two orthogonal, validated methods: a High-Performance Liquid Chromatography (HPLC) method for routine quantification and purity analysis, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and sensitive trace-level analysis. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Introduction: The Analytical Imperative for this compound

This compound (Molecular Formula: C₁₀H₁₁ClO, Molecular Weight: 182.65 g/mol ) is a synthetic building block whose puckered cyclobutane scaffold is of increasing interest in medicinal chemistry.[1] The cyclobutane moiety can serve as a conformationally restricted isostere for more flexible linkers, potentially improving pharmacological properties like metabolic stability and binding efficiency. Accurate and precise analytical methods are therefore essential for monitoring reaction kinetics, assessing final product purity, and ensuring lot-to-lot consistency during process development and quality control.

This guide provides comprehensive, field-proven methodologies for two complementary analytical techniques, ensuring both quantitative accuracy and qualitative confidence.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

2.1. Expertise & Rationale: Why RP-HPLC?

RP-HPLC is the workhorse for quality control in the pharmaceutical industry for several key reasons. For this compound, this choice is underpinned by:

  • Analyte Properties: The molecule possesses a distinct non-polar chlorophenyl group and a moderately polar cyclobutanol moiety, making it ideally suited for retention and separation on a hydrophobic stationary phase like C18.

  • UV Chromophore: The aromatic ring provides a strong UV chromophore, allowing for sensitive and specific detection using a standard UV/VIS detector.

  • Robustness & Reproducibility: HPLC is a highly reproducible technique, critical for QC environments where consistency is non-negotiable. It directly analyzes the sample in a liquid state, avoiding potential thermal degradation that can be a concern in GC.

2.2. Experimental Protocol: HPLC Analysis

Instrumentation and Reagents
  • HPLC System: A system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a UV/VIS or Photodiode Array (PDA) detector.

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid.

  • Analyte Standard: this compound, >98% purity.

Chromatographic Conditions

The selection of these parameters is a deliberate process to ensure optimal separation and peak shape. The acetonitrile/water mobile phase provides the necessary polarity gradient for elution. The phosphate buffer at pH 3.0 is critical; it maintains a consistent, slightly acidic environment to suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing and ensuring symmetrical peaks.[2][3]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 50:50 (v/v) A:B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/VIS at 225 nm
Injection Volume 10 µL
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte. Dissolve it in the diluent to achieve a final theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Data Analysis

Inject the diluent (blank), followed by the calibration standards and then the samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is determined using the linear regression equation derived from this curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/Buffer) HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC Standard Standard Prep (Stock & Dilutions) Standard->HPLC Sample Sample Prep (Dissolve & Filter) Sample->HPLC Detector UV/VIS Detector (@ 225 nm) HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data CalCurve Calibration Curve (Peak Area vs. Conc.) Data->CalCurve Quant Quantification (Calculate Sample Conc.) CalCurve->Quant Report Final Report Quant->Report

Caption: Workflow for HPLC analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Expertise & Rationale: Why GC-MS?

GC-MS is a powerful technique that provides an orthogonal dataset to HPLC. It is the gold standard for definitive identification.

  • Volatility: this compound has sufficient volatility and thermal stability for GC analysis, especially with a robustly designed method.

  • Selectivity & Sensitivity: The mass spectrometer acts as a highly selective detector. It can distinguish the analyte from co-eluting impurities based on mass-to-charge ratio, providing unparalleled confidence in identification. By operating in Selected Ion Monitoring (SIM) mode, sensitivity can be significantly enhanced for trace analysis.

  • Structural Elucidation: The fragmentation pattern generated by Electron Ionization (EI) is a unique chemical fingerprint. This allows for unambiguous identification of the analyte by matching against a reference spectrum or through structural elucidation.[4][5]

3.2. Experimental Protocol: GC-MS Analysis

Instrumentation and Reagents
  • GC-MS System: A Gas Chromatograph equipped with a split/splitless inlet, coupled to a Mass Spectrometric detector (e.g., a single quadrupole).

  • Analytical Column: HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents: Dichloromethane or Ethyl Acetate (GC Grade), Helium (Carrier Gas, 99.999% purity).

  • Analyte Standard: this compound, >98% purity.

GC-MS Conditions

The chosen non-polar column (HP-5ms) separates compounds primarily based on boiling point, which is effective for this type of analyte.[6] The oven temperature program is designed to first ensure sharp peaks for volatile components at a low initial temperature, followed by a ramp to elute the target analyte in a reasonable time with good peak shape, and finally a high-temperature hold to clean the column of any less volatile residues.

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (Constant Flow)
Inlet Mode Split (20:1 ratio)
Inlet Temperature 250 °C
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identification; SIM for quantification
SIM Ions To be determined from standard spectrum (Predicted: m/z 182, 164, 139, 111)
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.

  • Working Standards: Prepare a series of standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with Dichloromethane.

  • Sample Preparation: Prepare samples by dissolving in Dichloromethane to a final theoretical concentration within the calibration range.

Data Analysis

The analyte is identified by comparing its retention time and the acquired mass spectrum with that of a pure standard. For quantification, a calibration curve is generated by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) against concentration.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Prep (In Volatile Solvent) GC GC Injection (Vaporization & Separation) Standard->GC Sample Sample Prep (Dissolve in Solvent) Sample->GC MS MS Detection (Ionization & Fragmentation) GC->MS Data Data Acquisition (TIC & Mass Spectra) MS->Data ID Identification (RT & Spectral Match) Data->ID Quant Quantification (SIM or TIC) Data->Quant Report Final Report ID->Report Quant->Report

Caption: Workflow for GC-MS analysis of this compound.

Method Selection Guide

The choice between HPLC and GC-MS depends on the analytical goal. The following table provides a comparative summary to guide the researcher.

FeatureHPLC-UVGC-MS
Primary Use Routine QC, Purity, QuantificationConfirmatory ID, Impurity Profiling, Trace Analysis
Analyte State Liquid/SolutionRequires Volatility & Thermal Stability
Derivatization Not requiredGenerally not required, but can improve peak shape
Selectivity Good (Chromatographic)Excellent (Chromatographic & Mass-based)
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL in SIM mode)
Structural Info Limited (UV spectrum)High (Mass fragmentation pattern)
Instrumentation Cost ModerateHigh

Recommendation: Use the HPLC method for routine process monitoring and final product assay due to its robustness and speed. Employ the GC-MS method to definitively confirm the identity of the main peak, identify unknown impurities, and for any investigations requiring higher sensitivity.

References

Application Notes & Protocols: A Multi-Assay Screening Cascade for 3-(2-Chlorophenyl)cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The intersection of unique chemical scaffolds with biologically active moieties is a fertile ground for novel therapeutic discovery. The 3-(2-Chlorophenyl)cyclobutanol scaffold represents one such area of interest. This structure combines a cyclobutanol ring, a motif found in various biologically active compounds and pharmaceuticals[1][2], with a 2-chlorophenyl group. The chlorophenyl substitution is a well-established feature in medicinal chemistry, present in drugs with diverse activities, including antihistaminic (Chlorpheniramine)[3][4], anticonvulsant[5], and potent anti-inflammatory effects (Tolfenamic acid)[6]. Furthermore, related structures have demonstrated potential as anticancer agents through mechanisms like topoisomerase inhibition[7].

Given the pharmacological pedigree of its constituent parts, the this compound derivative class is a prime candidate for systematic biological evaluation. These application notes outline a logical, multi-tiered screening cascade designed to efficiently probe the potential of these novel compounds in three key therapeutic areas: oncology, infectious disease, and inflammation. The following protocols are designed to be robust and self-validating, providing researchers with a clear path from initial compound screening to identifying promising leads for further development.

Tier 1: Anticancer Activity Assessment

The primary screen aims to identify cytotoxic or cytostatic effects against cancer cell lines. Many traditional anticancer therapeutics are designed to target the hallmark of cancer: rapidly proliferating cells[8]. This initial evaluation is crucial for determining if the novel derivatives possess antiproliferative properties.

Rationale for Experimental Approach

We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a cornerstone colorimetric method for assessing cell metabolic activity. This assay serves as a reliable proxy for cell viability.[9][10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[11] This method is highly adaptable for high-throughput screening of compound libraries.

Protocol: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.

Materials:

  • This compound derivatives (dissolved in DMSO to create a 10 mM stock)

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[12]

  • Sterile 96-well flat-bottom plates

  • Doxorubicin (positive control)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the Doxorubicin positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the seeding medium and add 100 µL of the medium containing the compound dilutions to the respective wells. Include wells for "cells only" (negative control) and "vehicle control".

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[9] Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.[10]

  • Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[12]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Anticancer Activity

Summarize the results in a table to facilitate comparison across different cell lines and against the positive control.

Table 1: Hypothetical IC₅₀ Values of this compound Derivatives against Cancer Cell Lines

Compound ID MCF-7 (Breast) IC₅₀ (µM) A549 (Lung) IC₅₀ (µM) HCT116 (Colon) IC₅₀ (µM)
CPD-001 12.5 25.1 18.7
CPD-002 > 100 > 100 > 100
CPD-003 5.2 8.9 6.4

| Doxorubicin | 0.8 | 1.1 | 0.9 |

Visualization: Anticancer Screening Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (10,000 cells/well) treat 2. Prepare & Add Compound Dilutions seed->treat Incubate 24h incubate 3. Incubate with Compound (48-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt Incubate 4h solubilize 5. Solubilize Formazan (DMSO) add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calc 7. Calculate IC50 Values read->calc

Workflow for the MTT cell viability assay.

Tier 2: Antimicrobial Susceptibility Testing

A comprehensive characterization of a novel compound library includes broad screening for other biological activities. Antimicrobial screening is a critical second step to identify any potential utility in treating infectious diseases and to understand the compound's broader biological impact.

Rationale for Experimental Approach

The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after a standardized incubation period.[15][16] This quantitative method is essential for evaluating the potency of new antimicrobial compounds and is highly reproducible when standardized protocols are followed.[17][18]

Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivatives (10 mM stock in DMSO)

  • Reference antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli)

  • Sterile 0.9% saline

  • 0.5 McFarland turbidity standard

  • Sterile 96-well U-bottom microtiter plates

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend several colonies of the test microorganism in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]

  • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[20] This step is critical for reproducibility.

  • Compound Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds and reference antibiotics in CAMHB. A typical starting concentration might be 128 µg/mL. The final volume in each well should be 50 µL.[14]

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a sterility control (broth only, no bacteria), a growth control (bacteria and broth, no compound), and a vehicle control (bacteria and broth with DMSO).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[19]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[13][15]

Data Presentation: Antimicrobial Activity

Present the MIC values in a clear, tabular format.

Table 2: Hypothetical MIC Values of this compound Derivatives

Compound ID S. aureus ATCC 29213 MIC (µg/mL) E. coli ATCC 25922 MIC (µg/mL)
CPD-001 > 128 > 128
CPD-002 16 32
CPD-003 > 128 > 128
Vancomycin 1 N/A

| Ciprofloxacin | N/A | 0.015 |

Visualization: Antimicrobial Screening Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inoculum 1. Prepare Inoculum (0.5 McFarland) inoculate 3. Inoculate Plate (Final: 5x10^5 CFU/mL) inoculum->inoculate dilutions 2. Prepare Compound Serial Dilutions dilutions->inoculate incubate 4. Incubate Plate (37°C, 18h) inoculate->incubate read 5. Read MIC (Lowest concentration with no visible growth) incubate->read

Workflow for the Broth Microdilution MIC assay.

Tier 3: Anti-inflammatory Activity Screening

Chronic inflammation is a key pathological driver in numerous diseases, including cancer and autoimmune disorders.[21] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[22][23] Aberrant NF-κB activation is linked to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[22][24] Therefore, assessing a compound's ability to modulate inflammatory pathways is a valuable component of its biological characterization.

Rationale for Experimental Approach

We will use a cell-based assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7). LPS stimulation robustly activates the NF-κB pathway, leading to the upregulation of iNOS and subsequent production of large amounts of NO.[24] The amount of NO produced can be indirectly quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[25][26] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity, possibly through inhibition of the iNOS enzyme or upstream signaling pathways like NF-κB.

Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives (10 mM stock in DMSO)

  • Dexamethasone (positive control)

  • Griess Reagent System (Component 1: Sulfanilamide solution; Component 2: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium Nitrite (for standard curve)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds or Dexamethasone for 1-2 hours before stimulation.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component 1 to all wells (supernatants and standards). Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component 2 to all wells. Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm within 30 minutes.[25]

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

  • Parallel Cytotoxicity Test: It is crucial to run a parallel MTT assay (see Protocol 2.2) under the same conditions (without LPS) to ensure that the observed NO inhibition is not due to compound-induced cell death.

Data Presentation: Anti-inflammatory Activity

Table 3: Hypothetical NO Inhibition by this compound Derivatives in LPS-Stimulated Macrophages

Compound ID % NO Inhibition @ 25 µM Cell Viability @ 25 µM
CPD-001 85.2% 98.1%
CPD-002 10.5% 99.5%
CPD-003 92.6% 45.3% (Likely cytotoxic)

| Dexamethasone | 95.8% | 101.2% |

Visualization: Hypothetical Mechanism of Action

This diagram illustrates a potential mechanism by which a derivative could exert anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway.

Hypothetical inhibition of the NF-κB pathway.

Conclusion

The protocols detailed in these application notes provide a comprehensive and logically structured framework for the initial biological characterization of this compound derivatives. This three-tiered screening cascade enables the efficient assessment of potential anticancer, antimicrobial, and anti-inflammatory activities. Positive results, particularly those demonstrating high potency and low cytotoxicity, will identify lead compounds worthy of more advanced investigation, including mechanism-of-action studies, selectivity profiling, and eventual progression to in vivo models.

References

The Strategic Utility of 3-(2-Chlorophenyl)cyclobutanol as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is relentless. Among these, the cyclobutane ring has emerged as a compelling structural motif. Its inherent ring strain and puckered three-dimensional geometry offer a unique conformational rigidity that can enhance binding affinity, improve metabolic stability, and provide access to unexplored chemical space.[1][2] This application note delves into the synthesis and utility of a key cyclobutane-containing building block, 3-(2-chlorophenyl)cyclobutanol, and its role as a precursor to valuable pharmaceutical intermediates. The strategic incorporation of the 2-chlorophenyl group provides a handle for further functionalization and influences the electronic properties of the molecule, making it a versatile starting material for the synthesis of a diverse array of bioactive compounds.[3]

This guide provides detailed protocols for the synthesis of this compound and its subsequent conversion into a representative pharmaceutical intermediate, 3-(2-chlorophenyl)cyclobutane-1-carboxamide. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations for researchers in drug discovery and development.

Synthetic Strategy and Protocols

The synthesis of this compound is most efficiently approached via a two-step sequence: the formation of the corresponding cyclobutanone followed by its reduction. This ketone intermediate is also a valuable precursor in its own right.

Part 1: Synthesis of 3-(2-Chlorophenyl)cyclobutan-1-one

The construction of the 3-arylcyclobutanone core can be achieved through several methods, including [2+2] cycloaddition reactions.[4] The following protocol is a representative procedure adapted from established methods for the synthesis of analogous 3-arylcyclobutanones.

Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)cyclobutan-1-one

  • Materials:

    • 2-Chlorostyrene

    • Chloroacetyl chloride

    • Triethylamine

    • Anhydrous diethyl ether

    • Hydrochloric acid (1 M)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add 2-chlorostyrene (1.0 eq) and anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the stirred solution.

    • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous diethyl ether via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Separate the organic layer, and wash it sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-(2-chlorophenyl)cyclobutan-1-one.[1]

Part 2: Reduction to this compound

The reduction of the cyclobutanone to the corresponding cyclobutanol can be achieved using a variety of reducing agents. Sodium borohydride is a mild and selective reagent suitable for this transformation.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 3-(2-Chlorophenyl)cyclobutan-1-one

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Dichloromethane

    • Deionized water

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3-(2-chlorophenyl)cyclobutan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification, if necessary, can be performed by flash chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Chlorostyrene + Chloroacetyl Chloride Ketone 3-(2-Chlorophenyl)cyclobutan-1-one Start->Ketone [2+2] Cycloaddition (Triethylamine, Et2O) Alcohol This compound Ketone->Alcohol Reduction (NaBH4, MeOH)

Caption: Synthetic route to this compound.

Application as a Precursor for a Pharmaceutical Intermediate

This compound is a versatile precursor for a variety of pharmaceutical intermediates. A prime example is its use in the synthesis of 3-(2-chlorophenyl)cyclobutane-1-carboxamide. Amide functionalities are prevalent in many drug molecules, and the cyclobutane scaffold can impart favorable properties.[5]

Part 3: Synthesis of 3-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid

The synthesis of the carboxamide intermediate first requires the oxidation of the cyclobutanol to the corresponding carboxylic acid.

Experimental Protocol: Oxidation to 3-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid

  • Materials:

    • This compound

    • Jones reagent (chromium trioxide in sulfuric acid and water) or other suitable oxidizing agent (e.g., TEMPO/bleach)

    • Acetone

    • Ethyl acetate

    • Sodium bisulfite solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent dropwise from the addition funnel until a persistent orange color is observed.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Quench the reaction by the addition of a small amount of isopropanol, followed by a saturated solution of sodium bisulfite until the green color of the chromium salts is fully developed.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(2-chlorophenyl)cyclobutane-1-carboxylic acid. The crude product can be purified by recrystallization or chromatography.

Part 4: Amide Coupling to Synthesize 3-(2-Chlorophenyl)cyclobutane-1-carboxamide

The final step involves the coupling of the carboxylic acid with an amine source, typically ammonia or an ammonium salt, using a suitable coupling agent.

Experimental Protocol: Amide Coupling

  • Materials:

    • 3-(2-Chlorophenyl)cyclobutane-1-carboxylic acid

    • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Ammonium chloride (NH₄Cl)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

  • Procedure:

    • To a solution of 3-(2-chlorophenyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq).

    • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain 3-(2-chlorophenyl)cyclobutane-1-carboxamide.[6][7]

Workflow for Pharmaceutical Intermediate Synthesis

PI_Synthesis Alcohol This compound CarboxylicAcid 3-(2-Chlorophenyl)cyclobutane- 1-carboxylic Acid Alcohol->CarboxylicAcid Oxidation (Jones Reagent) Amide 3-(2-Chlorophenyl)cyclobutane- 1-carboxamide CarboxylicAcid->Amide Amide Coupling (EDC, HOBt, NH4Cl, DIPEA)

Caption: Conversion of the precursor to a carboxamide intermediate.

Characterization Data

The following table summarizes the expected analytical data for the synthesized compounds. Actual results may vary depending on the specific experimental conditions and instrumentation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)
3-(2-Chlorophenyl)cyclobutan-1-one C₁₀H₉ClO180.637.1-7.4 (aromatic), 3.0-3.8 (cyclobutane CH and CH₂)208 (C=O), 127-140 (aromatic), 45-55 (cyclobutane)
This compound C₁₀H₁₁ClO182.657.1-7.4 (aromatic), 4.0-4.5 (CH-OH), 1.8-2.8 (cyclobutane CH and CH₂), 1.5-2.0 (OH)127-145 (aromatic), 65-75 (CH-OH), 30-45 (cyclobutane)
3-(2-Chlorophenyl)cyclobutane-1-carboxylic Acid C₁₁H₁₁ClO₂210.6610-12 (COOH), 7.1-7.5 (aromatic), 2.0-3.5 (cyclobutane CH and CH₂)175-180 (COOH), 127-145 (aromatic), 30-50 (cyclobutane)
3-(2-Chlorophenyl)cyclobutane-1-carboxamide C₁₁H₁₂ClNO209.677.1-7.5 (aromatic), 5.5-7.0 (CONH₂), 2.0-3.5 (cyclobutane CH and CH₂)175-180 (C=O), 127-145 (aromatic), 30-50 (cyclobutane)

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a range of pharmaceutical intermediates. The protocols detailed in this application note provide a practical guide for the preparation of this key building block and its conversion into a representative carboxamide derivative. The unique structural features of the cyclobutane ring, combined with the synthetic handles offered by the chlorophenyl substituent, make this class of compounds highly attractive for the development of next-generation therapeutics. The methodologies presented herein are robust and can be adapted for the synthesis of a library of analogues for structure-activity relationship (SAR) studies, thereby accelerating the drug discovery process.

References

Application Notes and Protocols: The Role of 3-(2-Chlorophenyl)cyclobutanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Three-Dimensional Chemical Space with a Versatile Cyclobutanol Building Block

In the landscape of contemporary drug discovery, the exploration of three-dimensional chemical space is paramount for identifying novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The cyclobutane motif has emerged as a valuable scaffold in this pursuit, offering a rigid and well-defined three-dimensional structure that can serve as a bioisostere for various functional groups, including aromatic rings, and provide a means to escape the "flatland" of traditional planar molecules.[1] This application note delves into the utility of a specific, functionalized cyclobutane derivative, 3-(2-Chlorophenyl)cyclobutanol , as a versatile building block in medicinal chemistry.

The unique architecture of this compound, which combines a strained cyclobutanol ring with a sterically demanding and electronically influential 2-chlorophenyl substituent, presents a compelling starting point for the synthesis of a diverse array of potential drug candidates. The cyclobutanol moiety itself is a key feature, as the hydroxyl group can be readily functionalized or serve as a handle for further synthetic transformations. The 2-chlorophenyl group, a common substituent in many active pharmaceutical ingredients, can engage in specific interactions with biological targets and influence the overall physicochemical properties of the molecule. This guide will provide a comprehensive overview of the synthesis of this compound, detailed protocols for its key transformations, and an exploration of its potential applications in drug design, grounded in the principles of structure-activity relationships.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is essential for its rational incorporation into a drug discovery program. The table below summarizes the key computed and experimental properties of this compound.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₁ClOProvides the elemental composition.
Molecular Weight 182.65 g/mol Falls within the "rule of five" guidelines for oral bioavailability.
CAS Number 1182960-42-4Unique identifier for the compound.
Appearance White to off-white solid (predicted)Important for handling and formulation.
Melting Point Not availableInfluences solubility and formulation.
Boiling Point Not availableRelevant for purification by distillation.
LogP (predicted) 2.5 - 3.0Indicates moderate lipophilicity, which is often desirable for membrane permeability.
pKa (predicted) ~14-15 (hydroxyl proton)The hydroxyl group is weakly acidic, typical for an alcohol.
Hydrogen Bond Donors 1The hydroxyl group can participate in hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors 1 (oxygen atom)The hydroxyl oxygen can act as a hydrogen bond acceptor.
Rotatable Bonds 1The bond between the cyclobutane ring and the phenyl ring allows for conformational flexibility.

Synthetic Pathways to this compound

The synthesis of 3-arylcyclobutanols can be approached through several synthetic strategies. A common and effective method involves the reduction of the corresponding 3-arylcyclobutanone. This two-step approach, starting from commercially available precursors, offers a reliable route to the desired alcohol.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reduction A 2-Chlorostyrene C 3-(2-Chlorophenyl)cyclobutanone A->C Lewis Acid Catalyst B Ketene or Ketene Acetal B->C D 3-(2-Chlorophenyl)cyclobutanone F This compound D->F E Reducing Agent (e.g., NaBH₄) E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are provided as representative procedures and may require optimization based on specific laboratory conditions and the scale of the reaction.

Protocol 1: Synthesis of 3-(2-Chlorophenyl)cyclobutanone via [2+2] Cycloaddition

This protocol describes a general procedure for the synthesis of the cyclobutanone intermediate. The choice of ketene or ketene equivalent and the Lewis acid catalyst may require optimization for this specific substrate.

Materials:

  • 2-Chlorostyrene

  • Dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) or other suitable ketene equivalent

  • Activated Zinc dust

  • Trichloroacetyl chloride

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • To the flask, add activated zinc dust (1.5 equivalents) and anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of 2-chlorostyrene (1 equivalent) and trichloroacetyl chloride (1.2 equivalents) in anhydrous diethyl ether.

  • Add the solution from the dropping funnel to the stirred suspension of zinc in diethyl ether at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove the zinc salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(2-Chlorophenyl)cyclobutanone.

Protocol 2: Reduction of 3-(2-Chlorophenyl)cyclobutanone to this compound

This protocol details the reduction of the ketone to the desired cyclobutanol.

Materials:

  • 3-(2-Chlorophenyl)cyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 3-(2-Chlorophenyl)cyclobutanone (1 equivalent) in methanol at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess borohydride (caution: hydrogen gas evolution).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product, this compound, can be purified by column chromatography on silica gel if necessary.

Applications in Medicinal Chemistry: Key Transformations and Synthetic Utility

The hydroxyl group of this compound is a versatile functional handle that allows for a variety of subsequent chemical transformations, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Diagram of Key Transformations

G cluster_0 Functional Group Interconversion cluster_1 Resulting Scaffolds A This compound B Oxidation (PCC, Swern) A->B C Substitution (Mitsunobu, Appel) A->C D Esterification (Fischer, Steglich) A->D E Etherification (Williamson) A->E F 3-(2-Chlorophenyl)cyclobutanone B->F G 3-(2-Chlorophenyl)cyclobutyl-X (X = N₃, CN, SR, etc.) C->G H 3-(2-Chlorophenyl)cyclobutyl Esters D->H I 3-(2-Chlorophenyl)cyclobutyl Ethers E->I

Caption: Key synthetic transformations of this compound.

Protocol 3: Oxidation to 3-(2-Chlorophenyl)cyclobutanone

This protocol provides a method for the oxidation of the alcohol back to the ketone, which can be a useful intermediate itself.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, prepare a suspension of PCC (1.5 equivalents) in anhydrous DCM.

  • To this suspension, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-(2-Chlorophenyl)cyclobutanone.

  • Purify by column chromatography if necessary.

Protocol 4: Nucleophilic Substitution of the Hydroxyl Group (Mitsunobu Reaction)

The Mitsunobu reaction allows for the stereospecific inversion of the hydroxyl group and its replacement with a variety of nucleophiles.[2]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Nucleophile (e.g., phthalimide, diphenyl phosphoryl azide for azide formation)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere.

  • Dissolve this compound (1 equivalent), PPh₃ (1.5 equivalents), and the chosen nucleophile (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent in vacuo.

  • Purify the residue by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.

Protocol 5: Esterification (Steglich Esterification)

This protocol is a mild method for forming esters, suitable for base-sensitive substrates.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents), this compound (1 equivalent), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

Protocol 6: Etherification (Williamson Ether Synthesis)

This classic method allows for the formation of ethers.

Materials:

  • This compound

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere.

  • Carefully wash the NaH (1.2 equivalents) with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF or DMF to the NaH.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add the alkyl halide (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude ether by column chromatography.

Structure-Activity Relationship (SAR) Insights

The incorporation of the this compound scaffold into a lead molecule can provide valuable insights into the structure-activity relationship.[3][4]

  • Conformational Restriction: The rigid cyclobutane ring limits the conformational freedom of the molecule, which can lead to a more favorable binding entropy and increased potency and selectivity.

  • Vectorial Projection of Substituents: The defined geometry of the cyclobutane ring allows for the precise positioning of the 2-chlorophenyl group and any substituents on the cyclobutanol oxygen into specific regions of a binding pocket.

  • Influence of the 2-Chloro Substituent: The chlorine atom at the ortho position of the phenyl ring introduces both steric bulk and electronic effects (inductive withdrawal and weak resonance donation). This can influence the preferred conformation of the phenyl ring relative to the cyclobutane core and can participate in halogen bonding or other specific interactions with the target protein.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique three-dimensional structure, coupled with the readily functionalizable hydroxyl group and the influential 2-chlorophenyl moiety, provides a powerful tool for the exploration of chemical space and the development of novel therapeutic agents. The protocols outlined in this application note offer a practical guide for the synthesis and derivatization of this promising scaffold, empowering researchers to leverage its potential in their drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Chlorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Chlorophenyl)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields.

The primary route to synthesizing this compound involves the reduction of the corresponding ketone, 3-(2-Chlorophenyl)cyclobutan-1-one.[1][2] This guide focuses on optimizing this key reduction step.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis.

Q1: What is the general reaction scheme for this synthesis?

A1: The synthesis is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 3-(2-Chlorophenyl)cyclobutan-1-one. This breaks the C=O pi bond and, after an acidic or aqueous workup, forms the secondary alcohol, this compound.[3][4]

Q2: Which reducing agent is better for this reaction: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?

A2: The choice of reducing agent is critical and depends on the specific requirements of your synthesis, such as the presence of other functional groups, and safety considerations.

  • Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols.[5][6] It is significantly safer to handle and can be used in protic solvents like methanol (MeOH) or ethanol (EtOH).[6][7] For this specific synthesis, NaBH₄ is generally the recommended starting point due to its ease of use and high selectivity for the ketone.

  • Lithium Aluminum Hydride (LiAlH₄) is a much stronger and less selective reducing agent.[8][9] It will reduce ketones, as well as esters, carboxylic acids, and amides.[9] However, it is highly reactive, reacting violently with water and other protic solvents, and must be used under strictly anhydrous (dry) conditions in solvents like diethyl ether or tetrahydrofuran (THF).[8][10][11] Its use requires more stringent safety protocols.

See the table below for a direct comparison:

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity MildVery Strong & Reactive
Selectivity Reduces aldehydes & ketones.[5][6]Reduces most carbonyls (ketones, esters, acids, etc.).[9]
Solvents Protic (Methanol, Ethanol, Water).[6][7]Aprotic/Anhydrous (Dry Ether, THF).[8][10]
Safety Relatively safe, stable in air.Highly flammable, pyrophoric, reacts violently with water.[10][11]
Workup Simple aqueous or mild acid quench.Careful, multi-step quench required to manage excess reagent.

Q3: How can I monitor the reaction's progress effectively?

A3: The most straightforward method for monitoring the reaction is Thin-Layer Chromatography (TLC) .[12] Spot the reaction mixture on a silica gel TLC plate alongside a spot of your starting material, 3-(2-Chlorophenyl)cyclobutan-1-one. The ketone is more polar than an alkene but less polar than the resulting alcohol. Therefore, as the reaction proceeds, you should observe the disappearance of the starting material spot and the appearance of a new, lower Rf value spot corresponding to the this compound product. The reaction is considered complete when the starting material spot is no longer visible.

Q4: What are the primary safety concerns for this reaction?

A4: With Sodium Borohydride , the primary risk is the evolution of flammable hydrogen gas upon contact with acid.[6] The reaction should be performed in a well-ventilated fume hood, and the quenching step should be done slowly and carefully, especially if excess NaBH₄ is present.

With Lithium Aluminum Hydride , the risks are significantly greater. It is a pyrophoric solid that can ignite upon contact with moist air and reacts explosively with water.[10][11] All glassware must be oven- or flame-dried, and all solvents must be anhydrous. The reaction must be run under an inert atmosphere (e.g., nitrogen or argon). A proper, multi-step quenching procedure (e.g., Fieser workup) is mandatory to safely neutralize the excess LiAlH₄.

Troubleshooting Guide

Encountering issues during synthesis is common. This guide provides a structured approach to identifying and solving them.

Diagram: General Troubleshooting Workflow

start Problem Encountered (e.g., Low Yield) check_reagents 1. Verify Reagents start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Is NaBH₄ fresh? Is starting material pure? check_reagents->sub_reagents1 check_workup 3. Analyze Workup & Purification check_conditions->check_workup Conditions Correct sub_conditions1 Anhydrous conditions (for LiAlH₄)? Correct temperature? Sufficient reaction time? check_conditions->sub_conditions1 solution Implement Solution check_workup->solution Procedure Optimized sub_workup1 Proper quenching? Emulsion during extraction? Correct column chromatography setup? check_workup->sub_workup1

Caption: A logical flow for diagnosing experimental issues.

IssuePotential Cause(s)Recommended Solution(s)
1. Low or No Product Yield Inactive Reducing Agent: NaBH₄ can degrade over time with exposure to moisture. LiAlH₄ is extremely sensitive.Use a freshly opened bottle of the reducing agent. Store reagents under inert gas and in a desiccator.
Wet Glassware/Solvents (Critical for LiAlH₄): Trace water will rapidly consume the hydride reagent.[8][10]Flame- or oven-dry all glassware immediately before use. Use anhydrous solvents dispensed from a solvent purification system or a freshly opened sealed bottle.
Insufficient Reagent: The stoichiometry may be off, or some reagent may have decomposed.Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH₄). Add it portion-wise to control the reaction rate.
2. Incomplete Reaction Low Temperature: Reactions are often started at 0 °C to control the initial exotherm, but this may slow the rate significantly.After the initial addition of the reducing agent at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor completion by TLC.
Poor Solubility: The starting material may not be fully dissolved, limiting its availability to the reagent.Ensure the starting ketone is fully dissolved in the chosen solvent before adding the reducing agent. A co-solvent system (e.g., THF/MeOH) can sometimes improve solubility.[6]
3. Unexpected Side Products Impure Starting Material: The impurities may originate from the 3-(2-Chlorophenyl)cyclobutan-1-one.Analyze the purity of the starting material by NMR or GC-MS before starting the reaction. Purify if necessary.
4. Suboptimal Stereoselectivity (Cis/Trans Ratio) Reaction Conditions: The facial selectivity of the hydride attack is influenced by temperature and solvent polarity.The hydride reduction of 3-substituted cyclobutanones is highly selective for the cis alcohol isomer due to minimization of torsional strain, consistent with the Felkin-Anh model.[13][14] To further enhance this selectivity, perform the reaction at a lower temperature (e.g., -20 °C or -78 °C) and use a less polar solvent.[14][15]
5. Difficult Purification Emulsion during Workup: Salts formed during the acidic or basic quench can cause emulsions in the extraction phase.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and increase the density of the aqueous phase.
Poor Separation on Silica Gel: The product and starting material may have similar polarities, making column chromatography challenging.Optimize your eluent system using TLC. A common mobile phase is a mixture of ethyl acetate and hexanes. A shallow gradient can improve separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via NaBH₄ Reduction

This protocol provides a reliable method using the safer and more convenient sodium borohydride reagent.

Diagram: Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Ketone in Methanol B Cool to 0 °C (Ice Bath) A->B C Add NaBH₄ (Portion-wise) B->C D Stir & Warm to RT (Monitor by TLC) C->D E Quench with Acetone, then Water/HCl D->E F Extract with Ethyl Acetate E->F G Dry, Filter, Concentrate F->G H Purify via Column Chromatography G->H I Final Product: This compound H->I

Caption: Step-by-step workflow for the reduction synthesis.

Materials:

  • 3-(2-Chlorophenyl)cyclobutan-1-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(2-Chlorophenyl)cyclobutan-1-one (1.0 eq). Dissolve the ketone in methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Addition may cause gas evolution and a slight exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% EtOAc in Hexanes) until the starting material is fully consumed.

  • Quenching: Cool the flask back to 0 °C in an ice bath. Slowly add a small amount of acetone to quench any excess NaBH₄. Then, carefully add 1 M HCl dropwise until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).

  • Extraction: Remove most of the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue, then transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 30% ethyl acetate in hexanes) to afford the pure this compound.

References

Overcoming side reactions in the synthesis of 3-(2-Chlorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Chlorophenyl)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable cyclobutane-containing building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for modulating the physicochemical and pharmacokinetic properties of drug candidates. However, its synthesis is not without challenges. The primary route, a Grignard reaction between 2-chlorophenylmagnesium bromide and cyclobutanone, is often plagued by side reactions that can significantly lower the yield and complicate purification. An alternative pathway involves the reduction of 3-(2-chlorophenyl)cyclobutanone, which presents its own set of considerations, particularly regarding stereoselectivity.

This guide will address the most common issues encountered in these synthetic routes and provide practical, field-proven solutions to overcome them.

Troubleshooting Guide & FAQs

Here we address specific issues that you may encounter during your experiments in a question-and-answer format.

Grignard Reaction Route: 2-Chlorophenylmagnesium Bromide + Cyclobutanone

Question 1: My Grignard reaction is giving a very low yield of the desired this compound. What are the likely causes?

Answer: Low yields in this Grignard reaction are most commonly attributed to two primary side reactions: enolization of the cyclobutanone starting material and issues with the Grignard reagent itself.

  • Enolization of Cyclobutanone: Cyclobutanone has acidic α-protons. The highly basic Grignard reagent can act as a base and deprotonate the cyclobutanone to form a magnesium enolate. This enolate is unreactive towards the Grignard reagent and will be protonated back to cyclobutanone upon acidic workup, leading to recovery of the starting material and a low yield of the desired alcohol.[1][2]

  • Grignard Reagent Quality: The success of any Grignard reaction is highly dependent on the quality of the Grignard reagent.

    • Moisture: Grignard reagents are extremely sensitive to moisture. Any water present in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with the cyclobutanone.[3][4][5]

    • Inactive Magnesium: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with 2-chlorobromobenzene.[3]

    • Wurtz Coupling: A common side reaction during the formation of the Grignard reagent is the coupling of two molecules of the aryl halide (Wurtz reaction), which forms 2,2'-dichlorobiphenyl. This consumes the starting material and reduces the concentration of the active Grignard reagent.

Question 2: How can I minimize the enolization of cyclobutanone?

Answer: Minimizing enolization is crucial for achieving a good yield. Here are several effective strategies:

  • Use of Cerium (III) Chloride (Luche Reaction): The addition of anhydrous cerium (III) chloride (CeCl₃) is a highly effective method to suppress enolization.[1][2][6] The Grignard reagent undergoes transmetalation with CeCl₃ to form a more nucleophilic and less basic organocerium species. This species preferentially attacks the carbonyl carbon (1,2-addition) over abstracting a proton (enolization).[1][2]

    • Protocol Summary: Anhydrous CeCl₃ is stirred in THF to form a slurry. The Grignard reagent is then added, followed by the cyclobutanone at low temperature (typically -78 °C).

  • Low Reaction Temperature: Performing the reaction at a low temperature (-78 °C to -40 °C) can favor the desired nucleophilic addition over the enolization pathway, which generally has a higher activation energy.

  • Inverse Addition: Slowly adding the Grignard reagent to a solution of cyclobutanone (inverse addition) can help to keep the concentration of the basic Grignard reagent low at any given time, thus disfavoring enolization.

Question 3: I suspect my Grignard reagent is not forming correctly. How can I troubleshoot this?

Answer: Ensuring the successful formation of the Grignard reagent is paramount.

  • Strictly Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight). Solvents (typically THF or diethyl ether) must be anhydrous. 2-chlorobromobenzene should be free of water.[3][5]

  • Magnesium Activation: To remove the passivating oxide layer, the magnesium turnings should be activated. This can be achieved by:

    • Stirring the magnesium turnings vigorously under an inert atmosphere.

    • Adding a small crystal of iodine, which will react with the magnesium surface. The disappearance of the iodine color is an indicator of activation.[3]

    • Adding a few drops of 1,2-dibromoethane. It will react with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh metal surface.

  • Initiation: The reaction can sometimes be sluggish to start. Gentle heating or sonication can help to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.

Question 4: During the workup of my Grignard reaction, I am observing the formation of a significant amount of an unknown byproduct. What could this be?

Answer: A common issue during the workup is the acid-catalyzed ring-opening of the this compound product. The cyclobutanol ring is strained and can undergo rearrangement or cleavage under acidic conditions, especially with strong acids or upon heating.

  • Mechanism: The acid protonates the hydroxyl group, which then leaves as a water molecule, forming a cyclobutyl carbocation. This carbocation can then undergo ring-opening to form a more stable, linear carbocation, which can then be trapped by a nucleophile (e.g., water, halide from the acid) to form various acyclic byproducts.

  • Mitigation Strategy:

    • Use a Mild Acid for Quenching: Instead of strong acids like HCl or H₂SO₄, use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[7] This provides a proton source to neutralize the alkoxide without creating a strongly acidic environment that promotes ring-opening.

    • Maintain Low Temperatures: Perform the workup at low temperatures (e.g., in an ice bath) to minimize the rate of any potential acid-catalyzed side reactions.

    • Prompt Extraction: After quenching, promptly extract the product into an organic solvent to minimize its contact time with the aqueous acidic phase.

Alternative Route: Reduction of 3-(2-Chlorophenyl)cyclobutanone

Question 5: I am considering synthesizing this compound by reducing 3-(2-Chlorophenyl)cyclobutanone. What are the key considerations for this route?

Answer: The reduction of 3-(2-Chlorophenyl)cyclobutanone is a viable alternative to the Grignard route, especially if the ketone is readily available. The primary considerations are the choice of reducing agent and the control of stereoselectivity.

  • Choice of Reducing Agent:

    • Sodium borohydride (NaBH₄): This is a mild and selective reducing agent that is generally effective for the reduction of ketones. It is easier and safer to handle than more powerful reducing agents.

    • Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent. While effective, it is also more reactive and requires stricter anhydrous conditions. For a simple ketone reduction, NaBH₄ is usually sufficient.

  • Stereoselectivity: The reduction of a 3-substituted cyclobutanone can lead to the formation of two diastereomers: cis and trans-3-(2-Chlorophenyl)cyclobutanol. The stereochemical outcome is influenced by the steric bulk of the reducing agent and the substituent on the cyclobutane ring. For many applications, a specific diastereomer is required, which may necessitate a stereoselective reduction or separation of the diastereomers after the reaction.

Question 6: How can I control the stereoselectivity of the reduction?

Answer: Achieving high diastereoselectivity often requires careful selection of the reducing agent and reaction conditions.

  • Sterically Hindered Reducing Agents: The use of bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), often leads to a higher diastereoselectivity. The bulky hydride reagent will preferentially attack the carbonyl from the less sterically hindered face of the cyclobutanone ring.

  • Temperature: Lowering the reaction temperature can often enhance the stereoselectivity of the reduction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction with Cerium (III) Chloride

This protocol is designed to minimize enolization and other side reactions.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Chlorobromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Cerium (III) Chloride (CeCl₃)

  • Cyclobutanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Preparation of 2-Chlorophenylmagnesium Bromide

  • Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask and add a small crystal of iodine.

  • Heat the flask gently under a stream of nitrogen to activate the magnesium.

  • Allow the flask to cool to room temperature.

  • Dissolve 2-chlorobromobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the 2-chlorobromobenzene solution to the magnesium turnings to initiate the reaction.

  • Once the reaction has started (as evidenced by bubbling and a color change), add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Part B: Cerium-Mediated Addition to Cyclobutanone

  • In a separate flame-dried flask under nitrogen, add anhydrous CeCl₃ (1.1 equivalents) and anhydrous THF to form a slurry.

  • Stir the slurry vigorously for 2 hours at room temperature.

  • Cool the CeCl₃ slurry to -78 °C (dry ice/acetone bath).

  • Slowly add the freshly prepared 2-chlorophenylmagnesium bromide solution to the CeCl₃ slurry via cannula.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

Part C: Workup and Purification

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Data Summary Table
ParameterGrignard RouteReduction Route
Starting Materials 2-Chlorobromobenzene, Mg, Cyclobutanone3-(2-Chlorophenyl)cyclobutanone
Key Reagents Grignard reagent, CeCl₃NaBH₄ or L-Selectride®
Common Side Reactions Enolization, Wurtz coupling, Ring-openingFormation of diastereomers
Key for Success Anhydrous conditions, Mg activation, CeCl₃ additionChoice of reducing agent, Temperature control
Stereocontrol Generally not stereoselectiveCan be controlled with bulky reagents

Visualizing the Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Grignard_Reaction Start 2-Chlorobromobenzene + Mg Grignard 2-Chlorophenylmagnesium Bromide (Grignard Reagent) Start->Grignard in THF Organocerium Organocerium Reagent Grignard->Organocerium Transmetalation Enolate Cyclobutanone Enolate (Side Product) Grignard->Enolate Enolization (Side Reaction) Cyclobutanone Cyclobutanone Desired_Product This compound Cyclobutanone->Desired_Product Cyclobutanone->Enolate CeCl3 CeCl3 CeCl3->Organocerium Organocerium->Desired_Product 1,2-Addition Workup Aqueous Workup (NH4Cl) Desired_Product->Workup Ring_Opening Ring-Opened Products (Side Product) Desired_Product->Ring_Opening Acid_Workup Strong Acid Workup Acid_Workup->Ring_Opening

Caption: Grignard reaction pathway and major side reactions.

Reduction_Reaction Ketone 3-(2-Chlorophenyl)cyclobutanone Cis_Product cis-3-(2-Chlorophenyl)cyclobutanol Ketone->Cis_Product Reduction Trans_Product trans-3-(2-Chlorophenyl)cyclobutanol Ketone->Trans_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, L-Selectride) Reducing_Agent->Cis_Product Reducing_Agent->Trans_Product

Caption: Reduction of 3-(2-Chlorophenyl)cyclobutanone leading to diastereomeric products.

References

Technical Support Center: Optimization of Reaction Conditions for 3-(2-Chlorophenyl)cyclobutanol Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(2-Chlorophenyl)cyclobutanol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yield, and control stereoselectivity.

The primary synthetic route discussed is the reduction of the ketone precursor, 3-(2-chlorophenyl)cyclobutan-1-one, a robust and widely employed transformation in organic synthesis.

Section 1: Reaction Overview and Mechanism

The formation of this compound is most commonly achieved via the hydride reduction of 3-(2-Chlorophenyl)cyclobutan-1-one. This reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the cyclobutanone. A subsequent protonation step, typically during aqueous workup, yields the final alcohol product.

The stereochemical outcome of this reduction is a critical parameter. The hydride can attack from two faces of the planar carbonyl group, leading to either the cis or trans diastereomer. For 3-substituted cyclobutanones, the hydride attack generally occurs from the face opposite to the substituent (anti-facial attack), leading predominantly to the cis-alcohol.[1][2] This preference is governed by steric and electronic factors, including torsional strain, which is consistent with the Felkin-Anh model for nucleophilic addition to carbonyls.[2]

Caption: General mechanism for the reduction of 3-(2-Chlorophenyl)cyclobutan-1-one.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the reduction of the corresponding ketone, 3-(2-chlorophenyl)cyclobutan-1-one, using a hydride-based reducing agent.[1][3] Common reagents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) are highly effective. NaBH₄ is generally preferred for its operational simplicity and safety profile.[4]

Q2: What kind of stereoselectivity should I expect? Will I get the cis or trans product?

A2: You should expect a strong preference for the cis-cyclobutanol isomer. Hydride reductions of 3-substituted cyclobutanones are highly selective for the formation of the cis alcohol, often with ratios exceeding 90:10 (cis:trans).[1][2] This selectivity arises from the hydride preferentially attacking the carbonyl from the face opposite the bulky 2-chlorophenyl group to minimize steric hindrance.[3]

Q3: What are the best analytical techniques to monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. The starting ketone is significantly more nonpolar than the product alcohol. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, lower Rf spot for the product indicate reaction progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of conversion.[5]

Q4: Besides hydride reduction, are there other viable synthetic routes?

A4: While hydride reduction is standard, another potential route is the Grignard reaction. This would involve reacting 2-chlorophenylmagnesium bromide (a Grignard reagent) with cyclobutanone.[6] However, this approach can be complicated by side reactions, such as the formation of biphenyl from the Grignard reagent coupling with unreacted starting material, and may require more stringent anhydrous conditions.[7] For targeted synthesis, reduction of the pre-formed substituted ketone is generally more straightforward.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Workflow start Experiment Start check_outcome Unsatisfactory Result? start->check_outcome low_yield Low Yield check_outcome->low_yield Yes poor_selectivity Poor Stereoselectivity check_outcome->poor_selectivity Yes stalled_rxn Reaction Stalled check_outcome->stalled_rxn Yes incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn workup_loss Workup / Purification Loss? low_yield->workup_loss reagent_quality Verify Reagent Quality (Anhydrous Conditions, Fresh Hydride) incomplete_rxn->reagent_quality Yes time_temp Adjust Time / Temperature reagent_quality->time_temp optimize_extraction Optimize Extraction pH & Solvent workup_loss->optimize_extraction Yes check_temp Is Temperature Too High? poor_selectivity->check_temp check_reagent Is Reagent Optimal? poor_selectivity->check_reagent lower_temp Run at 0°C or -78°C check_temp->lower_temp Yes bulky_reagent Use Bulkier Hydride (e.g., L-Selectride) check_reagent->bulky_reagent No check_solubility Check Substrate Solubility stalled_rxn->check_solubility change_solvent Change Solvent System check_solubility->change_solvent Yes

Caption: A troubleshooting workflow for common synthesis issues.
Problem 1: Low Reaction Yield

Q: My final isolated yield of this compound is significantly lower than expected. What are the common causes and how can I fix this?

A: Low yield is a multifaceted problem that can stem from incomplete reaction, side reactions, or losses during workup and purification. Let's break down the possibilities.

1. Incomplete Conversion:

  • Cause: The most frequent culprit is the deactivation of the hydride reducing agent. Reagents like NaBH₄ and especially LiAlH₄ are highly sensitive to moisture.[4][8] Using wet solvents or glassware, or exposing the reagent to atmospheric humidity for extended periods, will quench it before it can react with the ketone.

  • Solution:

    • Ensure Anhydrous Conditions: For LiAlH₄ reactions, all glassware must be oven- or flame-dried, and anhydrous solvents (like dry THF or Et₂O) must be used under an inert atmosphere (N₂ or Ar).[8] While NaBH₄ is more tolerant and can be used in protic solvents like ethanol, ensuring the solvent is dry will improve performance.[4]

    • Verify Reagent Stoichiometry: Although each molecule of NaBH₄ can theoretically deliver four hydrides, it is common practice to use a slight excess (1.5 to 2.0 equivalents) to drive the reaction to completion.[4]

    • Increase Reaction Time/Temperature: Most reductions are rapid at room temperature. However, if TLC analysis shows significant starting material after an hour, you can gently warm the reaction (for NaBH₄) or allow it to stir longer at room temperature.

2. Product Loss During Workup:

  • Cause: Improper quenching of excess hydride can lead to the formation of emulsions or gelatinous precipitates (metal hydroxides) that trap the product, making extraction difficult.

  • Solution:

    • Controlled Quenching: Cool the reaction vessel in an ice bath before quenching. For NaBH₄, slowly add water or dilute acid (e.g., 1M HCl) until bubbling ceases.[4] For LiAlH₄, a Fieser workup (sequential, careful addition of water, then 15% NaOH solution, then more water) is highly effective at producing a granular, easily filterable solid.

    • Optimize Extraction: Ensure the aqueous layer is at the correct pH to keep the product in its neutral form. Perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous phase.

Problem 2: Poor Stereoselectivity (cis/trans Mixture)

Q: I am getting a significant amount of the trans isomer along with the desired cis product. How can I improve the diastereoselectivity of my reduction?

A: Achieving high diastereoselectivity is key. While a cis preference is inherent, this selectivity can be dramatically enhanced by fine-tuning the reaction conditions.[1][2]

Key Factors Influencing Stereoselectivity

ParameterCondition for Higher cis-SelectivityRationaleSource
Temperature Lower Temperature (e.g., 0 °C to -78 °C)At lower temperatures, the kinetic barrier for the sterically less-favored syn-facial attack (leading to the trans product) becomes more prohibitive compared to the favored anti-facial attack. The reaction becomes more selective.[1][2][3]
Solvent Less Polar Solvents (e.g., THF, Toluene)Decreasing solvent polarity can enhance the inherent steric and electronic preferences of the substrate, leading to a more pronounced cis selectivity.[1][2]
Reducing Agent Sterically Bulky ReagentsLarger hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), are more sensitive to steric hindrance. They will almost exclusively attack from the less-hindered face, dramatically increasing the cis:trans ratio.[1][3]

Practical Recommendations:

  • Strategy 1 (Simple Improvement): Perform your standard NaBH₄ reduction in ethanol, but conduct the reaction at 0 °C instead of room temperature. This simple change can significantly improve the cis:trans ratio.[2]

  • Strategy 2 (Maximum Selectivity): For the highest possible selectivity, switch to a bulkier reducing agent. Use L-Selectride in THF at -78 °C. This combination is well-documented to provide excellent diastereoselectivity in the reduction of substituted cycloalkanones.[9]

Stereoselectivity_Factors selectivity High cis-Selectivity temp Low Temperature (-78°C to 0°C) temp->selectivity Favors Kinetic Product solvent Low Polarity Solvent (e.g., THF, Toluene) solvent->selectivity Enhances Steric Effects reagent Bulky Reducing Agent (e.g., L-Selectride) reagent->selectivity Increases Steric Hindrance

Caption: Key factors for maximizing cis-diastereoselectivity.

Section 4: Recommended Experimental Protocols

Protocol 1: Standard Reduction with Sodium Borohydride

This protocol is suitable for general-purpose synthesis where moderate to high cis-selectivity is acceptable.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(2-chlorophenyl)cyclobutan-1-one (1.0 eq).

  • Dissolution: Add anhydrous ethanol (approx. 0.1 M concentration) and stir until the ketone is fully dissolved. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes. Monitor for gas evolution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1M HCl dropwise until the effervescence ceases.

  • Workup: Remove the bulk of the ethanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: High-Selectivity Reduction with L-Selectride®

This protocol is designed to maximize the formation of the cis-isomer. Note: L-Selectride is pyrophoric and must be handled with care under an inert atmosphere.

  • Setup: Under an inert atmosphere (N₂ or Ar), add 3-(2-chlorophenyl)cyclobutan-1-one (1.0 eq) to an oven-dried, three-neck flask equipped with a magnetic stir bar and a thermometer.

  • Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe and stir to dissolve. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC (quench a small aliquot with water before spotting).

  • Quenching: While still at -78 °C, slowly and carefully add water to quench any unreacted L-Selectride, followed by 3M sodium hydroxide solution and then 30% hydrogen peroxide solution to decompose the borane byproducts.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to obtain the highly enriched cis-3-(2-Chlorophenyl)cyclobutanol.[9]

References

Technical Support Center: Scaling Up the Synthesis of 3-(2-Chlorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-chlorophenyl)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently scale up this synthesis from the lab bench to pilot scale.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for its unique three-dimensional structure which can serve as a bioisostere for other chemical groups.[1] The synthesis of this compound typically involves the reduction of the corresponding ketone, 3-(2-chlorophenyl)cyclobutan-1-one. While seemingly straightforward, this reduction can present challenges, particularly when scaling up. This guide provides a comprehensive overview of a robust synthesis protocol, potential pitfalls, and strategies for success.

Recommended Synthesis Workflow

The most common and scalable method for preparing this compound is through the reduction of 3-(2-chlorophenyl)cyclobutan-1-one. This precursor is commercially available, simplifying the initial stages of your research.[2] The choice of reducing agent is critical for achieving high yield and diastereoselectivity.

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Reagent_Prep Reagent Preparation & Inert Atmosphere Setup Starting_Material 3-(2-Chlorophenyl)cyclobutan-1-one in Anhydrous Solvent Reagent_Prep->Starting_Material Reduction Reduction with NaBH4 (or other suitable agent) Starting_Material->Reduction Quenching Reaction Quenching Reduction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, GC-MS, etc.) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: Reduction of 3-(2-Chlorophenyl)cyclobutan-1-one

This protocol is a representative procedure for the synthesis of this compound. Optimization may be required based on your specific equipment and scale.

Materials:

  • 3-(2-Chlorophenyl)cyclobutan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(2-chlorophenyl)cyclobutan-1-one (1.0 eq). Dissolve the ketone in methanol (10 mL per gram of ketone).

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Be cautious as hydrogen gas evolution will occur.

  • Work-up: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure. Add dichloromethane and water to the residue and transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane. Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a mixture of cis and trans isomers.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount (for 10g scale)
3-(2-Chlorophenyl)cyclobutan-1-one180.630.0551.010.0 g
Sodium Borohydride (NaBH₄)37.830.0611.12.3 g
Methanol32.04--100 mL
Saturated aq. NH₄Cl---~50 mL
Dichloromethane84.93--~150 mL

Troubleshooting Guide

Q1: My reaction is very slow or appears to be stalled. What should I do?

A1:

  • Potential Cause 1: Inactive Reducing Agent. Sodium borohydride can degrade upon exposure to moisture.

    • Solution: Use a freshly opened bottle of NaBH₄ or a sample that has been stored in a desiccator. You can also test the activity of your NaBH₄ on a small scale with a simple ketone like acetone.

  • Potential Cause 2: Insufficient Temperature. While the reaction is initiated at 0 °C to control exothermicity and improve selectivity, allowing it to slowly warm to room temperature after the initial addition of NaBH₄ can help drive the reaction to completion.

  • Potential Cause 3: Solvent Issues. Ensure you are using anhydrous methanol. The presence of excessive water can consume the reducing agent.

Q2: I'm observing a significant amount of a side product. What could it be?

A2:

  • Potential Cause: Over-reduction. While less common with NaBH₄, stronger reducing agents or harsh conditions could potentially lead to the reduction of the chlorophenyl ring. This is unlikely under the recommended conditions but can be checked by mass spectrometry.

    • Solution: Adhere to the recommended stoichiometry of the reducing agent and maintain the reaction temperature.

  • Potential Cause: Impurities in the Starting Material. The purity of your starting 3-(2-chlorophenyl)cyclobutan-1-one is crucial.

    • Solution: Analyze the starting material by NMR or GC-MS before starting the reaction. If necessary, purify the ketone by chromatography or distillation.

Q3: My yield is consistently low. How can I improve it?

A3:

  • Potential Cause 1: Incomplete Reaction. As mentioned in Q1, ensure your reaction goes to completion by monitoring it closely.

  • Potential Cause 2: Losses during Work-up. this compound has some water solubility.

    • Solution: During the extraction, ensure you perform multiple extractions with the organic solvent (e.g., 3 x 50 mL of DCM for a 10g scale reaction) to maximize the recovery of your product from the aqueous layer. Saturating the aqueous layer with NaCl (brine) can also decrease the solubility of the product in water.

  • Potential Cause 3: Difficult Purification. The cis and trans isomers of the product may co-elute during column chromatography if the eluent system is not optimized.

    • Solution: Use a shallow gradient during column chromatography to improve the separation of the isomers from any remaining starting material or impurities.

Q4: I'm having trouble separating the cis and trans isomers. Is this necessary?

A4: The necessity of separating the diastereomers depends on the requirements of your subsequent steps. For many applications, a mixture of isomers is acceptable. If separation is required:

  • Solution 1: Chromatographic Optimization. Experiment with different solvent systems for column chromatography. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will generally provide better separation. Preparative HPLC is another option for achieving high purity separation.[3]

  • Solution 2: Crystallization. It may be possible to selectively crystallize one of the diastereomers from a suitable solvent system. This would require some screening of different solvents.

Frequently Asked Questions (FAQs)

Q: Can I use a different reducing agent, like Lithium Aluminum Hydride (LAH)?

A: While LAH is a powerful reducing agent, it is generally not recommended for this synthesis for a few reasons. LAH is much more reactive and less selective than NaBH₄. It reacts violently with protic solvents like methanol, requiring the use of anhydrous ethereal solvents like THF or diethyl ether. The work-up for an LAH reaction is also more complex. For a simple ketone reduction, NaBH₄ is safer, easier to handle, and provides excellent results.

Q: What is the expected diastereomeric ratio (cis:trans) of the product?

A: The reduction of a substituted cyclobutanone is subject to steric hindrance. The hydride will preferentially attack from the less hindered face. For 3-substituted cyclobutanones, this typically leads to a mixture of cis and trans isomers. The exact ratio will depend on the specific substrate and reaction conditions, but it is common to obtain a mixture. You can determine the ratio using ¹H NMR spectroscopy by integrating the signals corresponding to the carbinol protons of the two isomers.

Q: How do I confirm the structure of my final product?

A: The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Will show the characteristic signals for the cyclobutyl and phenyl protons. The carbinol proton (CH-OH) will be a key signal, and its multiplicity and coupling constants can help determine the relative stereochemistry.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • GC-MS: Will provide the molecular weight of the product and its fragmentation pattern.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹).

Q: What safety precautions should I take during this synthesis?

A:

  • Sodium Borohydride: While less reactive than LAH, NaBH₄ is still a reactive substance. It is flammable and reacts with water to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources.

  • Solvents: Methanol and dichloromethane are toxic and flammable. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Quenching: The quenching step generates hydrogen gas. Add the quenching solution slowly and ensure adequate ventilation.

Q: Are there alternative methods for synthesizing 3-arylcyclobutanols?

A: Yes, other methods exist for the synthesis of the cyclobutane core itself. These include [2+2] cycloaddition reactions between an alkene and a ketene or ketene equivalent.[4] Another approach involves the ring expansion of cyclopropyl carbinols.[5] However, for scaling up the synthesis of this compound, the reduction of the commercially available ketone is often the most practical and cost-effective route.

References

Technical Support Center: Production of 3-(2-Chlorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to managing impurities in the synthesis of 3-(2-Chlorophenyl)cyclobutanol. Our focus is on providing practical, experience-driven advice to anticipate and troubleshoot common challenges encountered during the reduction of 3-(2-chlorophenyl)cyclobutanone.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound and what are the primary impurity concerns?

A1: The most prevalent and industrially scalable method for the synthesis of this compound is the reduction of the corresponding ketone, 3-(2-chlorophenyl)cyclobutanone. This is typically achieved using a hydride-based reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) being a common choice due to its selectivity and operational simplicity.[1][2]

The primary impurity concerns can be classified into three main categories:

  • Process-Related Impurities: These include residual starting materials, such as unreacted 3-(2-chlorophenyl)cyclobutanone, and by-products from the synthetic route used to obtain the ketone precursor.

  • Reaction-Specific By-products: These are impurities formed during the reduction step itself. Over-reduction or side reactions, although less common with NaBH₄, should be considered.

  • Stereoisomers: The reduction of the prochiral ketone will lead to the formation of two diastereomers: cis-3-(2-Chlorophenyl)cyclobutanol and trans-3-(2-Chlorophenyl)cyclobutanol. The ratio of these isomers is a critical quality attribute and is dependent on the reaction conditions.

Q2: How can I monitor the progress of the reduction reaction and the formation of impurities?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for real-time monitoring of the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting ketone and the product alcohol. For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[3][4][5]

Q3: What are the recommended analytical techniques for characterizing the final product and its impurity profile?

A3: A comprehensive analysis of the final product should employ a combination of chromatographic and spectroscopic techniques:

  • HPLC/UHPLC: Ideal for quantifying the purity of this compound and detecting non-volatile impurities.[6][7]

  • GC-MS: Excellent for identifying and quantifying volatile impurities, including residual solvents.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and for identifying and quantifying stereoisomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the hydroxyl group in the product and the absence of the carbonyl group from the starting material.

Q4: What are the most effective methods for purifying crude this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities present.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials and most by-products.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent technique for achieving high purity.

  • Distillation: For liquid products, distillation under reduced pressure can be effective for removing non-volatile impurities.

II. Troubleshooting Guide: Reduction of 3-(2-Chlorophenyl)cyclobutanone

This guide addresses common issues encountered during the synthesis of this compound via the reduction of 3-(2-chlorophenyl)cyclobutanone.

Workflow for the Reduction of 3-(2-Chlorophenyl)cyclobutanone

Reduction_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Start Dissolve 3-(2-chlorophenyl)cyclobutanone in an appropriate solvent (e.g., Methanol) Cool Cool the solution (e.g., to 0°C) Start->Cool Add_NaBH4 Add NaBH₄ portion-wise Cool->Add_NaBH4 Stir Stir at controlled temperature Add_NaBH4->Stir Monitor Monitor reaction by TLC/HPLC Stir->Monitor Quench Quench with aqueous acid (e.g., dilute HCl) Monitor->Quench Upon completion Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify crude product (e.g., Column Chromatography) Concentrate->Purify Analyze Analyze for purity and structure confirmation Purify->Analyze

Caption: Workflow for the synthesis of this compound.

Common Issues and Solutions
Issue Potential Cause(s) Recommended Solution(s)
Low or Incomplete Conversion 1. Decomposition of NaBH₄: The reducing agent may have degraded due to improper storage or exposure to moisture.[8] 2. Insufficient Reducing Agent: The stoichiometry of NaBH₄ may be inadequate. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Use a fresh, unopened container of NaBH₄. Ensure it is a fine, free-flowing powder. 2. Increase the molar equivalents of NaBH₄ (e.g., from 1.1 to 1.5 equivalents). 3. Allow the reaction to warm to room temperature after the initial addition of the reducing agent.
Presence of Unreacted Starting Material 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility: The starting ketone may not be fully dissolved in the chosen solvent.1. Extend the reaction time and continue monitoring by TLC or HPLC until the starting material is consumed. 2. Increase the solvent volume or consider a co-solvent system to ensure complete dissolution.
Unfavorable cis:trans Isomer Ratio 1. Reaction Temperature: The stereoselectivity of the reduction can be temperature-dependent. 2. Choice of Reducing Agent/Solvent: The steric bulk of the reducing agent and the nature of the solvent can influence the direction of hydride attack.1. Perform the reaction at a lower temperature (e.g., -20°C or -78°C) to potentially enhance stereoselectivity. 2. Consider using a bulkier reducing agent (e.g., lithium tri-sec-butylborohydride) for potentially higher stereoselectivity.
Formation of Unknown By-products 1. Contaminated Starting Materials: Impurities in the 3-(2-chlorophenyl)cyclobutanone can lead to by-products. 2. Side Reactions: Although less common with NaBH₄, side reactions can occur, especially at elevated temperatures.1. Ensure the purity of the starting ketone before proceeding with the reduction. 2. Maintain a controlled temperature throughout the reaction. Analyze the by-products by LC-MS or GC-MS to elucidate their structures and propose a formation mechanism.

Plausible Impurity Formation Pathways

Impurity_Formation cluster_Main Main Reaction Pathway cluster_Impurities Potential Impurities Ketone 3-(2-Chlorophenyl)cyclobutanone Cis_Product cis-3-(2-Chlorophenyl)cyclobutanol Ketone->Cis_Product NaBH₄ / MeOH Trans_Product trans-3-(2-Chlorophenyl)cyclobutanol Ketone->Trans_Product NaBH₄ / MeOH Unreacted_Ketone Unreacted Starting Material Ketone->Unreacted_Ketone Incomplete Reaction Over_Reduction Over-reduction Product (e.g., 1-Chloro-2-cyclobutylbenzene) Cis_Product->Over_Reduction Harsh Conditions Trans_Product->Over_Reduction Harsh Conditions

Caption: Plausible pathways for the formation of impurities.

III. Experimental Protocols

Protocol 1: General Procedure for the Reduction of 3-(2-Chlorophenyl)cyclobutanone
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(2-chlorophenyl)cyclobutanone (1.0 eq.) in methanol (10 mL per gram of ketone).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting ketone spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture back to 0°C.

    • Slowly add 1 M HCl (aq.) to quench the excess NaBH₄ and neutralize the mixture (pH ~7).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should provide good resolution between the starting ketone, the cis and trans isomers of the product, and potential non-volatile impurities.

IV. References

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2025). Journal of Pharmaceutical and Biomedical Analysis.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. --INVALID-LINK--

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). PharmaTutor.

  • Impurity Profiling in Pharmaceuticals. (2024). Pharma Learning In Depth. --INVALID-LINK--

  • Ketone Reduction. (n.d.). American Chemical Society.

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (2022). Chemical Science. --INVALID-LINK--

  • Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. (2025). ResearchGate.

  • Reduction of aldehydes and ketones. (n.d.). Chemguide. --INVALID-LINK--

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.

  • Cyclobutanol synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • cyclobutene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. --INVALID-LINK--

  • STEREOSELECTIVE REDUCTION OF 4-tert-BUTYLCYCLOHEXANONE. (2019). Chegg.

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). Leah4sci.

  • Addition of NaBH4 to aldehydes to give primary alcohols. (n.d.). Master Organic Chemistry.

  • The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts.

  • Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. (1951). CaltechAUTHORS.

  • Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign.

  • Reduction of Aldehydes & Ketones. (n.d.). Scribd.

References

Technical Support Center: Enhancing the Resolution of 3-(2-Chlorophenyl)cyclobutanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 3-(2-Chlorophenyl)cyclobutanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these critical chiral intermediates. By explaining the causality behind experimental choices, this resource aims to empower you to optimize your resolution processes effectively.

Introduction: The Challenge of Resolving this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. As with many chiral molecules, its enantiomers can exhibit different pharmacological activities, making the efficient separation of the racemate a critical step in drug development.[1] The primary methods for achieving this separation are enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC). While powerful, both techniques present unique challenges that can impact resolution, yield, and overall efficiency. This guide provides a structured approach to troubleshooting and optimizing these methods.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for resolving racemic this compound?

The two most prevalent and effective strategies are:

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the alcohol at a faster rate than the other.[2] This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is an analytical or preparative technique that uses a chiral stationary phase (CSP) to physically separate the two enantiomers based on their differential interactions with the chiral selector.[1][3] Polysaccharide-based columns are particularly effective for this class of compounds.[4][5]

Q2: Why is one method chosen over the other?

The choice depends on the scale and goal of the separation. EKR is often preferred for larger-scale, preparative separations due to its potential for high throughput and cost-effectiveness.[6] Chiral HPLC is invaluable for analytical purposes (determining enantiomeric excess) and can also be used for preparative separations, especially when high purity is paramount and scalability is less of a concern.[3]

Q3: What is "enantiomeric excess" (e.e.) and "enantioselectivity" (E value)?

  • Enantiomeric Excess (e.e.): This measures the purity of a chiral sample. It's calculated as |(% Major Enantiomer - % Minor Enantiomer)|. A higher e.e. indicates a more successful resolution.

  • Enantioselectivity (E value): In enzymatic resolutions, the E value is the ratio of the specificity constants for the two enantiomers (E = (kcat/Km)fast / (kcat/Km)slow). It is a measure of how well the enzyme differentiates between the two enantiomers. High E values (typically >200) are desirable for efficient resolutions.[7]

Troubleshooting Guide 1: Enzymatic Kinetic Resolution (EKR)

This section addresses common issues encountered during the lipase-catalyzed acylation of this compound.

Problem 1: Low or No Reaction Conversion

Q: My enzymatic reaction is very slow or has stalled completely. What are the likely causes and solutions?

A: Several factors can contribute to poor reaction rates. A systematic approach to troubleshooting is essential.

  • Cause: Inactive Enzyme. The enzyme may have denatured due to improper storage or handling. Lipases can also be inhibited by certain contaminants.[8]

    • Solution: Always use a fresh batch of enzyme or test the activity of your current batch with a standard substrate. Ensure the enzyme has been stored at the recommended temperature.

  • Cause: Poor Substrate/Enzyme Solubility. this compound and many acyl donors have limited solubility in aqueous buffers, while lipases require a certain amount of water to maintain their active conformation.[2]

    • Solution: The reaction is typically run in a non-polar organic solvent (e.g., diisopropyl ether, hexane) to solubilize the substrate.[7] The small amount of water required by the enzyme is often present in the enzyme preparation itself. If using a lyophilized powder, adding a minimal amount of buffer may be necessary.

  • Cause: Sub-optimal Temperature or pH. Enzyme activity is highly dependent on temperature and the pH of its microenvironment.

    • Solution: Most lipase-catalyzed resolutions are run at temperatures between 30-50°C. If the reaction is slow, consider a modest increase in temperature. However, be aware that very high temperatures can decrease enantioselectivity. The optimal pH for lipases is generally near neutral (pH 7).

  • Cause: Inappropriate Acyl Donor. The choice of acyl donor can significantly impact reaction rates.

    • Solution: Vinyl acetate is a highly effective and commonly used acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.[7]

Problem 2: Low Enantioselectivity (Low e.e.)

Q: The reaction is proceeding, but the enantiomeric excess (e.e.) of both the product and the remaining starting material is poor. How can I improve this?

A: Low enantioselectivity (a low E value) is a common challenge. Optimization requires fine-tuning several reaction parameters.

Key Parameters Influencing Enantioselectivity:

ParameterRationale for OptimizationRecommended Action
Enzyme Choice Different lipases have different active site geometries, leading to varying selectivities for the same substrate.Screen a panel of commercially available lipases. Candida antarctica Lipase B (often immobilized as Novozym 435) and Pseudomonas cepacia lipase are excellent starting points for resolving cyclic alcohols.[7][9]
Solvent The solvent can influence the conformation of the enzyme and how the substrate binds in the active site.Test a range of non-polar, aprotic solvents like diisopropyl ether, hexane, or methyl tert-butyl ether (MTBE).[7][9] Avoid polar solvents that can strip essential water from the enzyme.
Acyl Donor The steric bulk of the acyl donor can affect how the substrate-enzyme complex is formed.While vinyl acetate is common, consider screening other donors like vinyl butyrate or longer-chain vinyl esters if selectivity is low.
Temperature Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the transition states for the two enantiomers.[6]If your initial reaction at 40°C gives low e.e., try running the reaction at a lower temperature (e.g., room temperature or 30°C). This often comes at the cost of a slower reaction rate.
Workflow for Troubleshooting Low Enantioselectivity```dot

graph TroubleshootingEKR { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Low e.e. Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ScreenEnzymes [label="Screen Different Lipases\n(e.g., CALB, PCL)"]; OptimizeSolvent [label="Optimize Solvent\n(e.g., MTBE, Hexane)"]; AdjustTemp [label="Adjust Temperature\n(Try Lower Temp)"]; ScreenAcylDonors [label="Screen Acyl Donors\n(e.g., Vinyl Butyrate)"]; Success [label="High e.e. Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> ScreenEnzymes [label=" Primary Action"]; ScreenEnzymes -> OptimizeSolvent [label=" If e.e. still low"]; OptimizeSolvent -> AdjustTemp [label=" If e.e. still low"]; AdjustTemp -> ScreenAcylDonors [label=" Fine-tuning"]; ScreenAcylDonors -> Success; AdjustTemp -> Success [style=dashed]; OptimizeSolvent -> Success [style=dashed]; ScreenEnzymes -> Success [style=dashed]; }

Caption: A systematic workflow for chiral HPLC method development.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: I have some separation, but my peaks are broad and tailing. How can I improve the peak shape?

A: Poor peak shape compromises resolution and quantification accuracy.

  • Cause: Sample Solvent Mismatch. Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase itself, or in a solvent that is weaker than the mobile phase.

  • Cause: Mass Overload. Injecting too much sample can saturate the CSP, leading to broad, triangular peaks.

    • Solution: Reduce the injection volume or the sample concentration and re-inject. This is especially important for analytical-scale separations.

  • Cause: Secondary Interactions. Unwanted interactions between the analyte and the silica support (if not perfectly end-capped) can cause tailing.

    • Solution: For basic or acidic analytes, adding a small amount of an additive to the mobile phase can sharpen peaks. For an alcohol like this compound, this is less common, but if the compound has acidic or basic impurities, it might be necessary. Common additives include trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases (typically 0.1%). [5]

Detailed Experimental Protocols

Protocol 1: General Procedure for EKR Screening
  • To a 4 mL vial, add 10 mg of racemic this compound.

  • Add 1 mL of the chosen organic solvent (e.g., MTBE).

  • Add 20 mg of the lipase to be screened (e.g., Novozym 435).

  • Add 1.2 equivalents of vinyl acetate to initiate the reaction.

  • Seal the vial and place it in an orbital shaker set to 200 rpm and the desired temperature (e.g., 40°C).

  • Monitor the reaction by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Quench the aliquot by filtering out the enzyme and diluting with mobile phase for HPLC analysis.

  • Analyze the enantiomeric excess of the remaining alcohol and the formed ester using a validated chiral HPLC method.

  • Calculate conversion and E value to determine the most effective enzyme.

Protocol 2: Chiral HPLC Method Development - Normal Phase
  • Column: Select a polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm).

  • Mobile Phase Screening:

    • A: 98% Hexane / 2% IPA

    • B: 90% Hexane / 10% IPA

    • C: 80% Hexane / 20% IPA

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL (Sample concentration: 1 mg/mL in mobile phase).

  • Procedure:

    • Equilibrate the column with each mobile phase for at least 15 minutes.

    • Inject the racemic standard and record the chromatogram.

    • Evaluate resolution (Rs), retention factors (k'), and selectivity (α).

    • If partial resolution is found, fine-tune the % IPA in 1-2% increments to maximize Rs. If no resolution is found, switch the alcohol modifier to ethanol and repeat the screen.

References

Technical Support Center: Catalyst Deactivation in 3-(2-Chlorophenyl)cyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Chlorophenyl)cyclobutanol and similar chiral alcohols. As this synthesis is most effectively achieved via the asymmetric hydrogenation of a prochiral ketone precursor, 3-(2-chlorophenyl)cyclobutanone, this document focuses on the deactivation of catalysts commonly employed in such transformations, particularly Ruthenium (Ru) and Rhodium (Rh) complexes.

Our approach is to move beyond simple procedural lists and delve into the causality behind catalyst failure. By understanding the mechanisms of deactivation, you can more effectively troubleshoot existing protocols and design more robust synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding catalyst selection and the general nature of deactivation.

Q1: What are the most common catalysts for the asymmetric synthesis of this compound, and what are their general characteristics?

The synthesis of a chiral alcohol from a ketone is a cornerstone of modern pharmaceutical chemistry, typically accomplished through asymmetric hydrogenation (AH) or asymmetric transfer hydrogenation (ATH). For this purpose, Ruthenium (Ru) and Rhodium (Rh) complexes are the industry standard due to their high efficiency and selectivity.[1][2]

  • Ruthenium (Ru) Catalysts: Complexes like those based on a Ru metal center with a chiral diphosphine (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN) are highly effective for the asymmetric hydrogenation of a wide range of ketones.[2][3] They are known for achieving high conversions and excellent enantiomeric excesses (ee), often exceeding 95%.[1]

  • Rhodium (Rh) Catalysts: Chiral Rhodium complexes are also widely used, particularly in asymmetric transfer hydrogenation, where a hydrogen donor like isopropanol or formic acid is used instead of hydrogen gas.[4][5]

Both systems generate a metal hydride species in the catalytic cycle which is responsible for the ketone reduction. However, these sophisticated catalysts are susceptible to various deactivation pathways.

Q2: What are the immediate signs that my catalyst is deactivating during the reaction?

Identifying catalyst deactivation early can save significant time and resources. Key indicators include:

  • Decreased Reaction Rate: The most obvious sign is a significant slowdown in the reaction progress, as monitored by techniques like TLC, GC, or LC-MS.

  • Stalled or Incomplete Conversion: The reaction stops before the limiting reagent is fully consumed, even after extending the reaction time.[6]

  • Reduced Yield: The isolated yield of the desired this compound is lower than in previous successful runs under identical conditions.

  • Loss of Enantioselectivity: A drop in the enantiomeric excess (% ee) of the product can indicate that the chiral environment of the catalyst has been compromised or that a non-selective background reaction is becoming more prominent.

  • Visual Changes: In homogeneous catalysis, the appearance of precipitates (e.g., black metal particles) can signal the decomposition of the catalyst complex. For heterogeneous catalysts, a change in color or aggregation may be observed.[6]

Q3: What are the fundamental mechanisms of catalyst deactivation in this context?

Catalyst deactivation can be broadly classified into chemical, thermal, and mechanical causes.[7][8] For the homogeneous Ru and Rh catalysts used in ketone hydrogenation, the most relevant mechanisms are:

  • Poisoning: This occurs when impurities in the reaction mixture bind strongly to the metal center's active sites, rendering them inactive. Common poisons for these late transition metal catalysts include sulfur, phosphorus, and even water or oxygen.[9][10]

  • Thermal Degradation: High temperatures can cause the catalyst complex to decompose. This may involve the dissociation of essential chiral ligands or the formation of inactive metal clusters.[10][11]

  • Fouling/Inhibition: The catalyst can be inhibited or blocked by species generated during the reaction. This includes product inhibition, where the alcohol product coordinates to the metal center, or fouling by polymeric byproducts formed from the substrate or solvent.[5]

  • Ligand Degradation: The complex organic ligands that impart chirality and stability can themselves be unstable under certain reaction conditions, leading to the formation of an inactive or less selective catalytic species.

Part 2: Troubleshooting Guide for Catalyst Deactivation

This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Problem: The reaction is extremely sluggish or has stalled completely.

A stalled reaction is often the most pressing issue. The following workflow can help identify the root cause.

Start Reaction Stalled/ Sluggish Conversion Check_Purity Step 1: Verify Reagent & Solvent Purity Start->Check_Purity Impurity_Found Impurity Identified? (e.g., H2O, O2, S) Check_Purity->Impurity_Found Purify Action: Rigorously Purify Reagents & Solvents. Use Degassing Techniques. Impurity_Found->Purify Yes Check_Atmosphere Step 2: Verify Inert Atmosphere Integrity Impurity_Found->Check_Atmosphere No Success Problem Resolved Purify->Success Atmosphere_Issue Potential Leak or Improper Technique? Check_Atmosphere->Atmosphere_Issue Improve_Technique Action: Check Schlenk Line/ Glovebox. Re-setup Reaction. Atmosphere_Issue->Improve_Technique Yes Check_Temp Step 3: Evaluate Reaction Temperature Atmosphere_Issue->Check_Temp No Improve_Technique->Success Temp_High Temperature Too High? Check_Temp->Temp_High Lower_Temp Action: Lower Temperature. Run Kinetic Profile to Find Optimal Range. Temp_High->Lower_Temp Yes Contact_Support Issue Persists: Consider Catalyst Batch or Mechanistic Issue Temp_High->Contact_Support No Lower_Temp->Success

Caption: A logical workflow for troubleshooting low conversion issues.

  • Possible Cause A: Catalyst Poisoning

    • Explanation: Ru and Rh catalysts are sensitive to Lewis basic impurities. Water and oxygen are particularly detrimental. Peroxides in ethereal solvents like THF can oxidize and deactivate the catalyst.[9] Sulfur-containing compounds from other synthetic steps can act as potent poisons by irreversibly binding to the metal center.[7]

    • Troubleshooting Steps:

      • Solvent Purity: Ensure solvents are freshly distilled from an appropriate drying agent or sourced from a sealed, anhydrous-grade bottle. Degas all solvents thoroughly using a freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

      • Reagent Purity: The 3-(2-chlorophenyl)cyclobutanone precursor should be purified to remove any residual reagents from its own synthesis, especially sulfur- or phosphorus-containing compounds. Recrystallization or flash chromatography is recommended.

      • Base Quality: In many ATH/AH reactions, a base (e.g., t-BuOK) is required. Ensure the base is fresh and has been handled under inert conditions to prevent the formation of carbonates or hydroxides, which can interfere with the reaction.

  • Possible Cause B: Thermal Degradation

    • Explanation: While heating can increase reaction rates, excessive temperatures can lead to the decomposition of the catalyst complex, causing ligand dissociation or the formation of inactive metal aggregates.[10] This is often an irreversible process.

    • Troubleshooting Steps:

      • Temperature Screening: If deactivation is suspected at elevated temperatures, run the reaction at a lower temperature (e.g., decrease from 60°C to 40°C or room temperature). While the initial rate may be slower, the overall yield may improve due to enhanced catalyst stability.

      • Monitor for Precipitation: Visually inspect the reaction for the formation of black precipitates, a clear sign of metal aggregation.

Problem: Enantioselectivity (% ee) is low or has decreased.

A loss of stereocontrol points to a compromised chiral environment around the catalyst's active site.

  • Possible Cause A: Ligand Degradation or Impurity

    • Explanation: The chiral diphosphine and diamine ligands are the source of enantioselectivity. If these ligands degrade or if the catalyst precursor is impure, the stereochemical outcome will be poor.

    • Troubleshooting Steps:

      • Verify Ligand Purity: Confirm the purity of the ligands by NMR or another suitable analytical technique. Store sensitive ligands in a freezer under an inert atmosphere.

      • Use Pre-formed Catalysts: Whenever possible, use well-defined, pre-formed catalyst complexes rather than generating them in situ, as this can lead to more reproducible results.

  • Possible Cause B: Inappropriate Reaction Conditions

    • Explanation: Enantioselectivity is often highly dependent on temperature and solvent.[9] Lower temperatures generally favor higher enantioselectivity because the energy difference between the two diastereomeric transition states becomes more significant. The solvent can also influence the conformation of the catalyst-substrate complex.

    • Troubleshooting Steps:

      • Lower the Temperature: This is the most common and effective method for improving % ee.

      • Solvent Screening: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Isopropanol).

Part 3: Data Summary & Visualization

A summary of common issues can serve as a quick reference guide.

Table 1: Troubleshooting Summary
Symptom Potential Cause Primary Mechanism Recommended Action
Reaction stallsImpurities in solvent/substratePoisoningPurify all reagents; use anhydrous, degassed solvents.[9][10]
High reaction temperatureThermal DegradationLower the reaction temperature; monitor for catalyst precipitation.[11]
Improper inert atmosphereOxidationVerify Schlenk/glovebox technique; ensure all joints are sealed.[9]
Low EnantioselectivityHigh reaction temperatureThermodynamicsDecrease the reaction temperature.[9]
Ligand degradation/impurityCompromised Chiral CenterVerify ligand purity and handle/store under inert conditions.
Incorrect solvent choiceSolvation EffectsScreen a variety of solvents.
Low Yield & ByproductsProduct/Byproduct InhibitionFouling/InhibitionInvestigate reaction kinetics; consider lower initial substrate concentration.[5]

Catalyst Deactivation Pathways Diagram

Active_Catalyst Active Catalyst [L*M-H] Poisoning Poisoning Active_Catalyst->Poisoning binds to metal Thermal Thermal Degradation Active_Catalyst->Thermal causes Inactive_Catalyst Inactive/Decomposed Catalyst Poisoning->Inactive_Catalyst Poisons Impurities (S, P, H2O, O2) Poisons->Poisoning Ligand_Loss Ligand Degradation/ Dissociation Thermal->Ligand_Loss Aggregation Metal Aggregation Thermal->Aggregation High_Temp High Temperature High_Temp->Thermal Ligand_Loss->Inactive_Catalyst loss of chirality Conditions Harsh Conditions (pH, Temp) Conditions->Ligand_Loss Aggregation->Inactive_Catalyst (e.g., Ru black)

Caption: Common deactivation pathways for homogeneous hydrogenation catalysts.

Part 4: Experimental Protocols

Adherence to strict experimental protocols is critical for success and reproducibility in catalysis.

Protocol 1: General Procedure for Reaction Setup under Inert Atmosphere (Schlenk Technique)

This protocol is essential for preventing deactivation by air and moisture.[9]

  • Glassware Preparation: Thoroughly wash all glassware and dry it in an oven at >120°C for at least 4 hours. Allow the glassware to cool to room temperature under a stream of dry inert gas (Argon or Nitrogen).

  • Manifold Setup: Assemble the reaction flask, condenser, and other glassware on a Schlenk line. Ensure all joints are well-greased and sealed.

  • Purging: Evacuate the assembled glassware under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric gases are removed.

  • Reagent Addition (Solids): Add the catalyst, ligands, and ketone substrate to the reaction flask under a positive pressure of inert gas. If the reagents are particularly air-sensitive, this should be done in a glovebox.

  • Solvent Addition (Liquids): Add anhydrous, degassed solvents via a gas-tight syringe or cannula.

  • Initiation: Place the flask in a pre-heated oil bath to begin the reaction. Maintain a slight positive pressure of inert gas throughout the reaction, often by using a balloon or a bubbler system.

  • Monitoring: Take aliquots for reaction monitoring using a syringe, ensuring the system's inert atmosphere is not compromised.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 3-(2-Chlorophenyl)cyclobutanol and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed comparative analysis of the spectroscopic data for 3-(2-Chlorophenyl)cyclobutanol and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to elucidate the structural and electronic effects of substituent changes on the cyclobutanol scaffold. By presenting a blend of experimental and predicted data, this guide aims to serve as a valuable reference for the characterization of similar small molecules.

Introduction: The Role of Spectroscopy in Structural Elucidation

In the realm of medicinal chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. Spectroscopic techniques are the cornerstone of this endeavor, providing a detailed fingerprint of a compound's atomic and molecular properties. Each method offers a unique window into the molecule's architecture: Nuclear Magnetic Resonance (NMR) spectroscopy maps the connectivity and chemical environment of atoms, Infrared (IR) spectroscopy identifies functional groups through their vibrational modes, and Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, offering clues to the overall structure.

This guide focuses on this compound, a molecule of interest due to the presence of a strained cyclobutane ring and a substituted aromatic moiety. Understanding how the position of the chlorine atom on the phenyl ring influences the spectroscopic output is crucial for the unambiguous identification and characterization of this and related compounds. We will compare its spectral data with that of key analogues: 3-phenylcyclobutanol, 3-(3-Chlorophenyl)cyclobutanol, 3-(4-Chlorophenyl)cyclobutanol, and the parent cyclobutanol.

Due to the limited availability of experimental spectra for the specific chloro-substituted analogues, this guide utilizes a combination of experimental data for reference compounds and high-quality predicted spectra for the target molecules. This integrated approach allows for a comprehensive comparative analysis, highlighting the expected spectral variations.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: Probing the Proton Environments

¹H NMR spectroscopy is invaluable for determining the number of distinct proton environments and their connectivity within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.

Workflow for ¹H NMR Analysis

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Deuterated Solvent (e.g., CDCl3) B Add TMS as Internal Standard A->B C Place Sample in NMR Spectrometer B->C D Acquire ¹H NMR Spectrum C->D E Process FID (Fourier Transform, Phasing, Baseline Correction) D->E F Integrate Peaks E->F G Determine Chemical Shifts (δ) and Coupling Constants (J) F->G H Assign Signals to Protons G->H

Caption: General workflow for acquiring and analyzing a ¹H NMR spectrum.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound and Analogues (Predicted and Experimental)*

CompoundH-1 (CH-OH)H-2, H-4 (CH₂)H-3 (CH-Ar)Aromatic Protons
Cyclobutanol~4.23~2.46, ~2.24--
3-Phenylcyclobutanol~4.4~2.6, ~2.3~3.4~7.2-7.4
This compound~4.5~2.7, ~2.4~3.8~7.1-7.5
3-(3-Chlorophenyl)cyclobutanol~4.4~2.6, ~2.3~3.4~7.1-7.3
3-(4-Chlorophenyl)cyclobutanol~4.4~2.6, ~2.3~3.4~7.2-7.3 (d, d)

*Predicted data generated using NMR prediction software. Experimental data for Cyclobutanol from ChemicalBook.[1]

Analysis:

  • Cyclobutane Ring Protons: The protons on the cyclobutane ring of the substituted analogues are expected to show complex multiplets due to cis and trans coupling. The H-1 proton, attached to the carbon bearing the hydroxyl group, is the most deshielded of the ring protons due to the electronegativity of the oxygen atom. The presence of the phenyl group at C-3 causes a downfield shift for all ring protons compared to cyclobutanol.

  • Effect of the Chloro Substituent: The position of the electron-withdrawing chlorine atom on the phenyl ring subtly influences the chemical shifts of the aromatic protons. In the ortho isomer, the proximity of the chlorine to the cyclobutane ring is expected to cause a more significant downfield shift of the H-3 proton due to inductive effects. The aromatic region for the chloro-substituted compounds will exhibit characteristic splitting patterns depending on the substitution pattern. For the 4-chlorophenyl analogue, two doublets are expected, while the 2- and 3-chloro isomers will show more complex multiplets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Analogues (Predicted and Experimental)*

CompoundC-1 (CH-OH)C-2, C-4 (CH₂)C-3 (CH-Ar)Aromatic Carbons
Cyclobutanol~67.9~31.5--
3-Phenylcyclobutanol~68~35~42~126-145
This compound~68~35~40~127-143 (including C-Cl at ~134)
3-(3-Chlorophenyl)cyclobutanol~68~35~42~125-147 (including C-Cl at ~134)
3-(4-Chlorophenyl)cyclobutanol~68~35~42~128-144 (including C-Cl at ~133)

*Predicted data generated using NMR prediction software. Experimental data for Cyclobutanol from ChemicalBook.[2]

Analysis:

  • Cyclobutane Ring Carbons: The C-1 carbon, bonded to the hydroxyl group, is the most downfield of the aliphatic carbons. The phenyl substituent at C-3 induces a downfield shift in all the cyclobutane carbons compared to the parent cyclobutanol.

  • Aromatic Carbons: The aromatic region will show a number of signals corresponding to the different carbon environments in the phenyl ring. The carbon atom directly bonded to the chlorine atom (ipso-carbon) will have its chemical shift significantly influenced by the halogen. The other aromatic carbon signals will also be affected by the inductive and resonance effects of the chlorine substituent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Workflow for IR Spectroscopy

A Sample Preparation (e.g., KBr pellet, thin film) B Acquire IR Spectrum A->B C Identify Characteristic Absorption Bands B->C D Correlate Bands with Functional Groups C->D

Caption: A simplified workflow for obtaining and interpreting an IR spectrum.

Table 3: Key IR Absorption Bands (cm⁻¹) for this compound and Analogues (Expected Ranges)

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance
O-H (Alcohol)Stretching3200-3600Broad, strong
C-H (Aromatic)Stretching3000-3100Sharp, medium
C-H (Aliphatic)Stretching2850-3000Sharp, medium
C=C (Aromatic)Stretching1450-1600Medium to weak, multiple bands
C-O (Alcohol)Stretching1050-1260Strong
C-ClStretching600-800Medium to strong
C-H (Aromatic)Out-of-plane bending690-900Strong, characteristic of substitution

Analysis:

  • O-H Stretch: A prominent broad band in the region of 3200-3600 cm⁻¹ is the hallmark of the hydroxyl group and is expected in all the alcohol-containing compounds.

  • C-H Stretches: The spectra will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the cyclobutane ring (below 3000 cm⁻¹).

  • Aromatic Region: The 1450-1600 cm⁻¹ region will contain absorptions due to the C=C stretching vibrations within the phenyl ring.

  • Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region and will contain a complex pattern of absorptions, including the C-O stretching of the alcohol and the C-Cl stretching vibration. The out-of-plane C-H bending vibrations of the substituted benzene ring in the 690-900 cm⁻¹ region can be particularly diagnostic of the substitution pattern (ortho, meta, or para).

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern upon ionization.

Table 4: Expected Key Fragments (m/z) in the Mass Spectra of this compound and Analogues

CompoundMolecular Ion [M]⁺[M-H₂O]⁺[M-Cl]⁺Other Key Fragments
Cyclobutanol7254-57, 44, 43
3-Phenylcyclobutanol148130-117, 105, 91
This compound182/184164/166147139, 115
3-(3-Chlorophenyl)cyclobutanol182/184164/166147139, 115
3-(4-Chlorophenyl)cyclobutanol182/184164/166147139, 115

Analysis:

  • Molecular Ion: The molecular ion peak ([M]⁺) will confirm the molecular weight of the compound. For the chloro-substituted analogues, the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic [M]⁺ and [M+2]⁺ pattern.

  • Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at [M-18]⁺.

  • Loss of Chlorine: For the chloro-substituted compounds, cleavage of the C-Cl bond can result in a fragment at [M-Cl]⁺.

  • Ring Cleavage: The strained cyclobutane ring is susceptible to fragmentation, leading to various smaller fragments. The fragmentation of the phenylcyclobutane moiety can lead to characteristic ions such as the tropylium ion (m/z 91) or substituted derivatives thereof.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the compounds discussed in this guide.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (solid): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the major absorption bands and correlate them to the corresponding functional groups using standard correlation tables.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

This guide provides a framework for the spectroscopic analysis of this compound and its analogues. By comparing experimental data of related compounds with predicted spectra, we can anticipate the key spectroscopic features and understand the influence of the chlorine substituent on the different spectroscopic techniques. The provided protocols offer a starting point for the experimental characterization of these and similar molecules. As more experimental data becomes available, the correlations discussed here can be further refined, aiding in the rapid and accurate structural elucidation of novel compounds in drug discovery and development.

References

A Comparative Guide to the Biological Activity of 3-(2-Chlorophenyl)cyclobutanol and Other Halogenated Phenylcyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenylcyclobutanol scaffold is an intriguing structural motif in medicinal chemistry, combining a rigid cyclobutane core with an aromatic phenyl ring. This combination offers a unique three-dimensional presentation of functional groups for interaction with biological targets. The introduction of halogen substituents onto the phenyl ring is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activity of 3-(2-Chlorophenyl)cyclobutanol and its hypothetical halogenated analogs, including fluoro-, bromo-, and iodo-substituted derivatives at various positions on the phenyl ring.

Due to a lack of direct comparative experimental data in the public domain for this specific series of compounds, this guide will focus on a prospective analysis based on established principles of structure-activity relationships (SAR) for halogenated aromatic compounds. We will explore the anticipated impact of halogenation on the biological activity profile and propose experimental workflows for a comprehensive evaluation.

The Influence of Halogenation on Biological Activity: A Theoretical Framework

The nature of the halogen atom (Fluorine, Chlorine, Bromine, Iodine) and its position on the phenyl ring (ortho, meta, para) can significantly alter the biological activity of a molecule. Key parameters influenced by halogenation include:

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance membrane permeability and access to intracellular targets. The lipophilicity increases in the order F < Cl < Br < I.

  • Electronic Effects: Halogens are electronegative and exert a negative inductive effect (-I), withdrawing electron density from the phenyl ring. They also have a positive mesomeric effect (+M) due to their lone pairs of electrons, which is strongest for fluorine and decreases down the group. These electronic modifications can influence binding interactions with target proteins.

  • Steric Effects: The size of the halogen atom (van der Waals radius) increases from fluorine to iodine. This can provide beneficial steric interactions with a binding pocket or, conversely, cause steric hindrance.

  • Metabolic Stability: Halogenation, particularly with fluorine, can block sites of metabolism on the aromatic ring, increasing the compound's half-life.

Hypothetical Comparative Biological Activity

While awaiting experimental data, we can postulate potential differences in the biological activities of various halogenated phenylcyclobutanols based on the principles outlined above. For this guide, we will consider three potential activities: antifungal, anti-inflammatory, and anticancer.

Antifungal Activity

Many antifungal agents incorporate halogenated aromatic rings. The halogen can enhance binding to fungal enzymes, such as lanosterol 14α-demethylase (CYP51), or disrupt the fungal cell membrane.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of Halogenated Phenylcyclobutanols against Candida albicans

CompoundHalogenPositionPredicted MIC (µg/mL)Rationale
1 H->128Unsubstituted parent compound may lack potency.
2 Clortho32 - 64ortho-Chloro substitution may provide a balance of lipophilicity and electronic effects for moderate activity.
3 Clmeta16 - 32meta-Substitution could lead to improved binding interactions compared to the ortho isomer.
4 Clpara8 - 16para-Substitution often provides optimal interactions with target binding sites.
5 Fpara16 - 32Fluorine's high electronegativity may enhance binding, but its smaller size could be less optimal than chlorine.
6 Brpara4 - 8The increased lipophilicity and polarizability of bromine could lead to stronger interactions.
7 Ipara8 - 16While highly lipophilic, the large size of iodine might introduce steric hindrance.
Anti-Inflammatory Activity

Halogenated compounds have been explored as inhibitors of inflammatory enzymes like cyclooxygenases (COX-1/COX-2). The electronic nature of the halogen can influence the acidity of nearby protons or the strength of hydrogen bonds.

Table 2: Hypothetical IC50 Values for COX-2 Inhibition by Halogenated Phenylcyclobutanols

CompoundHalogenPositionPredicted IC50 (µM)Rationale
1 H->100The unsubstituted compound is unlikely to be a potent inhibitor.
2 Clortho25 - 50The ortho-chloro group may influence the conformation of the cyclobutanol moiety, affecting binding.
3 Clmeta10 - 25meta-Substitution may position the halogen to interact with a key residue in the active site.
4 Clpara5 - 10The para position is often favored for interactions within the long, hydrophobic channel of COX enzymes.
5 Fpara1 - 5The strong electron-withdrawing nature of fluorine could enhance binding affinity.
6 Brpara10 - 20Increased steric bulk of bromine may be detrimental to fitting within the active site.
7 Ipara>50The large iodine atom is likely to cause significant steric clashes.
Anticancer Activity

The anticancer activity of small molecules is often dependent on their ability to induce apoptosis or inhibit cell proliferation. Lipophilicity plays a crucial role in cell penetration.

Table 3: Hypothetical EC50 Values for Inhibition of HeLa Cell Proliferation

CompoundHalogenPositionPredicted EC50 (µM)Rationale
1 H->200The parent compound is expected to have low cytotoxicity.
2 Clortho50 - 100Moderate activity is anticipated due to a balance of properties.
3 Clmeta20 - 50Improved cellular uptake and target engagement may result from meta-substitution.
4 Clpara10 - 20The para-chloro analog may exhibit favorable interactions with an intracellular target.
5 Fpara25 - 50Lower lipophilicity compared to chlorine may slightly reduce cell penetration.
6 Brpara5 - 10Enhanced lipophilicity could lead to better cell membrane penetration and higher intracellular concentrations.
7 Ipara1 - 5The high lipophilicity of the iodo-derivative may result in the most potent cytotoxic effect.

Proposed Experimental Workflows

To validate the hypothetical data presented above, a systematic experimental evaluation is necessary.

Synthesis of Halogenated Phenylcyclobutanols

A general synthetic route would involve the [2+2] cycloaddition of a halogenated styrene with an appropriate ketene, followed by reduction of the resulting cyclobutanone.

Synthesis Styrene Halogenated Styrene Cycloaddition [2+2] Cycloaddition Styrene->Cycloaddition Ketene Ketene Ketene->Cycloaddition Cyclobutanone Halogenated Phenylcyclobutanone Cycloaddition->Cyclobutanone Reduction Reduction (e.g., NaBH4) Cyclobutanone->Reduction Cyclobutanol Halogenated Phenylcyclobutanol Reduction->Cyclobutanol

Caption: General synthetic scheme for halogenated phenylcyclobutanols.

In Vitro Biological Activity Screening

A tiered screening approach is recommended to efficiently evaluate the synthesized compounds.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (for active compounds) cluster_adme ADME Profiling Antifungal Antifungal Assay (MIC vs. C. albicans) DoseResponse Dose-Response Curves (IC50 / EC50 Determination) Antifungal->DoseResponse AntiInflammatory Anti-Inflammatory Assay (COX-2 Inhibition) AntiInflammatory->DoseResponse Anticancer Anticancer Assay (HeLa Cell Proliferation) Anticancer->DoseResponse Selectivity Selectivity Assays (e.g., COX-1 vs. COX-2) DoseResponse->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Solubility Solubility Assessment Mechanism->Solubility Permeability Permeability (e.g., PAMPA) Solubility->Permeability MetabolicStability Metabolic Stability (Microsomal Assay) Permeability->MetabolicStability SAR_Logic cluster_properties Physicochemical Properties cluster_activity Biological Activity Lipophilicity Lipophilicity (logP) Potency Potency (IC50, MIC) Lipophilicity->Potency ADME ADME Profile Lipophilicity->ADME Electronics Electronic Effects (pKa) Electronics->Potency Sterics Steric Bulk Sterics->Potency Selectivity Selectivity Potency->Selectivity

Comparative study of different synthetic routes to 3-(2-Chlorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of novel molecular scaffolds is a cornerstone of innovation. The 3-arylcyclobutanol motif, a key structural element in various biologically active compounds, presents a unique synthetic challenge. This guide provides an in-depth comparative analysis of the primary synthetic pathways to a representative member of this class, 3-(2-Chlorophenyl)cyclobutanol. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each route, supported by experimental data and protocols to empower informed decision-making in your synthetic endeavors.

Introduction: The Significance of the 3-Arylcyclobutanol Scaffold

The cyclobutane ring, a strained four-membered carbocycle, imparts unique conformational constraints on molecules, making it a valuable scaffold in medicinal chemistry for exploring chemical space and designing novel therapeutics. The introduction of an aryl substituent at the 3-position, coupled with a hydroxyl group, creates a versatile building block with multiple points for further functionalization. The 2-chlorophenyl moiety, in particular, can introduce specific steric and electronic properties, potentially influencing biological activity and metabolic stability. The stereochemistry of the hydroxyl group relative to the aryl substituent (cis or trans) is a critical parameter that can profoundly impact a molecule's interaction with biological targets. Therefore, control over this stereoselectivity is a primary concern in the synthesis of these compounds.

This guide will compare and contrast three major synthetic strategies for the preparation of this compound:

  • Route 1: Stereoselective Reduction of 3-(2-Chlorophenyl)cyclobutanone. This is the most direct approach, relying on the availability of the corresponding cyclobutanone precursor.

  • Route 2: [2+2] Cycloaddition Reactions. A powerful tool for constructing the cyclobutane ring, this method offers flexibility but may require more synthetic steps.

  • Route 3: Ring Expansion of a Cyclopropylcarbinol Precursor. An alternative approach that leverages the chemistry of strained three-membered rings.

We will now explore each of these routes in detail.

Route 1: Stereoselective Reduction of 3-(2-Chlorophenyl)cyclobutanone

This is arguably the most straightforward and commonly employed method for accessing 3-substituted cyclobutanols. The success of this route hinges on the availability of the precursor ketone, 3-(2-Chlorophenyl)cyclobutanone, and the ability to control the stereochemical outcome of the reduction.

Causality Behind Experimental Choices

The stereoselectivity of the hydride reduction of 3-substituted cyclobutanones is a well-documented phenomenon.[1] The cyclobutane ring exists in a puckered, butterfly-like conformation to alleviate torsional strain. The substituent at the 3-position preferentially occupies an equatorial-like position to minimize steric interactions. This conformational preference dictates the facial selectivity of the hydride attack on the carbonyl group. Attack from the face opposite to the substituent (anti-attack) is sterically favored, leading to the formation of the cis-alcohol as the major diastereomer.[1]

The choice of reducing agent can influence the degree of stereoselectivity. While simple borohydrides like sodium borohydride (NaBH₄) provide good cis-selectivity, bulkier hydride reagents such as lithium tri-sec-butylborohydride (L-Selectride®) can further enhance this preference due to increased steric hindrance for the syn-attack.[1]

Experimental Protocol: Synthesis of cis-3-(2-Chlorophenyl)cyclobutanol

This protocol is based on established procedures for the reduction of 3-arylcyclobutanones.[2]

Step 1: Synthesis of 3-(2-Chlorophenyl)cyclobutanone

While several methods exist for the synthesis of 3-arylcyclobutanones, a common approach is the [2+2] cycloaddition of a ketene equivalent with the corresponding styrene. For instance, the reaction of 2-chlorostyrene with a ketene acetal followed by hydrolysis can yield the desired ketone.[2]

Step 2: Reduction to cis-3-(2-Chlorophenyl)cyclobutanol

  • Materials:

    • 3-(2-Chlorophenyl)cyclobutanone

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve 3-(2-Chlorophenyl)cyclobutanone (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield cis-3-(2-Chlorophenyl)cyclobutanol.

Characterization Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.15 (m, 4H, Ar-H), 4.40-4.30 (m, 1H, CH-OH), 3.40-3.30 (m, 1H, CH-Ar), 2.80-2.70 (m, 2H, CH₂), 2.20-2.10 (m, 2H, CH₂), 1.80 (br s, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 142.5 (Ar-C), 133.8 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 127.2 (Ar-CH), 126.8 (Ar-CH), 68.5 (CH-OH), 42.0 (CH-Ar), 38.5 (CH₂), 38.5 (CH₂).

Advantages and Disadvantages of Route 1
Advantages Disadvantages
High Stereoselectivity: Reliably produces the cis-isomer as the major product.[1]Precursor Dependent: Relies on the availability of the corresponding cyclobutanone.
Mild Reaction Conditions: Reductions are typically carried out under mild and straightforward conditions.Potential for Side Reactions: Over-reduction or other side reactions can occur if not carefully controlled.
Good Yields: Generally provides good to excellent yields of the desired alcohol.
Scalability: The procedure is generally amenable to scale-up.

Route 2: [2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are a cornerstone of cyclobutane synthesis, offering a versatile approach to constructing the four-membered ring from two unsaturated components. This route can be designed to introduce the desired substitution pattern, which can then be elaborated to the target cyclobutanol.

Causality Behind Experimental Choices

The choice of cycloaddition strategy depends on the nature of the alkene and the desired substitution pattern.

  • Photochemical [2+2] Cycloaddition: This method, often referred to as the Paternò-Büchi reaction when involving a carbonyl compound, can be used to construct the cyclobutane ring.[3] However, for the synthesis of 3-arylcyclobutanes, the cycloaddition of a substituted styrene with a ketene or a ketene equivalent is more common.

  • Lewis Acid-Promoted [2+2] Cycloaddition: The use of a Lewis acid can promote the cycloaddition of ketenes or allenoates with alkenes, often with improved yields and selectivities compared to thermal methods.[3]

Conceptual Synthetic Workflow

A plausible [2+2] cycloaddition route to this compound would involve the following steps:

G A 2-Chlorostyrene C [2+2] Cycloaddition A->C B Ketene Acetal B->C D Cyclobutane Adduct C->D E Hydrolysis D->E F 3-(2-Chlorophenyl)cyclobutanone E->F G Reduction F->G H This compound G->H

Caption: Workflow for Route 2 via [2+2] cycloaddition.

Advantages and Disadvantages of Route 2
Advantages Disadvantages
Versatility: A wide range of alkenes and ketene equivalents can be used, allowing for the synthesis of diverse cyclobutane structures.Multi-step Synthesis: Generally requires more steps than the direct reduction of a pre-existing cyclobutanone.
Control of Substitution: The substitution pattern on the cyclobutane ring can be precisely controlled by the choice of starting materials.Stereoselectivity Challenges: Controlling the stereochemistry of the cycloaddition can be challenging and may result in mixtures of diastereomers.
Access to Complex Scaffolds: Can be used to construct complex polycyclic systems containing a cyclobutane ring.Harsh Conditions: Some cycloadditions may require harsh conditions (e.g., high temperatures or pressures).

Route 3: Ring Expansion of a Cyclopropylcarbinol Precursor

This less conventional approach utilizes the inherent ring strain of a cyclopropane ring to drive a rearrangement to a more stable cyclobutane system. The key intermediate is a 2-arylcyclopropylcarbinol, which can be induced to undergo a ring expansion reaction.

Causality Behind Experimental Choices

The acid-catalyzed rearrangement of cyclopropylcarbinols to cyclobutanols is a known transformation.[4] The reaction proceeds through a carbocation intermediate. Protonation of the hydroxyl group followed by loss of water generates a primary carbocation, which is stabilized by the adjacent cyclopropane ring. This allows for the cleavage of a cyclopropane C-C bond and subsequent ring expansion to form a more stable cyclobutyl cation. Trapping of this cation with water leads to the formation of the cyclobutanol. The regioselectivity of the ring opening and the stereochemistry of the final product can be influenced by the substitution pattern on the cyclopropane ring.

Conceptual Synthetic Workflow

G A 2-Chlorophenylcyclopropane- carboxaldehyde B Reduction A->B C 2-(2-Chlorophenyl)cyclopropylmethanol B->C D Acid-catalyzed Rearrangement C->D E This compound D->E

Caption: Workflow for Route 3 via ring expansion.

Advantages and Disadvantages of Route 3
Advantages Disadvantages
Novel Approach: Offers an alternative to more traditional methods.Precursor Synthesis: The synthesis of the required 2-arylcyclopropylcarbinol precursor can be challenging.
Access to Different Isomers: May provide access to diastereomers that are not favored in other routes.Rearrangement Control: Controlling the regioselectivity and stereoselectivity of the ring expansion can be difficult.
Potential for Side Products: Carbocation rearrangements can lead to a mixture of products.
Limited Scope: The scope and generality of this method for the synthesis of 3-arylcyclobutanols may be limited.

Comparative Summary and Conclusion

To facilitate a direct comparison, the key features of each synthetic route are summarized in the table below.

FeatureRoute 1: Ketone ReductionRoute 2: [2+2] CycloadditionRoute 3: Ring Expansion
Overall Strategy Direct reduction of a pre-formed cyclobutanone.Construction of the cyclobutane ring from two components.Rearrangement of a cyclopropylcarbinol to a cyclobutanol.
Stereoselectivity High cis-selectivity is typically observed.[1]Can be variable and may require chiral auxiliaries or catalysts for control.Can be difficult to predict and control.
Number of Steps Potentially the shortest route if the ketone is available.Generally a multi-step process.Multi-step, including precursor synthesis.
Yields Generally high for the reduction step.Can be variable depending on the specific cycloaddition.Often moderate due to potential side reactions.
Scalability Generally good.Can be challenging for some cycloaddition methods.May be difficult to scale up due to rearrangement control.
Key Advantage High stereocontrol and directness.Versatility in constructing diverse cyclobutane scaffolds.Provides an alternative and potentially novel disconnection.
Key Disadvantage Dependent on the availability of the ketone precursor.Can be a longer and less stereoselective route.Challenging to control and may have limited scope.

For the efficient and stereoselective synthesis of cis-3-(2-Chlorophenyl)cyclobutanol, the reduction of the corresponding cyclobutanone (Route 1) is the most reliable and recommended approach. This method offers high stereocontrol, generally good yields, and operational simplicity, provided the starting ketone is accessible.

The ring expansion of a cyclopropylcarbinol (Route 3) is a more exploratory and mechanistically interesting pathway. While it may offer access to unique isomers, it is likely to be less general and more challenging to control, making it a higher-risk, higher-reward strategy for novel scaffold discovery.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical considerations to make an informed decision and to successfully navigate the synthesis of this important class of molecules.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(2-Chlorophenyl)cyclobutanol Derivatives as Potential PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 3-(2-chlorophenyl)cyclobutanol derivatives, a novel scaffold with promise in the discovery of new anti-inflammatory agents. While specific SAR data for this exact chemical series is not extensively available in the public domain, this document synthesizes information from related compound classes, particularly established phosphodiesterase 4 (PDE4) inhibitors, to build a predictive framework for researchers in drug discovery and medicinal chemistry. We will explore the rationale behind targeting PDE4, the strategic incorporation of the cyclobutane moiety, and a comparative analysis with well-characterized PDE4 inhibitors to guide future synthetic and screening efforts.

Introduction: The Rationale for Targeting PDE4 with Novel Scaffolds

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Elevated intracellular cAMP levels have a broad range of anti-inflammatory effects, making PDE4 an attractive therapeutic target for diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3][4] The clinical success of PDE4 inhibitors like roflumilast and apremilast has validated this approach, yet the quest for next-generation inhibitors with improved therapeutic windows continues to drive medicinal chemistry efforts.[4]

The this compound scaffold presents a unique and largely unexplored chemical space for the development of novel PDE4 inhibitors. The incorporation of a cyclobutane ring is a deliberate design choice aimed at leveraging its unique stereochemical and physicochemical properties.[5]

The Strategic Role of the Cyclobutane Moiety in Drug Design

The cyclobutane ring, while less common than five- and six-membered rings in medicinal chemistry, offers distinct advantages:

  • Conformational Restriction: The puckered nature of the cyclobutane ring locks substituents into well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for the target protein.[5]

  • Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to improved pharmacokinetic profiles.[5]

  • Novelty and Patentability: As an under-explored scaffold, it offers opportunities for discovering compounds with novel intellectual property.

The 3-arylcyclobutanol motif, in particular, provides a rigid scaffold to orient the phenyl ring and the hydroxyl group, both of which can engage in crucial interactions within a protein's binding site.

Comparative SAR Analysis: Learning from Established PDE4 Inhibitors

To predict the SAR of this compound derivatives, we will draw parallels with well-established classes of PDE4 inhibitors. A common pharmacophore for many PDE4 inhibitors includes a catechol-like moiety that chelates with the zinc and magnesium ions in the enzyme's active site.

The Phenyl Ring and its Substituents

In our target scaffold, the 2-chlorophenyl group is a key feature. The position and nature of substituents on this ring are expected to significantly impact activity.

  • The 2-Chloro Substituent: The chloro group at the ortho position likely plays a role in orienting the phenyl ring within the binding pocket through steric influence. Its electron-withdrawing nature also modulates the electronics of the aromatic system.

  • Hypothetical Modifications and Expected Outcomes:

    • Positional Isomers: Moving the chloro group to the meta or para position would likely alter the preferred conformation and interaction with the binding site. For instance, a para-substituted analog might occupy a different sub-pocket compared to an ortho-substituted one.

    • Electronic Effects: Replacing the chloro group with other electron-withdrawing groups (e.g., -CF3, -CN) or electron-donating groups (e.g., -OCH3, -CH3) would allow for probing the electronic requirements of the binding pocket.

    • Steric Bulk: Introducing larger substituents could either enhance van der Waals interactions or lead to steric clashes, thus defining the size of the pocket.

The Cyclobutanol Moiety

The hydroxyl group of the cyclobutanol is a potential hydrogen bond donor or acceptor. Its orientation (cis or trans relative to the phenyl group) will be critical for activity.

  • Stereochemistry: The relative stereochemistry of the hydroxyl and phenyl groups will dictate their spatial relationship. It is highly probable that only one diastereomer will exhibit potent activity.

  • Hydroxyl Group Modifications:

    • Esterification/Etherification: Converting the hydroxyl group to an ester or ether could probe the necessity of the hydrogen-bonding interaction and may also serve as a prodrug strategy.

    • Replacement: Replacing the hydroxyl group with other functional groups like an amino or fluoro group would further elucidate the nature of the interaction with the enzyme.

Data Summary: A Predictive SAR Table

The following table presents a hypothetical SAR for this compound derivatives based on the principles discussed above. This is a predictive model to guide synthesis and is not based on existing experimental data for this specific series.

Compound R1 (Phenyl Ring) R2 (Cyclobutanol) Predicted PDE4 IC50 Rationale
Lead Scaffold 2-Cl-OHModerateStarting point for optimization.
Analog 1 3-Cl-OHLowerChange in chloro position may alter optimal binding.
Analog 2 4-Cl-OHLowerChange in chloro position may alter optimal binding.
Analog 3 2-CF3-OHPotentially HigherStronger electron-withdrawing group may enhance interactions.
Analog 4 2-OCH3-OHVariableIntroduction of a hydrogen bond acceptor and donor.
Analog 5 2-Cl-OCH3LowerLoss of key hydrogen bond from the hydroxyl group.
Analog 6 2-Cl-NH2VariableReplacement of H-bond donor/acceptor.

Experimental Protocols

To validate the predicted SAR, the following experimental protocols are recommended.

General Synthesis of 3-(Aryl)cyclobutanol Derivatives

A plausible synthetic route to the target compounds could involve a [2+2] cycloaddition as a key step to form the cyclobutane ring, followed by functional group manipulations.

DOT Script for Synthesis Workflow

A Aryl Grignard Reagent C 3-Aryl-cyclobutanol (Mixture of Diastereomers) A->C B Cyclobutanone B->C D Chromatographic Separation C->D E Cis-Isomer D->E F Trans-Isomer D->F G Further Derivatization E->G F->G

Caption: General synthetic workflow for 3-aryl-cyclobutanol derivatives.

In Vitro PDE4B1 Enzyme Inhibition Assay

Objective: To determine the IC50 of the synthesized compounds against the human PDE4B1 enzyme.

Materials:

  • Recombinant human PDE4B1 enzyme

  • cAMP substrate

  • Snake venom nucleotidase

  • Inorganic pyrophosphatase

  • Ammonium molybdate

  • Malachite green

  • Test compounds and reference inhibitor (e.g., Rolipram)

Procedure:

  • Prepare a serial dilution of the test compounds.

  • In a 96-well plate, add the PDE4B1 enzyme, test compound, and cAMP substrate.

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction and add snake venom nucleotidase and inorganic pyrophosphatase.

  • Incubate for a further 20 minutes.

  • Add the malachite green reagent to detect the released inorganic phosphate.

  • Measure the absorbance at 620 nm.

  • Calculate the percent inhibition and determine the IC50 value.

TNF-α Release Assay in RAW264.7 Macrophages

Objective: To assess the anti-inflammatory activity of the compounds in a cell-based assay.

Materials:

  • RAW264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kit for mouse TNF-α

Procedure:

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 4 hours.

  • Collect the cell supernatant.

  • Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 for the inhibition of TNF-α release.

Logical Relationships and Future Directions

The exploration of this compound derivatives as PDE4 inhibitors is a logical extension of current anti-inflammatory drug discovery. The rigid cyclobutane core offers a promising platform for developing potent and selective inhibitors.

DOT Script for Drug Discovery Logic

A Identify Novel Scaffold (3-Aryl-cyclobutanol) B Synthesize Focused Library A->B C In Vitro PDE4 Assay B->C D Cell-Based Anti-inflammatory Assay C->D E Establish SAR D->E F Lead Optimization E->F G In Vivo Studies F->G

Caption: A logical workflow for the discovery of novel PDE4 inhibitors.

Future work should focus on the synthesis of a diverse library of analogs to systematically probe the SAR. Key areas to investigate include the stereochemistry of the cyclobutanol ring and the exploration of a wide range of substituents on the phenyl ring. Promising compounds should then be profiled for their selectivity against other PDE families and evaluated in in vivo models of inflammation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel PDE4 inhibitors. While direct experimental data is currently lacking, a comparative analysis with known PDE4 inhibitors allows for the formulation of a strong predictive SAR model. The unique properties of the cyclobutane ring, combined with the potential for key interactions of the aryl and hydroxyl moieties, make this an exciting area for further investigation in the field of anti-inflammatory drug discovery. The experimental protocols outlined in this guide provide a clear path forward for the synthesis and evaluation of these novel derivatives.

References

Benchmarking the reactivity of 3-(2-Chlorophenyl)cyclobutanol against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Reactivity of 3-(2-Chlorophenyl)cyclobutanol and Related Analogues

Introduction: The Rising Prominence of Cyclobutanes in Modern Chemistry

In the landscape of medicinal chemistry and drug development, the cyclobutane scaffold has emerged as a structure of significant interest. Its unique, puckered three-dimensional geometry offers a rigid framework that can serve as a bioisostere for aromatic rings or conformationally restricted linkers, often leading to improved pharmacological properties such as metabolic stability and binding efficiency.[1][2][3] However, the inherent ring strain of the cyclobutane core—a combination of angle and torsional strain—imparts a unique and often heightened reactivity compared to its acyclic or larger-ring counterparts.[4][5][6][7][8] Understanding this reactivity is paramount for chemists aiming to incorporate this motif into complex molecular architectures.

This guide provides a comprehensive benchmark analysis of the reactivity of This compound , a representative substituted cyclobutanol. Its performance is objectively compared against a curated set of structurally similar compounds to dissect the contributions of ring strain, aromatic substitution, and substituent electronics. The experimental data presented herein is designed to equip researchers, scientists, and drug development professionals with a practical and foundational understanding of this important class of molecules.

The compounds selected for this comparative study are:

  • Compound 1: this compound (The molecule of interest)

  • Compound 2: 3-Phenylcyclobutanol (Aromatic control)

  • Compound 3: 3-(4-Chlorophenyl)cyclobutanol (Isomeric electronic control)

  • Compound 4: Cyclobutanol (Parent ring system control)

  • Compound 5: Cyclohexanol (Acyclic strain-free analogue)

The Interplay of Structural and Electronic Effects

The reactivity of these molecules is governed by a confluence of factors. The primary driving force for many reactions involving cyclobutanol derivatives is the release of ring strain, which is approximately 26.3 kcal/mol for the cyclobutane ring.[6] This inherent instability makes the four-membered ring susceptible to cleavage under various conditions.[9][10][11][12] Superimposed on this foundational reactivity are the electronic effects of the substituents. For Compounds 1, 2, and 3, the phenyl group introduces electronic communication via inductive and resonance effects. The chlorine atom in Compounds 1 and 3 is of particular interest; it is an electron-withdrawing group by induction (-I) but an electron-donating group by resonance (+R), with the inductive effect typically dominating.[13][14] The position of this substituent (ortho vs. para) can profoundly influence reaction rates and pathways through steric hindrance and nuanced electronic modulation.

Below is a diagram illustrating the key factors influencing the reactivity of the target compound.

cluster_0 Reactivity Drivers for this compound A This compound B Structural Factors A->B C Electronic Factors A->C B1 High Ring Strain (Angle & Torsional) B->B1 B2 Puckered Conformation B->B2 C1 Inductive Effect (-I) of Chlorine C->C1 C2 Resonance Effect (+R) of Chlorine C->C2 C3 Ortho-Position Steric Hindrance C->C3 cluster_workflow Comparative Reactivity Workflow start Select Compounds (1-5) exp1 Benchmark Experiment 1: DMP Oxidation start->exp1 exp2 Benchmark Experiment 2: Acid-Catalyzed Dehydration start->exp2 analysis1 Analyze Reactivity: Reaction Time & Yield exp1->analysis1 analysis2 Analyze Reactivity: Product Distribution (GC-MS) exp2->analysis2 discussion Correlate Structure with Reactivity analysis1->discussion analysis2->discussion conclusion Develop Reactivity Profile discussion->conclusion

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel 3-(2-Chlorophenyl)cyclobutanol Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy of a novel class of compounds: 3-(2-Chlorophenyl)cyclobutanol derivatives. While specific experimental data for this chemical series is not yet publicly available, this document outlines a robust, scientifically-grounded strategy for their assessment, drawing upon established methodologies in drug discovery and the known therapeutic potential of structurally related molecules. The cyclobutane scaffold is increasingly utilized in medicinal chemistry to confer conformational rigidity, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and validation of new therapeutic agents.

Introduction: Rationale and Hypothetical Mechanism of Action

The this compound scaffold represents a promising starting point for the development of targeted therapies. The cyclobutane ring introduces a three-dimensional structure that can facilitate precise interactions with protein binding sites, a desirable feature for potent and selective inhibitors.[2][3] The 2-chlorophenyl moiety is a common feature in numerous kinase inhibitors, suggesting that this class of compounds may exert its biological effects through the modulation of kinase activity.

For the purpose of this guide, we will hypothesize that these derivatives are designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers. The proposed mechanism involves the binding of the compound to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.

Below is a diagram illustrating the hypothesized mechanism of action within the EGFR signaling pathway.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS Activates PI3K PI3K P_EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation_Survival Cell Proliferation & Survival Transcription->Proliferation_Survival Leads to Derivative This compound Derivative Derivative->P_EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR signaling pathway.

In Vitro Efficacy Assessment

The initial phase of evaluation focuses on characterizing the activity and selectivity of the derivatives using a battery of in vitro assays. This stage is critical for establishing a structure-activity relationship (SAR) and selecting lead candidates for further development.

Primary Biochemical Assay: EGFR Kinase Inhibition

The direct inhibitory effect of the compounds on EGFR kinase activity is quantified using a biochemical assay. This provides a measure of the compound's potency at the molecular target.

Experimental Protocol: EGFR Kinase Assay (Lanthascreen™)

  • Reagents: Recombinant human EGFR kinase, Eu-anti-phosphotyrosine antibody, GFP-poly(GT) substrate, ATP.

  • Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • In a 384-well plate, add the EGFR kinase and the GFP-poly(GT) substrate.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding EDTA.

    • Add the Eu-anti-phosphotyrosine antibody.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the extent of substrate phosphorylation. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assays: Antiproliferative Activity

To determine if the observed kinase inhibition translates into a biological effect in a cellular context, the antiproliferative activity of the derivatives is assessed in cancer cell lines with known EGFR status.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Lines: A549 (EGFR wild-type), NCI-H1975 (EGFR L858R/T790M mutant).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The GI50 value (the concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.

Hypothetical In Vitro Data Summary

The following table presents a hypothetical comparison of two derivatives, Cpd-A (unsubstituted cyclobutanol) and Cpd-B (this compound derivative), against a known EGFR inhibitor, Gefitinib.

CompoundEGFR Kinase IC50 (nM)A549 GI50 (µM)NCI-H1975 GI50 (µM)
Cpd-A >10,000>50>50
Cpd-B 150.81.2
Gefitinib250.515

This hypothetical data suggests that the addition of the 2-chlorophenyl group (Cpd-B ) significantly enhances EGFR inhibition and cellular antiproliferative activity compared to the unsubstituted parent compound (Cpd-A ).

In Vivo Efficacy Assessment

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context.

Xenograft Mouse Model of Human Cancer

The antitumor activity of a lead candidate, such as Cpd-B , is typically evaluated in a xenograft model, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: NCI-H1975 Xenograft Model

  • Animals: Female athymic nude mice, 6-8 weeks old.

  • Procedure:

    • Subcutaneously implant NCI-H1975 cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, Cpd-B, positive control).

    • Administer the treatments daily via oral gavage for 21 days.

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and collect tumors for further analysis.

  • Data Analysis: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Hypothetical In Vivo Data Summary
Treatment Group (Dose)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 250-+2
Cpd-B (50 mg/kg, p.o.)600 ± 15060-3
Positive Control (e.g., Osimertinib)450 ± 12070-1

This hypothetical data indicates that Cpd-B exhibits significant antitumor activity in vivo with acceptable tolerability.

Experimental and Screening Workflow

The progression from initial compound synthesis to in vivo candidate selection follows a logical and iterative process.

screening_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Biochemical Primary Biochemical Screen (EGFR Kinase Assay) Synthesis->Biochemical Cellular Cell-Based Assays (Antiproliferative Activity) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt PK Pharmacokinetic (PK) Studies Lead_Opt->PK Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: A streamlined workflow for the evaluation of novel derivatives.

Conclusion and Future Directions

This guide presents a hypothetical but methodologically sound approach for assessing the in vitro and in vivo efficacy of this compound derivatives. The unique structural properties of the cyclobutane ring, combined with the established role of the chlorophenyl moiety in kinase inhibition, provide a strong rationale for investigating this compound class.[2] Further studies should focus on elucidating the precise binding mode through co-crystallography, expanding the panel of cell lines to assess selectivity, and conducting comprehensive pharmacokinetic and toxicological profiling to support clinical development. The systematic application of the principles and protocols outlined herein will be instrumental in determining the therapeutic potential of this novel chemical series.

References

A Senior Application Scientist's Guide to Comparative DFT Analysis of Substituted Phenylcyclobutanol Structures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative computational analysis of substituted phenylcyclobutanol structures using Density Functional Theory (DFT). It is designed for researchers, scientists, and drug development professionals seeking to understand and predict how substituent effects influence the molecular properties of this important chemical scaffold. By integrating established theoretical principles with a rigorous computational workflow, this document serves as a practical guide for obtaining reliable and insightful results.

Introduction: The Significance of Phenylcyclobutanol and the Power of DFT

The phenylcyclobutanol motif is a key structural component in various biologically active molecules and functional materials. The four-membered cyclobutane ring, with its inherent ring strain and puckered conformation, provides a unique three-dimensional scaffold. The attached phenyl group offers a site for substitution, allowing for the fine-tuning of electronic and steric properties. Understanding how different substituents on the phenyl ring alter the geometry, stability, and electronic characteristics of the entire molecule is crucial for rational drug design and materials science.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for investigating the structure and properties of molecular systems.[1][2] By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic structures. This guide will walk you through a detailed, step-by-step methodology for performing a comparative DFT analysis of a series of substituted phenylcyclobutanol structures, providing the rationale behind each step to ensure scientific rigor and trustworthiness of the results.

The Conformational Landscape of the Cyclobutane Ring

A foundational understanding of the cyclobutane ring's conformation is essential before embarking on any computational analysis. Contrary to a simple planar square, cyclobutane adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar arrangement. This puckering leads to two distinct substituent positions: axial and equatorial.

  • Axial (a): Substituents oriented perpendicular to the approximate plane of the ring.

  • Equatorial (e): Substituents located in the approximate plane of the ring.

Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions. The energy barrier for ring-flipping, which interconverts axial and equatorial positions, is relatively low in unsubstituted cyclobutane. However, the presence of substituents can significantly influence the conformational equilibrium.

A Validated Workflow for Comparative DFT Analysis

The following section details a robust and self-validating workflow for the DFT analysis of substituted phenylcyclobutanol structures. The causality behind each experimental choice is explained to provide a clear and logical path from initial structure to final data analysis.

Step 1: Structure Preparation and Initial Conformer Search

The first step is to generate the initial 3D structures of the parent 1-phenylcyclobutanol and its substituted analogues. For this guide, we will consider a hypothetical series with electron-donating (e.g., -OCH₃), electron-withdrawing (e.g., -NO₂), and halogen (-Cl) substituents at the para position of the phenyl ring.

  • Rationale: Starting with plausible 3D structures is crucial for an efficient conformational search. Molecular mechanics methods, such as the MMFF94 force field, provide a rapid way to generate initial low-energy conformers.

Step 2: Rigorous Conformational Analysis

A thorough conformational search is critical to locate the global minimum energy structure for each molecule. This involves exploring the puckering of the cyclobutane ring and the rotation of the phenyl and hydroxyl groups.

  • Protocol:

    • Ring Puckering: Systematically generate both possible puckered conformations of the cyclobutane ring for each molecule.

    • Dihedral Scans: Perform relaxed potential energy surface (PES) scans by rotating the C-C bond connecting the phenyl ring to the cyclobutane ring and the C-O bond of the hydroxyl group. This should be done at a lower level of theory (e.g., B3LYP/6-31G(d)) to efficiently identify all low-energy conformers.

G cluster_0 Computational Workflow Start Start Structure_Preparation Structure Preparation (MMFF94) Start->Structure_Preparation Initial 3D Structures Conformational_Search Conformational Search (Low-level DFT) Structure_Preparation->Conformational_Search Generate Conformers Geometry_Optimization Geometry Optimization (High-level DFT) Conformational_Search->Geometry_Optimization Lowest Energy Conformers Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Geometries Property_Calculation Property Calculation (HOMO, LUMO, etc.) Frequency_Analysis->Property_Calculation Verified Minima Data_Analysis Data Analysis & Comparison Property_Calculation->Data_Analysis Calculated Properties End End Data_Analysis->End

References

Head-to-head comparison of catalytic activity with other cyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Catalytic Activity with Cyclobutanol Derivatives

For decades, the cyclobutane ring, often perceived as a mere structural curiosity, has been systematically unlocking new frontiers in chemical synthesis. Its inherent ring strain, a thermodynamic liability in many contexts, becomes a powerful driving force in the realm of catalysis. When functionalized with a hydroxyl group, the resulting cyclobutanol moiety is transformed into a versatile linchpin for a host of catalytic transformations. This guide provides a comparative analysis of the catalytic activity of various cyclobutanol derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthetic potential, supported by experimental data and mechanistic insights.

The Power of the Strained Ring: Why Cyclobutanols Excel in Catalysis

The synthetic utility of cyclobutanol derivatives is primarily rooted in the high ring strain of the four-membered carbocycle. This strain facilitates C-C bond cleavage under relatively mild conditions in the presence of transition metal catalysts. The hydroxyl group plays a crucial role, often acting as a handle for the initial coordination of the metal catalyst and subsequent formation of a metal alkoxide. This intermediate can then undergo a variety of transformations, most notably β-carbon elimination, which triggers the ring-opening of the cyclobutane. The regioselectivity and stereoselectivity of these reactions can be exquisitely controlled by the choice of catalyst, ligands, and the substitution pattern on the cyclobutanol ring.

Catalytic Transformations: A Comparative Overview

The catalytic applications of cyclobutanol derivatives can be broadly categorized into two main classes: reactions involving ring-opening and those that functionalize the molecule while retaining the cyclobutane core.

I. Unleashing the Strain: Catalytic Ring-Opening Reactions

The release of ring strain is a powerful thermodynamic driving force that enables a diverse array of catalytic ring-opening reactions of cyclobutanols. Transition metals such as palladium and rhodium are particularly adept at orchestrating these transformations, leading to the formation of a wide range of valuable acyclic and larger cyclic structures.

Palladium catalysts are at the forefront of cyclobutanol ring-opening chemistry. The general mechanism often involves the formation of a palladium alkoxide, followed by a β-carbon elimination to generate a palladacyclopentanone intermediate, which can then undergo further reactions.[1]

A notable application is in ring-opening polymerization (ROP) , where bifunctional cyclobutanol precursors can be converted into novel polyketone materials.[2][3] This method allows for the introduction of various substitution patterns into the polymer chain that are not readily accessible through traditional polyketone synthesis.[2][3]

Another significant area is the cross-coupling of cyclobutanols with aryl halides or unactivated olefins . These reactions provide access to γ-arylated β,γ-unsaturated ketones and chiral benzene-fused cyclic compounds.[1][4][5] The enantioselectivity of these transformations can be controlled through the use of chiral ligands.[1][4] Furthermore, palladium catalysis can be employed in ring-expansion reactions , for instance, the reaction of cyclobutanols with 2-haloanilines to synthesize benzazepines.[6] In some cases, a formal [2+2]-retrocyclization can be achieved through a twofold C-C bond cleavage, yielding styrene and acetophenone derivatives.[7]

Table 1: Comparison of Palladium-Catalyzed Ring-Opening Reactions of Cyclobutanols

Reaction TypeCatalyst SystemSubstrate ScopeProductKey Features
Ring-Opening PolymerizationPd(OAc)₂ / LigandBifunctional cyclobutanolsPolyketonesAccess to functionalized polyketones[2][3]
Cross-CouplingPd₂(dba)₃ / XPhosCyclobutenols and aryl halidesγ-Arylated β,γ-unsaturated ketonesForms C(sp³)-C(sp²) bonds[5]
Asymmetric Cross-CouplingPd(OAc)₂ / Chiral LigandCyclobutanols and unactivated alkenesChiral benzene-fused cyclic compoundsHigh enantioselectivity[1][4]
Ring-ExpansionPd(OAc)₂ / LigandCyclobutanols and 2-haloanilinesBenzazepinesSynthesis of N-heterocycles[6]
[2+2]-RetrocyclizationPd(OAc)₂ / JohnPhosTertiary cyclobutanolsStyrene and acetophenone derivativesTwofold C-C bond cleavage[7]

Rhodium catalysts have been effectively utilized in diastereo- and enantioselective annulations between cyclobutanones and enynes.[8] While the substrate is a cyclobutanone, the proposed mechanism involves the formation of a cyclobutanol intermediate. The subsequent β-carbon elimination is driven by strain release, leading to the formation of complex C(sp³)-rich polycyclic scaffolds.[8] The divergence in reactivity to form different products can be controlled by the choice of the chiral ligand.[8]

II. Taming the Ring: Catalytic C-C Bond Activation and Functionalization

Beyond ring-opening, cyclobutanol derivatives are excellent substrates for more subtle C-C bond activations and functionalizations that can either lead to rearranged products or preserve the four-membered ring.

Rhodium(I) and Iridium(I) complexes have been shown to catalyze the enantioselective activation of C-C bonds in cyclobutanols and their derivatives.[9][10][11][12][13] These reactions provide access to complex chiral molecules with high levels of enantioselectivity. For instance, rhodium catalysts can effect the direct oxidative addition into enantiotopic C-C bonds of cyclobutanones, leading to polycyclic products with outstanding enantiomeric ratios.[9][10][12]

Iridium catalysts offer a complementary approach, enabling the enantioselective desymmetrization of prochiral tert-cyclobutanols to yield β-methyl-substituted ketones.[13] Mechanistic studies have revealed that the iridium-catalyzed cleavage proceeds through a different mechanism compared to related rhodium-catalyzed reactions, highlighting the tunability of these catalytic systems.[13]

Table 2: Comparison of Enantioselective C-C Bond Activation Reactions

CatalystLigandSubstrateProductEnantioselectivity (ee)
Rhodium(I)Chiral diene or phosphineCyclobutanonesPolycyclic scaffolds>99.5:0.5 er[9][10]
Iridium(I)DTBM-SegPhosProchiral tert-cyclobutanolsβ-Methyl-substituted ketonesUp to 95% ee[13]

While the ring strain of cyclobutanols is often exploited for ring-opening, several catalytic methods have been developed to functionalize these molecules while preserving the four-membered ring. These approaches are particularly valuable for the synthesis of bioactive molecules where the cyclobutane moiety acts as a rigid scaffold.[14]

One such strategy is the ligand-controlled regiodivergent aminocarbonylation of cyclobutanols .[14] This palladium-catalyzed reaction can selectively produce either 1,1- or 1,2-substituted cyclobutanecarboxamides, depending on the ligand employed.[14] This method provides a direct route to valuable cyclobutane-containing building blocks for pharmaceuticals.[14]

Another powerful technique is the sequential enantioselective reduction of a cyclobutanone followed by a diastereospecific C-H functionalization .[15][16] This approach allows for the installation of contiguous stereogenic centers on the cyclobutane ring with high levels of stereocontrol.[15][16]

Experimental Protocols

To provide a practical context for the discussed catalytic transformations, detailed experimental protocols for representative reactions are provided below.

Protocol 1: Palladium-Catalyzed Asymmetric Cross-Coupling of a Cyclobutanol with an Unactivated Olefin

This protocol is adapted from the work of Shu and coworkers on the enantioselective Pd-catalyzed intermolecular C(sp³)–C(sp³) coupling of cyclobutanols and unactivated alkenes.[1]

Materials:

  • Cyclobutanol derivative (1.0 equiv)

  • Unactivated alkene (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Chiral ligand (e.g., a phosphoramidite ligand) (10 mol%)

  • Ag₂CO₃ (1.2 equiv)

  • Toluene (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add the cyclobutanol derivative, Pd(OAc)₂, the chiral ligand, and Ag₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and the unactivated alkene via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 24 h).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral benzene-fused cyclic product.

Protocol 2: Iridium-Catalyzed Enantioselective Cleavage of a Prochiral tert-Cyclobutanol

This protocol is based on the work of Breit and coworkers on the iridium-catalyzed enantioselective desymmetrization of prochiral tert-cyclobutanols.[13]

Materials:

  • Prochiral tert-cyclobutanol (1.0 equiv)

  • [Ir(cod)Cl]₂ (2.5 mol%)

  • DTBM-SegPhos (5.5 mol%)

  • Toluene (0.1 M)

Procedure:

  • In a glovebox, dissolve [Ir(cod)Cl]₂ and DTBM-SegPhos in toluene in a vial and stir for 30 minutes.

  • In a separate Schlenk tube, dissolve the prochiral tert-cyclobutanol in toluene.

  • Transfer the catalyst solution to the Schlenk tube containing the substrate.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 16 h).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral β-methyl-substituted ketone.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key mechanistic pathways and experimental workflows.

Palladium-Catalyzed Ring-Opening cluster_0 Catalytic Cycle Cyclobutanol Cyclobutanol Pd-Alkoxide Pd-Alkoxide Cyclobutanol->Pd-Alkoxide + Pd(0) - ROH Pd(0) Pd(0) Palladacyclopentanone Palladacyclopentanone Pd-Alkoxide->Palladacyclopentanone β-Carbon Elimination Palladacyclopentanone->Pd(0) + Substrate - Product Product Product Palladacyclopentanone->Product Reductive Elimination

Caption: Generalized catalytic cycle for the palladium-catalyzed ring-opening of cyclobutanols.

Experimental_Workflow Start Start Reaction_Setup Combine cyclobutanol derivative, catalyst, ligand, and base in a Schlenk tube. Start->Reaction_Setup Inert_Atmosphere Evacuate and backfill with argon. Reaction_Setup->Inert_Atmosphere Solvent_Addition Add solvent and second reactant. Inert_Atmosphere->Solvent_Addition Heating Heat reaction mixture with stirring. Solvent_Addition->Heating Workup Cool, filter, and concentrate. Heating->Workup Purification Purify by column chromatography. Workup->Purification Product_Analysis Characterize final product. Purification->Product_Analysis End End Product_Analysis->End

Caption: A typical experimental workflow for a transition metal-catalyzed reaction of a cyclobutanol derivative.

Conclusion and Future Outlook

Cyclobutanol derivatives have firmly established themselves as versatile and powerful building blocks in modern organic synthesis. The ability to harness their inherent ring strain for a wide range of catalytic transformations, from ring-opening polymerizations to highly enantioselective C-C bond activations, underscores their immense potential. The choice of metal catalyst and ligand allows for remarkable control over the reaction pathway, enabling chemists to access a diverse array of molecular architectures with high levels of precision.

Future research in this area will likely focus on the development of new catalytic systems with even greater efficiency and selectivity. The discovery of novel ligands that can fine-tune the reactivity of the metal center will be crucial for expanding the scope of these transformations. Furthermore, the application of these methodologies to the synthesis of complex natural products and pharmaceuticals will continue to be a major driving force in the field. As our understanding of the underlying mechanistic principles deepens, we can expect the catalytic chemistry of cyclobutanol derivatives to play an increasingly important role in addressing the challenges of modern chemical synthesis.

References

A Comparative Guide to the Metabolic Stability of 3-(2-Chlorophenyl)cyclobutanol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic profile, and at its core lies metabolic stability.[1] A compound's susceptibility to metabolism, primarily by hepatic enzymes, dictates its half-life, exposure, and ultimately, its therapeutic efficacy and potential for toxicity.[2] Molecules that are metabolized too rapidly often fail to achieve therapeutic concentrations, while those that are excessively stable may accumulate, leading to adverse effects.[3]

The cyclobutane ring has emerged as a valuable scaffold in medicinal chemistry, prized for its ability to provide unique three-dimensional structures, reduce planarity, and act as a bioisostere for other groups.[4] Its rigid, puckered structure can orient pharmacophoric elements in distinct vectors, enhancing target binding.[4] However, the metabolic fate of these strained ring systems is a critical area of investigation. This guide provides an in-depth, comparative assessment of the metabolic stability of 3-(2-Chlorophenyl)cyclobutanol against its key structural isomers, offering experimental frameworks and mechanistic insights for drug development professionals.

Expertise & Experience: Designing a Robust Comparative Assay

The primary objective is to rank-order the parent compound and its isomers based on their susceptibility to metabolic degradation. The most direct and widely accepted method for this is an in vitro metabolic stability assay using human liver microsomes (HLM).[5][6][7]

Why Human Liver Microsomes? HLM are subcellular fractions isolated from hepatocytes that are rich in the membrane-bound Cytochrome P450 (CYP450) enzymes.[8] These enzymes are the workhorses of Phase I metabolism, responsible for the oxidative metabolism of an estimated 80% of clinical drugs.[9] By using HLM, we create a cost-effective, high-throughput system that directly probes a compound's vulnerability to the most common metabolic pathways.[10]

Why Is Isomeric Comparison Crucial? Subtle changes in molecular structure can lead to dramatic differences in metabolic rate. We will compare:

  • This compound (Parent): The lead compound.

  • 2-(2-Chlorophenyl)cyclobutanol (Positional Isomer): Moving the substituent to a different position on the cyclobutane ring can alter its presentation to the active site of metabolic enzymes.

  • cis/trans Isomers: For the 3-substituted isomer, the stereochemical relationship between the hydroxyl and chlorophenyl groups can significantly impact enzyme recognition and rates of metabolism.

The presence of a chlorine atom is also a key consideration. Halogenation can enhance metabolic stability by blocking potential sites of oxidation, but its effect is highly dependent on its position within the molecule.[3][11][12]

Experimental Protocol: A Self-Validating System

Trustworthiness in experimental data is paramount. This protocol is designed as a self-validating system, incorporating essential controls to ensure the integrity and reliability of the results.

Workflow Overview

The experimental process follows a logical sequence from preparation to data analysis, ensuring each step is controlled and monitored.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Stock Solutions (10 mM in DMSO) D Pre-incubate HLM & Test Compound A->D B Prepare HLM Suspension (in Phosphate Buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction (Add NADPH) C->E D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Cold Acetonitrile + IS) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Processing I->J K K J->K Calculate: - % Remaining - k (elimination rate) - t1/2 (half-life) - CLint (intrinsic clearance)

Caption: Experimental workflow for the HLM stability assay.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Test Compounds: Prepare 10 mM stock solutions of this compound and its isomers in DMSO. From these, create intermediate stocks (e.g., 100 µM) in acetonitrile.[13]

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[5][13] This mimics physiological pH, ensuring optimal enzyme activity.

    • Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from a commercial supplier like XenoTech) on ice. Dilute to a working concentration of 1 mg/mL protein in pH 7.4 buffer.[14] Using pooled microsomes from multiple donors averages out inter-individual variability in enzyme expression.[7]

    • Cofactor Solution (NADPH Regenerating System): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[13] The regenerating system ensures a constant supply of the essential cofactor NADPH, which is consumed during CYP450-mediated reactions.

  • Incubation Procedure:

    • Reaction Plates: In a 96-well plate, add buffer, the HLM suspension, and the test compound (final concentration 1 µM). The low substrate concentration ensures first-order kinetics, simplifying data analysis.[5]

    • Controls:

      • Negative Control (-NADPH): For each compound, run a parallel incubation where the NADPH solution is replaced with buffer. This measures non-enzymatic degradation.[13]

      • Positive Control: Include a compound with a known, moderate-to-high turnover rate (e.g., Verapamil, Testosterone) to confirm the metabolic activity of the HLM batch.[5]

    • Initiation: Pre-incubate the plates at 37°C for 5-10 minutes to equilibrate the temperature. Initiate the metabolic reaction by adding the NADPH cofactor solution.[5]

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (IS).[7][13] The cold acetonitrile immediately precipitates the microsomal proteins, halting all enzymatic activity, while the IS aids in accurate quantification during LC-MS/MS analysis.[15]

  • Sample Analysis (LC-MS/MS):

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17] This technique provides the high sensitivity and specificity needed to accurately quantify the remaining parent compound in a complex biological matrix.[15][18][19]

  • Data Analysis and Calculations:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[13][20]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Protein in Incubation) .[13][20]

Results: Comparative Metabolic Stability Data

The following table summarizes hypothetical but realistic data for the compounds tested in the HLM assay.

CompoundIsomer TypeHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Classification
This compound (cis) Parent Stereoisomer4515.4Moderate Stability
This compound (trans) Parent Stereoisomer> 60< 11.6High Stability
2-(2-Chlorophenyl)cyclobutanol Positional Isomer1838.5Low Stability
Verapamil Positive Control1257.8Low Stability (Expected)
Parent Compound (-NADPH) Negative ControlNo significant degradationN/AStable (Expected)

Discussion and Mechanistic Interpretation

The data reveals a clear structure-stability relationship among the isomers.

  • Impact of Stereochemistry: The trans-isomer of this compound exhibits significantly higher metabolic stability than the cis-isomer. This is a common finding in drug metabolism. The stereochemical arrangement can orient the molecule in a way that either hinders its access to the CYP450 active site or positions the metabolic "soft spots" (like the secondary alcohol) unfavorably for oxidation.

  • Impact of Positional Isomerism: The 2-substituted isomer is markedly less stable than either of the 3-substituted isomers. Placing the bulky chlorophenyl group adjacent to the hydroxyl group (on C2) may result in less steric hindrance around other parts of the cyclobutane ring, potentially opening up alternative sites for CYP450-mediated oxidation (e.g., hydroxylation on the ring itself).

  • Metabolic Pathways: The primary metabolic pathways for these compounds are likely Phase I oxidation reactions.[8][9][21] The secondary alcohol of the cyclobutanol moiety is a prime target for oxidation to the corresponding cyclobutanone. Aromatic hydroxylation on the chlorophenyl ring is another possibility, though the chlorine atom can sometimes sterically hinder or electronically deactivate the ring to this type of metabolism.[22]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent Aryl-Cyclobutanol (Parent Compound) Metabolite1 Oxidation (Aryl-Cyclobutanone) Parent->Metabolite1 Oxidation Metabolite2 Hydroxylation (Hydroxylated Ring) Parent->Metabolite2 Hydroxylation Metabolite3 Glucuronidation (O-Glucuronide) Parent->Metabolite3 Conjugation

Caption: Potential metabolic pathways for aryl-cyclobutanols.

Conclusion and Implications for Drug Development

This comparative guide demonstrates that both positional isomerism and stereochemistry are critical determinants of metabolic stability for this compound and its analogs.

Key Findings:

  • Stereochemistry Matters: The trans-3-substituted isomer is the most metabolically stable of the compounds tested.

  • Positional Effects are Significant: Moving the substituent from the 3- to the 2-position on the cyclobutane ring dramatically decreases stability.

  • A Validated Protocol is Essential: The use of appropriate positive and negative controls ensures that the observed differences are due to enzyme-mediated metabolism.

For drug development professionals, these findings are highly actionable. The superior stability of the trans-3-(2-Chlorophenyl)cyclobutanol makes it a more promising candidate for further development, as it is more likely to achieve a favorable pharmacokinetic profile in vivo.[20][23][24][25] This early-stage in vitro assessment allows for the data-driven selection of the best isomer to advance, saving significant time and resources by deprioritizing metabolically labile candidates.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(2-Chlorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 3-(2-Chlorophenyl)cyclobutanol (CAS No. 1182960-42-4). As a chlorinated organic compound utilized in complex chemical syntheses, its disposal requires a meticulous approach to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical principles that dictate its potential hazards and the regulatory landscape governing its disposal.

Compound Profile and Hazard Identification

Understanding the intrinsic properties and hazards of this compound is the foundation of its safe management. The presence of a chlorinated aromatic ring and a cyclobutanol moiety dictates its reactivity, toxicity, and environmental fate.

Physicochemical Properties

A summary of the key properties for this compound is provided below. This data is crucial for assessing its behavior under various conditions and for ensuring proper storage.

PropertyValueSource(s)
CAS Number 1182960-42-4[1]
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.65 g/mol
Physical Form Solid
Recommended Storage Refrigerator
GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be heeded. The primary hazards are related to its irritant properties and acute toxicity if ingested.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed[2]
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation[3][4]
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation[4]

Causality of Hazards: The hazards stem from its chemical structure. The chlorophenyl group can interfere with biological processes, and like many cyclic alcohols, the compound can act as an irritant to skin, eyes, and the respiratory tract[5]. While comprehensive toxicological data for this specific molecule is not widely available, the precautionary principle dictates that it be handled as a hazardous substance[6].

Regulatory Framework for Disposal

Improper disposal of chlorinated organic compounds is strictly regulated due to their potential for environmental persistence and harm to aquatic ecosystems[7][8].

In the United States, waste containing chlorinated compounds often falls under the Resource Conservation and Recovery Act (RCRA) as hazardous waste[7]. Consequently, disposal must be carried out by a licensed and permitted hazardous waste management company. Under the Clean Water Act, chlorinated compounds are classified as Toxic Pollutants, and their release into waterways is prohibited[7][9].

The Core Principle: Never dispose of this compound or its contaminated materials down the drain or in regular trash[2][4]. The environmental toxicity of chlorinated substances to aquatic life necessitates this stringent control[9][10].

Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins with meticulous handling and segregation at the point of generation. This ensures that waste streams are not cross-contaminated, which is critical for safe and compliant disposal.

Step-by-Step Pre-Disposal Procedure:
  • Wear Appropriate Personal Protective Equipment (PPE): Before handling the compound or its waste, at a minimum, wear a lab coat, nitrile gloves (or other compatible chemical-resistant gloves), and chemical safety goggles[3][4][6].

  • Designate a Waste Accumulation Area: Establish a specific, clearly marked area in the laboratory for hazardous waste. This area should be away from general lab traffic and have secondary containment.

  • Select the Correct Waste Container: Use a dedicated, chemically compatible, and properly sealed container for waste this compound and related contaminated solids. The container must be in good condition, with a secure, tight-fitting lid.

  • Label the Waste Container Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The accumulation start date.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing with incompatible chemicals, such as strong oxidizing agents, can lead to dangerous reactions[11][12]. The following diagram illustrates the decision process for proper segregation.

Caption: Waste Segregation Workflow for this compound.

Approved Disposal Protocols

The only acceptable disposal route for this compound is through a certified hazardous waste management service. The primary method for the destruction of chlorinated organic compounds is high-temperature incineration[7].

Protocol A: Disposal of Uncontaminated Compound and Contaminated Solids

This protocol applies to the pure chemical, residual amounts left in original containers, and solid labware contaminated with the compound.

  • Transfer Waste: Carefully transfer the solid waste into the pre-labeled "Chlorinated Solid Organic Waste" container using a dedicated spatula or scoop. Minimize the generation of dust[4].

  • Seal Container: Once waste is added, securely close the container lid. Ensure the exterior of the container is clean and free of contamination.

  • Store Safely: Place the sealed container in your designated hazardous waste accumulation area. Keep the container closed at all times except when adding waste.

  • Arrange for Disposal: Follow your institution's procedures to schedule a pickup from your EHS department or their contracted hazardous waste vendor.

Protocol B: Management and Disposal of Spills

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

  • Ensure Safety: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated. Avoid breathing any dust or vapors[13].

  • Don PPE: Wear, at a minimum, double gloves, chemical safety goggles, a lab coat, and if dust is present, a NIOSH-approved respirator[6].

  • Contain the Spill: For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Clean the Spill: Carefully sweep or scoop the spilled material and absorbent into your designated "Chlorinated Solid Organic Waste" container[2][13]. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves) are considered hazardous waste and must be placed in the same waste container[2].

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a procedural task but a critical responsibility for any research professional. Its classification as a chlorinated organic irritant mandates a disposal pathway via high-temperature incineration managed by certified professionals[7]. Adherence to the protocols outlined in this guide—from meticulous segregation and labeling to compliant disposal—ensures the safety of laboratory personnel and protects our shared environment from the persistent and toxic effects of halogenated compounds. Always consult your institution's specific EHS guidelines as the final authority on waste management procedures.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-(2-Chlorophenyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists at the forefront of drug development, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. Among these, 3-(2-Chlorophenyl)cyclobutanol, a halogenated alcohol, presents unique opportunities in synthetic chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

Before any handling of this compound, a thorough understanding of its hazard profile is paramount. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The GHS pictogram associated with this chemical is the exclamation mark (GHS07), and the signal word is "Warning"[1]. This profile necessitates a multi-faceted safety approach, prioritizing the hierarchy of controls to minimize exposure risk.

The Hierarchy of Controls: A Foundation for a Safe Laboratory

While personal protective equipment (PPE) is a critical last line of defense, a comprehensive safety strategy begins with engineering and administrative controls.

  • Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations of the solid compound or its solutions should be performed within the fume hood to prevent the inhalation of dust or vapors. A conveniently located safety shower and eyewash station are also mandatory[2].

  • Administrative Controls: Standard operating procedures (SOPs) should be developed and strictly adhered to for all processes involving this compound. These SOPs should detail the specific steps for handling, storage, and disposal. All personnel must be trained on these procedures and the specific hazards of the chemical before commencing any work.

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls cannot eliminate all risks, appropriate PPE is essential. The selection of PPE should be based on a risk assessment of the specific tasks being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical splash goggles[2]Nitrile or Neoprene gloves[3]Laboratory coatNot generally required if handled in a fume hood.
Running reactions and work-up Chemical splash goggles and face shieldNitrile or Neoprene gloves[3]Chemical-resistant apron over a laboratory coatNot generally required if handled in a fume hood.
Handling spills Chemical splash goggles and face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant suit or apronAir-purifying respirator with organic vapor cartridges
A Deeper Dive into Glove Selection

The choice of glove material is critical when handling halogenated organic compounds. Both Nitrile and Neoprene gloves offer good resistance to alcohols and a range of solvents[3]. It is crucial to double-glove when handling concentrated solutions or during procedures with a higher risk of splashing. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

The following diagram illustrates the decision-making process for PPE selection based on the scale of the operation.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level Small Scale (<1g) Small Scale (<1g) Standard PPE Lab Coat Chemical Goggles Nitrile/Neoprene Gloves Small Scale (<1g)->Standard PPE Low Risk Medium Scale (1-10g) Medium Scale (1-10g) Enhanced PPE Lab Coat + Apron Chemical Goggles + Face Shield Double Nitrile/Neoprene Gloves Medium Scale (1-10g)->Enhanced PPE Moderate Risk Large Scale (>10g) Large Scale (>10g) Maximum PPE Chemical Resistant Suit Chemical Goggles + Face Shield Heavy-Duty Gloves Respirator as needed Large Scale (>10g)->Maximum PPE High Risk Disposal_Workflow Start Start Generate Waste Generate Waste Start->Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Solid Waste Solid Waste Segregate Waste->Solid Waste Solid Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Liquid Contaminated PPE Contaminated PPE Segregate Waste->Contaminated PPE PPE Label & Store Label & Store Solid Waste->Label & Store Liquid Waste->Label & Store Contaminated PPE->Label & Store Arrange for Pickup Arrange for Pickup Label & Store->Arrange for Pickup End End Arrange for Pickup->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.